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3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Cat. No.: B1580690
CAS No.: 813-99-0
M. Wt: 191.48 g/mol
InChI Key: VRWHPVMGJTYPLS-UHFFFAOYSA-N
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Description

3-Chloro-2,2-bis(chloromethyl)propan-1-ol is a useful research compound. Its molecular formula is C5H9Cl3O and its molecular weight is 191.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524090. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9Cl3O B1580690 3-Chloro-2,2-bis(chloromethyl)propan-1-ol CAS No. 813-99-0

Properties

IUPAC Name

3-chloro-2,2-bis(chloromethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWHPVMGJTYPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(CCl)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001911
Record name 3-Chloro-2,2-bis(chloromethyl)propan-1-ol
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Molecular Weight

191.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-99-0
Record name 813-99-0
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Record name 3-Chloro-2,2-bis(chloromethyl)propan-1-ol
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Record name 2,2,2-tris-(Chloromethyl)-ethanol
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Foundational & Exploratory

synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a pivotal polyfunctional intermediate in advanced organic synthesis. Commonly known as pentaerythritol trichlorohydrin, this compound serves as a versatile building block for a variety of complex molecules. This document delineates the predominant synthetic methodology, rooted in the selective chlorination of pentaerythritol. It offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, and a critical analysis of the process variables that govern reaction outcome and product purity. The guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction and Strategic Importance

This compound, with the chemical formula C₅H₉Cl₃O, is a structurally unique polychlorinated alcohol.[1][2] Its neopentyl core, substituted with three chloro groups and one primary hydroxyl group, offers distinct reactive sites for sequential chemical modifications. This structural motif makes it a valuable precursor in the synthesis of polymers, crown ethers, and other specialized chemical entities.[3] The primary challenge in its synthesis lies in achieving the selective replacement of three of the four hydroxyl groups of its parent molecule, pentaerythritol, while preserving the fourth. This guide focuses on the most established and reliable method to achieve this transformation: the reaction of pentaerythritol with thionyl chloride in the presence of a tertiary amine base.

Table 1: Physicochemical Properties of Key Compounds
Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Pentaerythritol2,2-Bis(hydroxymethyl)propane-1,3-diolC₅H₁₂O₄136.15260.5276 (at 30 mmHg)
Product: Pentaerythritol TrichlorohydrinThis compoundC₅H₉Cl₃O191.4863-65125-130 (at 10-12 mmHg)
Byproduct: Pentaerythritol Tetrachloride1,3-Dichloro-2,2-bis(chloromethyl)propaneC₅H₈Cl₄209.9395-9695-120 (at 10-12 mmHg)

Data sourced from Organic Syntheses[3] and Wikipedia[4].

The Core Synthesis: Selective Chlorination of Pentaerythritol

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry. While several chlorinating agents exist, thionyl chloride (SOCl₂) is particularly well-suited for this synthesis due to its reactivity and the convenient nature of its byproducts.[5] The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite ester intermediate, which then collapses to form the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Mechanistic Considerations and the Role of Pyridine

The direct reaction of pentaerythritol with thionyl chloride alone is sluggish and unselective. The inclusion of a tertiary amine, such as pyridine, is critical for two primary reasons:

  • Acid Scavenger: The reaction generates one equivalent of HCl for every hydroxyl group that is chlorinated. Pyridine, a mild base, neutralizes this HCl, preventing it from catalyzing undesirable side reactions and driving the equilibrium towards the products.

  • Nucleophilic Catalyst: Pyridine reacts with thionyl chloride to form a highly reactive electrophilic intermediate, N-thionylpyridinium chloride. This intermediate is more susceptible to nucleophilic attack by the alcohol's hydroxyl group than thionyl chloride itself, thereby accelerating the rate of the initial ester formation.

The primary challenge is controlling the stoichiometry to favor the formation of the trichlorinated product over the fully substituted pentaerythritol tetrachloride. This is managed by carefully controlling the molar ratios of the reactants.

Experimental Workflow Diagram

The overall process, from starting materials to the purified product, can be visualized as a multi-stage workflow.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification pentaerythritol Pentaerythritol & Pyridine Slurry reaction_flask Reaction Flask (65-95°C → 120-130°C) pentaerythritol->reaction_flask socl2 Thionyl Chloride (SOCl₂) socl2->reaction_flask Dropwise Addition quench Quench with Cold Water reaction_flask->quench filtration Filter & Wash Precipitate quench->filtration crude_product Crude Product (Mixture of Tri- and Tetrachloride) filtration->crude_product distillation Fractional Vacuum Distillation crude_product->distillation product Pure this compound distillation->product byproduct Pentaerythritol Tetrachloride distillation->byproduct Separate Fraction

Caption: Workflow for the synthesis and purification of pentaerythritol trichlorohydrin.

Detailed Experimental Protocol

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses.[3]

Safety Precaution: This procedure involves corrosive and toxic chemicals. Thionyl chloride reacts violently with water and releases toxic gases (SO₂ and HCl). Pyridine is flammable and toxic. All operations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Equipment
  • Pentaerythritol (3.06 mol, 417 g)

  • Pyridine (9.24 mol, 730 g)

  • Thionyl chloride (9.53 mol, 1.134 kg)

  • 5-L four-necked, round-bottomed flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer adapter and thermometer

  • Condenser with a drying tube (e.g., Drierite)

  • Heating mantle

  • Apparatus for vacuum filtration

  • Apparatus for fractional vacuum distillation (e.g., Vigreux column)

Reaction Procedure
  • Setup: Charge the 5-L flask with pentaerythritol (417 g) and pyridine (730 g). Equip the flask with a mechanical stirrer, thermometer, condenser (topped with a drying tube), and an addition funnel containing thionyl chloride (1.134 kg).[3]

  • Thionyl Chloride Addition: Begin vigorous stirring of the pentaerythritol-pyridine slurry. Add the thionyl chloride dropwise from the addition funnel. The reaction is exothermic; control the addition rate to maintain the internal temperature between 65-95°C. This addition typically takes 4-5 hours.[3]

    • Causality Insight: Maintaining this temperature range is crucial. If the temperature is too low, the reaction is impractically slow. If it is too high, the risk of forming the undesired tetrachloride byproduct increases, and the reaction can become difficult to control.

  • Reaction Completion: Once the addition is complete, replace the cooling bath (if used) with a heating mantle. Heat the orange-yellow reaction mixture to 120-130°C. Maintain this temperature until the evolution of sulfur dioxide gas ceases. The cessation of gas evolution indicates that the reaction is complete. The mixture will darken to a brown color during this phase.[3]

  • Product Precipitation (Work-up): Cool the flask slightly and, with stirring, carefully add 2 L of cold water. The addition of water quenches any remaining reactive species and precipitates the water-insoluble chlorinated products while dissolving the pyridine hydrochloride salt.

  • Isolation of Crude Product: Collect the precipitated brown-yellow solid by vacuum filtration. Wash the solid thoroughly with 2-3 L of water to remove any remaining water-soluble impurities. Dry the crude product. The yield of crude material is approximately 461 g.[3]

    • Analytical Note: At this stage, the crude product is a mixture, primarily composed of the desired this compound and the byproduct pentaerythritol tetrachloride, typically in a ratio of about 2.8:1.[3]

Purification by Fractional Vacuum Distillation

Separation of the desired trichlorohydrin from the tetrachloride byproduct is effectively achieved by fractional distillation under reduced pressure.

  • Setup: Assemble a fractional distillation apparatus using a Vigreux column. It is advisable to heat the column with heating tape to approximately 100°C to prevent the distillate from solidifying in the column.[3]

  • Distillation: Apply a vacuum (10-12 mmHg).

    • The first fraction, collected between 95-120°C, is primarily pentaerythritol tetrachloride.[3]

    • The second fraction, the desired product, is collected between 125-130°C. This is this compound.[3]

  • Final Product: The collected product is a solid at room temperature. It can be further purified by recrystallization from cyclohexane to yield fine, white needles with a melting point of 63-65°C.[3] The typical yield of the purified trichlorohydrin is around 57%.[3]

Table 2: Summary of Reaction Parameters and Yields
ParameterValueRationale / Comment
Molar Ratio (Pentaerythritol:Pyridine:SOCl₂)1 : 3.02 : 3.11A slight excess of chlorinating agent and base is used to drive the reaction towards trisubstitution.
Addition Temperature65-95°CBalances reaction rate with control over exothermicity and selectivity.[3]
Final Reaction Temperature120-130°CEnsures the reaction proceeds to completion.[3]
Crude Product Composition (Tri- : Tetra-chloro)~2.8 : 1Highlights the primary challenge of selectivity in this reaction.[3]
Purified Yield~57%Reflects the yield of the isolated trichlorohydrin after purification.[3]
Purification MethodFractional Vacuum DistillationEssential for separating products with close boiling points.[3]

Alternative Synthetic Approaches

While the thionyl chloride method is well-documented, other methods have been developed, primarily for industrial-scale production. One notable alternative involves the use of gaseous hydrogen chloride.

  • Hydrogen Chloride/Acetic Acid Method: This process involves reacting pentaerythritol with gaseous hydrogen chloride at elevated temperatures (120-175°C) in the presence of an acetyl compound like acetic acid or acetic anhydride.[6] The reaction proceeds through pentaerythritol acetate chloride intermediates, which are then hydrolyzed to yield the final pentaerythritol chlorides.[6] This method can achieve high overall yields of mixed chlorides (up to 98%), but like the thionyl chloride method, it produces a mixture that requires separation.[6]

Characterization and Quality Control

Confirming the identity and purity of the final product is essential.

  • Nuclear Magnetic Resonance (¹H NMR): This is a powerful tool for structural confirmation. For this compound, the ¹H NMR spectrum (in CDCl₃) shows distinct signals: a broad singlet around δ 2.0 ppm for the hydroxyl proton (1H), a sharp singlet at δ 3.66 ppm for the six protons of the two -CH₂Cl groups attached to the quaternary carbon, and a singlet at δ 3.75 ppm for the two protons of the -CH₂OH group.[3]

  • Gas Chromatography (GC): GC is invaluable for assessing the purity of the final product and for determining the ratio of trichlorohydrin to tetrachloride in the crude mixture. The two compounds have different retention times, allowing for their quantification.[3]

Conclusion

The via the selective chlorination of pentaerythritol with thionyl chloride is a well-established and reproducible method. The success of the synthesis hinges on careful control of reaction temperature and stoichiometry to maximize the yield of the desired trichlorinated product. While the formation of the tetrachloride byproduct is inherent to this approach, efficient purification via fractional vacuum distillation allows for the isolation of the target compound in high purity. This guide provides the necessary theoretical understanding and practical details for researchers to successfully implement this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a key chemical intermediate with the CAS number 813-99-0. Its trifunctional nature, possessing three reactive chloromethyl groups and a primary hydroxyl group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in research and development.

Chemical Identity and Structure

  • IUPAC Name: this compound[1]

  • Synonyms: Pentaerythritol trichlorohydrin, 2,2,2-tris-(Chloromethyl)-ethanol[1][2]

  • CAS Number: 813-99-0[3][4][5][6][7]

  • Molecular Formula: C₅H₉Cl₃O[4][5][6]

  • Molecular Weight: 191.48 g/mol [1][4][6]

Chemical Structure:

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application in reactions, and purification. A summary of its key properties is presented below.

PropertyValueSource(s)
Physical State Liquid or solid (precipitates during synthesis)[4][5][8]
Boiling Point 316.8 °C[2][6]
Density 1.341 g/cm³[2][3][6]
Flash Point 145.4 °C[2][6]
Solubility Limited solubility in water; soluble in organic solvents.[9] Can be diluted with N,N-dimethylformamide.[2][6]

Synthesis

A well-established and reliable method for the synthesis of this compound is through the partial chlorination of pentaerythritol using thionyl chloride in the presence of pyridine.[8]

Experimental Protocol: Synthesis from Pentaerythritol

Causality Behind Experimental Choices:

  • Pentaerythritol as a starting material: Its tetra-hydroxyl structure provides the necessary backbone for the introduction of three chloro groups and retention of one hydroxyl group.

  • Thionyl chloride as a chlorinating agent: It is a common and effective reagent for converting alcohols to alkyl chlorides. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies the workup.

  • Pyridine as a base: It neutralizes the hydrogen chloride produced during the reaction, driving the reaction to completion and preventing unwanted side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[8]

  • Addition of Thionyl Chloride: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Add the thionyl chloride dropwise to the stirred slurry. Maintain the reaction temperature between 65-95°C. This addition should be carried out over 4-5 hours.[8]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases.[8]

  • Workup: Cool the flask and add 2 L of cold water with stirring. The product will precipitate as a brown-yellow solid.[8]

  • Purification: Filter the precipitate and wash it with 2-3 L of water. The dried, crude product is a mixture of pentaerythrityl tetrachloride and the desired pentaerythrityl trichlorohydrin.[8] Further purification can be achieved by recrystallization or chromatography if necessary.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Pentaerythritol [label="Pentaerythritol"]; Pyridine [label="Pyridine"]; ThionylChloride [label="Thionyl Chloride"]; ReactionMixture [label="Reaction Mixture\n(65-95°C)", fillcolor="#FBBC05"]; Heating [label="Heating\n(120-130°C)", fillcolor="#EA4335"]; Precipitate [label="Crude Product\n(Precipitate)"]; Filtration [label="Filtration & Washing"]; PurifiedProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pentaerythritol -> ReactionMixture; Pyridine -> ReactionMixture; ThionylChloride -> ReactionMixture [label="dropwise addition"]; ReactionMixture -> Heating; Heating -> Precipitate [label="after cooling & water addition"]; Precipitate -> Filtration; Filtration -> PurifiedProduct; }

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the chloromethyl groups, the methylene group attached to the hydroxyl group, and the hydroxyl proton itself.

¹³C NMR: The carbon NMR spectrum will show signals for the different carbon environments within the molecule.

Experimental Protocol: ¹H NMR Spectrum Acquisition

Self-Validating System: The protocol includes the use of a deuterated solvent and an internal standard, which are essential for obtaining a high-quality, reproducible spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[10]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.

  • C-O stretch: A band in the region of 1000-1200 cm⁻¹.

  • C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the loss of chlorine, chloromethyl groups, or water.

Reactivity and Applications

The presence of multiple reactive sites makes this compound a valuable intermediate in the synthesis of a variety of more complex molecules.

  • Nucleophilic Substitution: The chloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

  • Esterification/Etherification: The primary hydroxyl group can be readily esterified or etherified.

  • Applications: It is used in the production of organic acids and as an extractant for ions from aqueous solutions.[2][6] It can also serve as a homogeneous catalyst in certain reactions.[2][6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H318: Causes serious eye damage.[3]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P310: Immediately call a POISON CENTER or doctor/physician.[2]

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Store at 10°C - 25°C.[2][6]

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for its effective and safe use in research and development. This guide provides a comprehensive foundation for scientists and professionals working with this compound.

References

An In-depth Technical Guide to 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS 813-99-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, a molecule of significant interest in the landscape of modern organic synthesis. This guide is designed to move beyond a simple recitation of facts and figures, instead offering a deeper understanding of the causality behind experimental choices and the strategic applications of this versatile building block. The protocols and insights contained herein are intended to empower researchers to confidently and effectively utilize this compound in their own synthetic endeavors, from academic exploration to the frontiers of drug discovery. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Introduction and Physicochemical Properties

This compound, also known as pentaerythritol trichlorohydrin, is a polychlorinated alcohol with the chemical formula C₅H₉Cl₃O.[1][2] Its structure, featuring a neopentyl core with three chloro substituents and a primary alcohol, imparts a unique combination of steric hindrance and reactivity, making it a valuable intermediate in a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 813-99-0[1]
Molecular Formula C₅H₉Cl₃O[1][2]
Molecular Weight 191.48 g/mol [1][2]
Appearance Liquid[1][2]
Boiling Point 316.8 °C[1]
Density 1.341 g/cm³[1]
Flash Point 145.4 °C[1]
InChI Key VRWHPVMGJTYPLS-UHFFFAOYSA-N[2]

Synthesis and Purification: A Detailed Protocol and Mechanistic Insight

The most common and well-documented synthesis of this compound involves the controlled chlorination of pentaerythritol. The following protocol is adapted from a robust procedure with a proven track record of success.

Experimental Protocol: Synthesis from Pentaerythritol

This procedure details the reaction of pentaerythritol with thionyl chloride in the presence of pyridine.

Materials and Equipment:

  • 5-L, four-necked, round-bottomed flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer adapter

  • Condenser with a drying tube

  • Heating mantle

  • Pentaerythritol

  • Pyridine

  • Thionyl chloride

  • Ice/water bath

Step-by-Step Procedure:

  • Reaction Setup: In a dry 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • Addition of Thionyl Chloride: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Add the thionyl chloride dropwise to the vigorously stirred slurry over 4-5 hours. The temperature of the reaction mixture should be maintained between 65-95°C. An ice/water bath may be necessary to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, replace the ice bath with a heating mantle and heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

  • Workup: Cool the reaction mixture slightly and add 2 L of cold water with stirring to precipitate the product.

  • Isolation: Filter the precipitated product and wash it thoroughly with 2-3 L of water. The dried, crude product will be a mixture of pentaerythritol tetrachloride and the desired this compound.

Mechanistic Rationale

The synthesis of this compound from pentaerythritol and thionyl chloride in the presence of pyridine is a classic example of converting an alcohol to an alkyl chloride. The key to this transformation is the in-situ conversion of the poor leaving group (-OH) into a much better one.

Synthesis_Mechanism Pentaerythritol Pentaerythritol (R-OH) ChlorosulfiteEster Chlorosulfite Ester Intermediate Pentaerythritol->ChlorosulfiteEster Nucleophilic attack on Sulfur ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ChlorosulfiteEster Pyridine Pyridine PyridiniumHCl Pyridinium Hydrochloride Pyridine->PyridiniumHCl Proton abstraction Product This compound (R-Cl) ChlorosulfiteEster->Product SN2 attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) ChlorosulfiteEster->SO2 Elimination ChlorideIon Chloride Ion (Cl⁻) ChlorideIon->Product

Caption: Mechanism of Pentaerythritol Chlorination.

Pyridine serves a dual role in this reaction.[3] Firstly, it acts as a base to neutralize the HCl generated during the formation of the chlorosulfite ester intermediate, driving the equilibrium forward. Secondly, it can act as a nucleophilic catalyst. The reaction proceeds through the formation of a chlorosulfite ester, which is then attacked by a chloride ion in an Sₙ2 fashion, leading to the desired product with inversion of configuration at the carbon center. The byproducts, sulfur dioxide and hydrogen chloride (as pyridinium hydrochloride), are easily removed.[4][5]

Purification of the Crude Product

The crude product from the synthesis is a mixture of the desired trichloro-alcohol and the tetrachloro-derivative. Separation can be achieved through fractional distillation under reduced pressure.

Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Heat the distillation flask containing the crude product mixture.

  • Collect the fractions at the appropriate boiling points and pressures. Pentaerythritol tetrachloride has a lower boiling point than this compound.

Alternatively, the product can be purified by recrystallization from a suitable solvent such as cyclohexane.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the primary alcohol and the three primary alkyl chloride functionalities. This dual reactivity makes it a versatile building block for a variety of more complex molecules.

Reactions of the Hydroxyl Group

The primary alcohol can undergo typical reactions of alcohols, such as oxidation, esterification, and etherification. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid.

Nucleophilic Substitution of the Chloro Groups

The chloromethyl groups are susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides.

Intramolecular Cyclization: Synthesis of Oxetanes

One of the most significant applications of this molecule is its use as a precursor for the synthesis of oxetanes.[6] Treatment with a base can induce an intramolecular Williamson ether synthesis, where the alkoxide formed from the primary alcohol displaces one of the adjacent chloromethyl groups to form a four-membered oxetane ring.[7] These strained cyclic ethers are of increasing interest in medicinal chemistry as they can act as polar replacements for gem-dimethyl groups, often improving aqueous solubility and metabolic stability.[6][8]

Oxetane_Formation StartingMaterial This compound Alkoxide Alkoxide Intermediate StartingMaterial->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide Oxetane 3-(Chloromethyl)-3-(hydroxymethyl)oxetane Alkoxide->Oxetane Intramolecular SN2 ChlorideIon Chloride Ion (Cl⁻) Alkoxide->ChlorideIon Elimination

Caption: Oxetane synthesis via intramolecular cyclization.

Applications in Pharmaceutical and Polymer Chemistry

While direct applications of this compound in final drug products are not widely reported, its role as a key intermediate is significant. Its derivatives, particularly oxetanes, are increasingly being incorporated into drug candidates to fine-tune their physicochemical properties.[9][10]

In polymer chemistry, pentaerythritol and its derivatives are used as cross-linking agents, plasticizers, and in the synthesis of alkyd resins and fire retardants.[11][12][13] The polyfunctional nature of this compound makes it a candidate for the synthesis of specialty polymers with tailored properties.

Analytical Characterization

Confident identification and purity assessment of this compound are crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak with a mass spectrum consistent with the molecular weight (191.48 g/mol ) and expected fragmentation pattern.[14][15]
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the methylene protons of the chloromethyl groups and the hydroxymethyl group, as well as a signal for the hydroxyl proton.
¹³C NMR Spectroscopy The carbon NMR spectrum will show characteristic peaks for the quaternary carbon, the chloromethyl carbons, and the hydroxymethyl carbon.[16][17]
Infrared (IR) Spectroscopy The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-Cl stretching vibrations in the fingerprint region.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

  • Hazard Statements: Causes serious eye damage.[18]

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its straightforward synthesis from pentaerythritol, coupled with the differential reactivity of its hydroxyl and chloro groups, provides a versatile platform for the construction of complex molecular architectures, most notably the increasingly important oxetane motif. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will undoubtedly facilitate its broader application in both academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

References

A Systematic Approach to the Structural Elucidation of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Unambiguous structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of novel compounds. This technical guide provides an in-depth, integrated workflow for the complete structural characterization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS No. 813-99-0), also known as Pentaerythritol Trichlorohydrin.[1] By synergistically applying Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating methodology. This guide moves beyond a simple recitation of techniques, focusing instead on the strategic logic and expert interpretation required to assemble a coherent structural portrait from disparate analytical data, a process critical for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Structural Verification

This compound is a poly-halogenated alcohol with the molecular formula C₅H₉Cl₃O.[2] Its structure, featuring a highly substituted quaternary carbon, makes it a valuable, albeit complex, building block in organic synthesis. Given its potential applications, from the synthesis of polymers to specialty organic chemicals, absolute certainty of its molecular architecture is paramount.[1] This guide details the logical progression of analysis, beginning with the determination of the molecular formula, proceeding to the identification of key functional groups, and culminating in the precise mapping of the carbon-hydrogen framework.

Our approach is designed not as a rigid template, but as a dynamic, deductive process that mirrors the investigative workflow of an experienced analytical scientist. Each analytical step provides a piece of the puzzle, and each subsequent step is chosen to build upon and validate the previous findings.

Elucidation_Workflow cluster_start Initial Assessment cluster_ms Part 1: Composition cluster_ir Part 2: Functional Groups cluster_nmr Part 3: Connectivity cluster_end Final Confirmation Unknown Sample: 3-Chloro-2,2-bis (chloromethyl)propan-1-ol MS Mass Spectrometry (GC-MS) Unknown->MS Determine Mass & Formula Formula Result: Molecular Formula (C₅H₉Cl₃O) & Chlorine Count Confirmed MS->Formula Provides IR FTIR Spectroscopy Formula->IR Guides Functional Group Search Structure Final Elucidated Structure Formula->Structure Func_Groups Result: Alcohol (-OH) Group Presence Confirmed IR->Func_Groups Identifies NMR ¹H & ¹³C NMR Spectroscopy Func_Groups->NMR Informs NMR Interpretation Func_Groups->Structure Framework Result: C-H Framework & Atom Connectivity Established NMR->Framework Defines Framework->Structure

Caption: Integrated workflow for structure elucidation.

Part 1: Establishing the Foundation—Molecular Formula Determination

Causality: Before the connectivity of a molecule can be determined, its fundamental composition—the molecular formula—must be established with high confidence. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique. It not only provides the molecular weight but, crucially for a halogenated compound, reveals the number of chlorine atoms through their distinct isotopic signature.

The presence of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion ([M]⁺) due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This isotopic pattern is a definitive validation of the chlorine count.

Predicted Mass Spectrometry Data
Ion FragmentExpected m/zRelative Intensity (Theoretical)Significance
[M]⁺ (C₅H₉³⁵Cl₃O)190.0~100%All ³⁵Cl isotopes
[M+2]⁺192.0~98%Two ³⁵Cl, one ³⁷Cl
[M+4]⁺194.0~32%One ³⁵Cl, two ³⁷Cl
[M+6]⁺196.0~3.5%All ³⁷Cl isotopes
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase temperature at 15°C/min to 250°C.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic cluster. Compare the observed pattern with the theoretical distribution for a molecule containing three chlorine atoms.

Interpretation:

The molecular formula C₅H₉Cl₃O yields an Index of Hydrogen Deficiency (IHD) of 0, indicating the absence of any rings or double/triple bonds in the structure. This confirms the molecule is a saturated acyclic alcohol.

Part 2: Identifying Key Molecular Features—Functional Group Analysis

Causality: With the molecular formula confirmed, the next logical step is to identify the primary functional groups. FTIR spectroscopy is a rapid and powerful tool for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies. For an alcohol, the most prominent features are the O-H and C-O stretching vibrations.[3]

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)Vibration TypeAppearanceSignificance
3550-3200O-H Stretch (Alcohol)Strong, BroadConfirms presence of the hydroxyl group.
3000-2850C(sp³)-H StretchMedium to Strong, SharpIndicates a saturated alkyl framework.
1260-1050C-O Stretch (Alcohol)Strong, SharpConfirms the alcohol functionality.
800-600C-Cl StretchStrong, SharpIndicates presence of chloroalkane groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Interpretation:

The observation of a strong, broad absorption band in the 3300 cm⁻¹ region is definitive evidence for the hydroxyl (-OH) group. Its broadness is a result of intermolecular hydrogen bonding. This, combined with a strong C-O stretch, confirms the compound is an alcohol, consistent with its nomenclature.

Part 3: Assembling the Framework—NMR Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. ¹³C NMR reveals the number of unique carbon environments and their electronic nature, while ¹H NMR provides information about the number, environment, and proximity of hydrogen atoms. Together, they allow for the complete assembly of the molecular skeleton. A product specification sheet for the compound confirms that its structure should correspond with ¹H and ¹³C NMR spectra.[4]

Based on the systematic IUPAC name This compound , the following structure is proposed and will be validated by predicted NMR data:

structure_prediction cluster_structure Proposed Structure C2 C2 C2_node C C1_label HO-CH₂(C1) C1_label->C2_node C3_label CH₂(C3)-Cl C2_node->C3_label CH2Cl_A CH₂(C4)-Cl C2_node->CH2Cl_A CH2Cl_B CH₂(C4)-Cl C2_node->CH2Cl_B

Caption: Proposed structure of this compound.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (-CH₂OH)65-70Methylene carbon attached to electronegative oxygen.
C2 (Quaternary)45-50Quaternary carbon with no attached protons.
C3 (-CH₂Cl)48-53Methylene carbon attached to electronegative chlorine.
C4 (-CH₂Cl at C2)48-53Two equivalent methylene carbons, each attached to chlorine. Shift similar to C3.

Note: Due to the high degree of substitution and multiple electronegative atoms, four distinct signals are predicted. The signals for C3 and C4 may be closely spaced.

Predicted ¹H NMR Data (in CDCl₃)
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OH~2.0 (variable)Broad Singlet1HExchangeable hydroxyl proton.
-CH₂- (C1)3.7 - 3.9Singlet2HDeshielded by adjacent -OH group.
-CH₂- (C3)3.6 - 3.8Singlet2HDeshielded by adjacent -Cl group.
-CH₂- (C4)3.6 - 3.8Singlet4HDeshielded by adjacent -Cl groups and quaternary carbon.

Note: The absence of adjacent protons for all methylene groups leads to the prediction of only singlets, simplifying the spectrum significantly.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Set the spectral width to cover a range from 0 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

  • Mass Spectrometry unequivocally establishes the molecular formula as C₅H₉Cl₃O and confirms the presence of three chlorine atoms via the distinct isotopic cluster.

  • FTIR Spectroscopy provides definitive proof of the alcohol functional group through the characteristic broad O-H and strong C-O stretching vibrations.

  • ¹³C and ¹H NMR Spectroscopy assemble the final structure. The number of signals in each spectrum corresponds to the unique carbon and proton environments of the proposed structure, and their chemical shifts are consistent with the deshielding effects of the attached oxygen and chlorine atoms.

References

Spectroscopic Characterization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a highly functionalized aliphatic alcohol. Its structure, featuring a neopentyl backbone with three chloro substituents and a primary hydroxyl group, makes it a valuable intermediate in various chemical syntheses, including the production of polymers, plasticizers, and other specialty chemicals. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and comparative analysis of structurally related molecules. The methodologies for data acquisition and the rationale behind experimental choices are also detailed to ensure scientific integrity and reproducibility.

Chemical Properties and Structure

A foundational understanding of the molecule's physical and chemical properties is essential before delving into its spectroscopic characterization.

PropertyValueSource
CAS Number 813-99-0[CymitQuimica][1]
Molecular Formula C₅H₉Cl₃O[CymitQuimica][1]
Molecular Weight 191.48 g/mol [CymitQuimica][1]
Appearance Liquid[CymitQuimica][1]
Purity ≥90% - 97%[CymitQuimica, Carl ROTH][1][2]

The molecular structure of this compound is depicted below. The central quaternary carbon is a key feature, influencing the magnetic environment of the neighboring protons and carbons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra are available on specialized databases such as SpectraBase for "2,2-bis(Chloromethyl)-3-chloro-1-propanol", the following data is predicted based on the analysis of similar structures and fundamental principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals are predicted as follows:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.75Singlet6H-CH₂ ClThe six protons of the three chloromethyl groups are chemically equivalent and are deshielded by the adjacent electronegative chlorine atoms.
~ 3.60Singlet2H-CH₂ OHThe two protons of the hydroxymethyl group are deshielded by the adjacent oxygen atom.
Variable (broad)Singlet1H-OH The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also predicted to show a limited number of signals, reflecting the molecular symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 70-C H₂OHThe carbon of the hydroxymethyl group is deshielded by the attached oxygen.
~ 48-C H₂ClThe carbons of the chloromethyl groups are deshielded by the attached chlorine atoms.
~ 45Quaternary C The central quaternary carbon is expected to have a chemical shift in this region.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below. While a specific spectrum is noted in the SpectraBase database, the following predictions are based on characteristic group frequencies.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3600-3200Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the hydroxyl group.
2960-2850MediumC-H stretchAliphatic C-H stretching vibrations.
1470-1430MediumCH₂ scissoringBending vibration of the methylene groups.
1050-1000StrongC-O stretchCharacteristic stretching vibration of a primary alcohol.
800-600StrongC-Cl stretchStrong absorption due to the polar C-Cl bond. The presence of multiple C-Cl bonds may lead to a complex pattern in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic isotopic patterns due to the presence of three chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes is approximately 3:1.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, including the loss of a chloromethyl radical and the elimination of HCl. A predicted fragmentation pathway is illustrated below.

M [C₅H₉Cl₃O]⁺˙ m/z 190, 192, 194, 196 F1 [C₄H₇Cl₂O]⁺ m/z 141, 143, 145 M->F1 - •CH₂Cl F2 [C₅H₈Cl₂O]⁺˙ m/z 154, 156, 158 M->F2 - HCl F3 [C₄H₆ClO]⁺ m/z 105, 107 F1->F3 - HCl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for halogenated alcohols like this compound.

NMR Spectroscopy

A detailed workflow for acquiring NMR spectra is crucial for obtaining high-quality data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 300-500 MHz) prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc2->proc2 proc3 Calibrate the chemical shifts to the internal standard

Caption: Workflow for NMR data acquisition and processing.

FTIR Spectroscopy

For acquiring an IR spectrum of a liquid sample, the Attenuated Total Reflectance (ATR) technique is often employed for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 40-400 is typically sufficient to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, although based on theoretical predictions and comparative analysis, offer a solid foundation for the identification and characterization of this important chemical intermediate. The detailed experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data. As with any analytical endeavor, direct experimental verification is always recommended for definitive structural confirmation.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related polychlorinated and polyol compounds to propose likely degradation mechanisms. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to rigorously assess the thermal properties of this and similar molecules using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to serve as a foundational resource for scientists investigating the thermal behavior of complex halogenated organic molecules.

Introduction to this compound

This compound, a derivative of pentaerythritol, is a polyhalogenated alcohol. Its structure, featuring a neopentyl core with three chloro-substituents and a primary alcohol, suggests a complex thermal degradation profile. The presence of both hydroxyl and chloro functional groups provides multiple potential initiation sites for thermal decomposition. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in contexts where it might be subjected to elevated temperatures, such as in chemical synthesis or as a component in formulated products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉Cl₃O[1][2]
Molecular Weight191.48 g/mol [1][2]
Boiling Point316.8 °C[1]
Density1.341 g/cm³[1]
Flash Point145.4 °C[1]

Proposed Thermal Degradation Pathways

Based on the thermal behavior of analogous polychlorinated alkanes and polyols, the degradation of this compound is likely to proceed through a combination of dehydrochlorination and dehydration reactions, followed by further fragmentation of the resulting unsaturated intermediates.

Initial Degradation Steps: Dehydrochlorination and Dehydration

The initial phase of thermal degradation is anticipated to involve the elimination of hydrogen chloride (HCl) and/or water (H₂O).

  • Dehydrochlorination: The presence of chlorine atoms bonded to aliphatic carbons with adjacent hydrogens makes dehydrochlorination a probable initial degradation step. This reaction would lead to the formation of unsaturated alcohols and the release of corrosive HCl gas. This is a common degradation pathway for chlorinated hydrocarbons.[3]

  • Dehydration: The primary alcohol group can undergo dehydration, particularly at elevated temperatures, to form an alkene. The thermal decomposition of poly(vinyl alcohol) is known to initiate with dehydration.[4]

These initial steps are likely competitive and may occur simultaneously. The prevalence of one over the other will depend on factors such as the temperature ramp rate and the presence of any catalytic impurities.

Subsequent Degradation and Fragmentation

Following the initial elimination reactions, the resulting unsaturated and potentially unstable intermediates are expected to undergo further degradation. This can involve:

  • Carbon-Carbon Bond Scission: The strained neopentyl core may undergo fragmentation, leading to the formation of smaller volatile organic compounds.[5]

  • Further Elimination Reactions: The remaining chloro and hydroxyl groups can be eliminated, leading to the formation of highly unsaturated or aromatic structures and eventually carbonaceous char.

  • Radical Chain Reactions: Homolytic cleavage of C-Cl or C-C bonds can initiate radical chain reactions, leading to a complex mixture of degradation products.[6]

Degradation Pathway of this compound A This compound B Dehydrochlorination (-HCl) A->B D Dehydration (-H2O) A->D C Unsaturated Chloro-alcohol Intermediate B->C F Further Degradation (Fragmentation, Elimination) C->F E Unsaturated Polychlorinated Alkene D->E E->F G Volatile Organic Compounds (e.g., aldehydes, ketones) F->G H HCl, H2O F->H I Carbonaceous Residue F->I

Caption: Proposed degradation pathway for this compound.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability and degradation profile of this compound requires the use of thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to this assessment.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining thermal stability and decomposition temperatures.[9]

Experimental Protocol: TGA Analysis

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

    • Select an appropriate sample pan (e.g., platinum or ceramic).

    • Tare the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared sample pan.

  • TGA Method Parameters:

    • Purge Gas: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Data Collection: Record mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Quantify the mass loss at each decomposition step.

    • Determine the final residual mass at the end of the experiment.

TGA Experimental Workflow cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Instrument Calibration B Sample Weighing (5-10 mg) A->B C Set Method Parameters (N2 Purge, 10 °C/min ramp) B->C D Run Experiment (30 °C to 600 °C) C->D E Analyze TGA Curve (Mass vs. Temperature) D->E F Analyze DTG Curve (Rate of Mass Loss) D->F G Determine Decomposition Temperatures & Residue E->G F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[10]

Experimental Protocol: DSC Analysis

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

    • Use hermetically sealed aluminum pans for volatile samples to prevent mass loss before decomposition.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • DSC Method Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a sub-ambient temperature (e.g., -20 °C) if low-temperature transitions are of interest.

      • Ramp from the starting temperature to a temperature beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the peak areas to determine the enthalpy of transitions (ΔH).

DSC Experimental Workflow cluster_prep_dsc Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation H Instrument Calibration I Sample Encapsulation (2-5 mg in hermetic pan) H->I J Set Method Parameters (N2 Purge, 10 °C/min ramp) I->J K Run Experiment J->K L Analyze DSC Curve (Heat Flow vs. Temperature) K->L M Identify Endotherms/Exotherms L->M N Determine Transition Temperatures & Enthalpies M->N

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Thermoanalytical Results and Interpretation

Table 2: Hypothetical Thermoanalytical Data for this compound

AnalysisParameterExpected ObservationInterpretation
TGA Onset of Decomposition~180-220 °CInitial dehydrochlorination and/or dehydration.
Major Decomposition Step(s)220-350 °CFragmentation of the carbon backbone.
Final Residue at 600 °C< 5%Indicates near-complete volatilization of degradation products.
DSC Endotherm~60-80 °CMelting of the solid compound.
Exotherm(s)Coinciding with TGA mass lossDecomposition is an exothermic process.

The combination of TGA and DSC provides a comprehensive picture of the thermal behavior.[8] For instance, a mass loss in TGA accompanied by a sharp exotherm in DSC would strongly indicate a decomposition event. Conversely, an endotherm in DSC with no corresponding mass loss in TGA would signify a phase transition like melting.

Conclusion

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers a detailed experimental protocol for quantitative solubility determination. By synthesizing chemical principles with practical laboratory methods, this guide serves as an essential resource for the effective handling and application of this compound in a research and development setting.

Introduction to this compound

This compound, also known as pentaerythritol trichlorohydrin, is a unique trifunctional molecule featuring a primary alcohol and three chloroalkyl groups. Its structure presents a fascinating case for solubility studies, possessing both a polar hydroxyl (-OH) group capable of hydrogen bonding and nonpolar chloromethyl (-CH₂Cl) moieties. This duality in its chemical nature is pivotal in determining its behavior in various solvent systems. Understanding the solubility of this compound is critical for its application in chemical synthesis, as a solvent, or as an intermediate in the production of more complex molecules.[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before exploring its solubility. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₉Cl₃O[2]
Molecular Weight 191.48 g/mol [2][3]
Appearance Liquid[2]
CAS Number 813-99-0[2][3]
Density 1.341 g/cm³[1]
Boiling Point 316.8 °C[1]
Flash Point 145.4 °C[1]

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are likely to be soluble in one another.[4] In the case of this compound, its molecular structure presents a compelling interplay of forces.

  • Polar Protic Group: The primary alcohol (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a potential for solubility in polar protic solvents like water and alcohols.[5][6]

  • Nonpolar Moieties: The three chloromethyl (-CH₂Cl) groups contribute to the nonpolar character of the molecule. The carbon-chlorine bond has a dipole moment, but the overall symmetry and the bulk of the alkyl backbone can lead to significant nonpolar characteristics. This suggests solubility in nonpolar or moderately polar organic solvents.[7]

The overall solubility of this compound in a given solvent will be a result of the balance between the polar interactions of the hydroxyl group and the nonpolar interactions of the chlorinated alkyl structure. For instance, while the hydroxyl group promotes solubility in water, the relatively large nonpolar portion of the molecule may limit this solubility.[6]

Predicted Solubility Profile in Organic Solvents

The following table provides a predicted solubility profile. It is crucial to note that these are estimations and should be confirmed by experimental determination as outlined in Section 5.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticMiscibleThe hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl group of the solute.
Ethanol Polar ProticMiscibleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[5]
Acetone Polar AproticSolubleAcetone's polar nature can interact with the polar hydroxyl group, and its organic character can solvate the nonpolar parts of the molecule.
N,N-Dimethylformamide (DMF) Polar AproticSolubleKnown to be a good solvent for this compound.[1]
Dichloromethane Polar AproticSolubleThe polarity is intermediate, and it is a good solvent for many organic compounds.
Diethyl Ether NonpolarSolubleAnalogous chlorinated alcohols show solubility in diethyl ether.[9]
Toluene NonpolarPartially SolubleThe nonpolar aromatic ring can interact with the chloromethyl groups, but the polar hydroxyl group may limit solubility.
Hexane NonpolarInsolubleAs a nonpolar hydrocarbon, hexane is unlikely to effectively solvate the polar hydroxyl group. Analogous compounds are insoluble in hydrocarbons.[8]
Water Polar ProticSlightly SolubleWhile the hydroxyl group can hydrogen bond with water, the three chloromethyl groups present a significant nonpolar character, likely limiting water solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent in a vial B Equilibrate at a constant temperature with agitation (e.g., 24-48h) A->B Incubation C Allow phases to separate or centrifuge to pellet excess solid B->C Separation D Carefully withdraw a known volume of the supernatant C->D Sampling E Dilute the aliquot with a suitable solvent in a volumetric flask D->E Dilution F Analyze the diluted sample by a calibrated HPLC or GC method E->F Quantification G Determine the concentration of the solute from the calibration curve F->G Data Interpretation H Calculate the original solubility in mg/mL or mol/L G->H Final Calculation

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a measured volume (e.g., 5 mL) of each organic solvent to be tested.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solute settle. If necessary, centrifuge the vials at a low speed to facilitate the separation of the undissolved solute.

    • Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant, ensuring no undissolved material is transferred.

    • Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a compound with a dual chemical nature, featuring both polar and nonpolar characteristics. This structural complexity leads to a nuanced solubility profile. Based on theoretical principles and data from analogous compounds, it is predicted to be soluble in polar organic solvents such as alcohols, acetone, and DMF, and less soluble in nonpolar hydrocarbons. This guide provides a robust framework for understanding its solubility and a detailed experimental protocol for its quantitative determination, empowering researchers to effectively utilize this versatile chemical in their work.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a versatile trifunctional molecule that serves as a key building block in the synthesis of a variety of complex organic structures. Its unique arrangement of a primary alcohol and three primary alkyl chloride moieties on a neopentyl scaffold dictates its reactivity, leading to a rich and nuanced chemistry. This in-depth technical guide provides a comprehensive exploration of the core reaction mechanisms involving this compound, with a particular focus on intramolecular cyclization reactions to form valuable oxetane derivatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental mechanistic principles with practical, field-proven insights to empower researchers in leveraging this compound for novel molecular design and synthesis.

Introduction: Unveiling the Chemical Personality of this compound

This compound is a crystalline solid at room temperature, characterized by the presence of a primary hydroxyl group and three primary chloro groups attached to a quaternary carbon center. This structural motif is the cornerstone of its chemical behavior, predisposing it to a range of nucleophilic substitution and, to a lesser extent, elimination reactions. The steric hindrance around the central quaternary carbon atom significantly influences the kinetics and outcomes of these transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 813-99-0[1]
Molecular Formula C₅H₉Cl₃O[1]
Molecular Weight 191.48 g/mol [1]
Appearance White crystalline solid
Boiling Point 316.8 °C[1]
Density 1.341 g/cm³[1]
Flash Point 145.4 °C[1]

The primary alcohol provides a nucleophilic center, which can be readily deprotonated to form a potent alkoxide nucleophile. The three chloromethyl groups, in turn, act as electrophilic sites susceptible to nucleophilic attack. This inherent duality of reactive centers within the same molecule is the key to its most significant and widely utilized reaction: intramolecular cyclization.

The Cornerstone Reaction: Intramolecular Williamson Ether Synthesis for Oxetane Formation

The most prominent and synthetically valuable reaction of this compound is its base-mediated intramolecular cyclization to form 3,3-bis(chloromethyl)oxetane (BCMO).[2][3] This transformation is a classic example of the intramolecular Williamson ether synthesis .[4][5][6][7]

The Step-by-Step Mechanism

The reaction proceeds through a well-defined S(_N)2 mechanism, which can be dissected into two key steps:

Step 1: Deprotonation of the Primary Alcohol. The reaction is initiated by the deprotonation of the primary hydroxyl group by a suitable base, such as sodium hydroxide or potassium hydroxide, to form a highly reactive alkoxide intermediate. This is a rapid acid-base equilibrium.[4][7]

Step 2: Intramolecular Nucleophilic Attack. The newly formed alkoxide, being a potent nucleophile, is perfectly positioned to attack one of the adjacent electrophilic chloromethyl carbons. This intramolecular S(_N)2 displacement of a chloride ion leads to the formation of the strained four-membered oxetane ring.[4][5][7]

Caption: Intramolecular Williamson Ether Synthesis of 3,3-Bis(chloromethyl)oxetane.

Causality Behind Experimental Choices: Favoring Intramolecular Cyclization

The successful synthesis of BCMO hinges on carefully controlling the reaction conditions to favor the desired intramolecular pathway over competing side reactions.

  • Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the alcohol without competing in intermolecular substitution reactions. Sodium hydroxide and potassium hydroxide are commonly employed.

  • Concentration: The reaction is typically run under dilute conditions. High concentrations of the starting material can increase the probability of intermolecular reactions, leading to the formation of polymeric byproducts.

  • Solvent: The choice of solvent is critical. While the reaction can be carried out in a biphasic system with a phase-transfer catalyst, using a solvent in which both the starting material and the base have some solubility can enhance the reaction rate.[3]

  • Temperature: The reaction is often heated to overcome the activation energy for the ring closure, which is significant due to the formation of a strained four-membered ring.[2]

Competing Reactions and Side Products

While the intramolecular cyclization is the dominant pathway under optimized conditions, several side reactions can occur:

  • Intermolecular Williamson Ether Synthesis: At higher concentrations, the alkoxide intermediate can react with a molecule of the starting material, leading to the formation of linear polyethers.

  • Elimination Reactions: Although less likely due to the absence of β-hydrogens on the neopentyl core, elimination reactions from the chloromethyl groups are a theoretical possibility under strongly basic conditions, though not commonly observed.

Experimental Protocol: Synthesis of 3,3-Bis(chloromethyl)oxetane (BCMO)

The following protocol is a representative procedure for the synthesis of BCMO from this compound.

Materials:

  • This compound

  • Sodium hydroxide (or Potassium hydroxide)

  • Water (deionized)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable volume of water.

  • Addition of Base: Slowly add a stoichiometric amount of powdered sodium hydroxide to the solution with vigorous stirring. The reaction is exothermic, and the temperature may need to be controlled with a water bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution multiple times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3,3-bis(chloromethyl)oxetane.

Table 2: Spectroscopic Data for 3,3-Bis(chloromethyl)oxetane

Spectroscopic Technique Key Data
¹H NMR (CDCl₃) δ 4.47 (s, 4H), 3.95 (s, 4H)[2]
¹³C NMR (CDCl₃) δ 74.5 (CH₂O), 46.8 (C), 44.2 (CH₂Cl)
IR (neat) ν 2965, 2875, 1470, 1310, 970, 750 cm⁻¹

Beyond the Oxetane: Further Synthetic Transformations

The utility of this compound extends beyond the synthesis of BCMO. The resulting oxetane is a valuable intermediate for further functionalization.

Synthesis of Energetic Polymers: The Case of Poly(BAMO)

A significant application of BCMO is its use as a monomer in the synthesis of energetic polymers. For instance, 3,3-bis(azidomethyl)oxetane (BAMO), a high-energy monomer, is synthesized from BCMO by reacting it with sodium azide in an alkaline solution, often with a phase-transfer catalyst.[3][8] The subsequent polymerization of BAMO yields poly(BAMO), a component in propellant binders.[8]

Caption: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) from BCMO.

Precursor to Bicyclic Systems: A Gateway to Bicyclo[1.1.1]pentanes

While direct conversion is not typical, derivatives of this compound are crucial in the synthesis of highly strained and medicinally relevant bicyclo[1.1.1]pentane (BCP) scaffolds. For example, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which can be synthesized from a derivative of the topic compound, is a key precursor to [1.1.1]propellane, the immediate forerunner to various functionalized BCPs.[9][10][11][12][13] This underscores the role of the parent molecule in accessing complex and valuable chemical space.

Conclusion: A Versatile Building Block with Enduring Relevance

This compound stands out as a uniquely structured and highly functionalized building block. Its inherent reactivity, dominated by the intramolecular Williamson ether synthesis, provides a reliable and efficient route to 3,3-disubstituted oxetanes. A thorough understanding of the underlying reaction mechanisms, including the factors that govern the competition between intramolecular and intermolecular pathways, is paramount for its successful application in synthesis. As the demand for novel, three-dimensional molecular scaffolds continues to grow in drug discovery and materials science, the strategic utilization of this versatile compound and its derivatives is poised to remain a cornerstone of modern synthetic chemistry.

References

An In-depth Technical Guide to Pentaerythritol Trichlorohydrin: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol trichlorohydrin, chemically known as 3-chloro-2,2-bis(chloromethyl)propan-1-ol, is a polyfunctional organic compound that has garnered interest since its discovery. This guide provides a comprehensive overview of its history, synthesis, chemical properties, and, most notably, its existing and potential applications for researchers, particularly in the fields of polymer chemistry and drug development. By examining its unique structural features—a neopentane core with three chloro substituents and one hydroxyl group—we explore its versatility as a chemical intermediate and building block for more complex molecules. This document serves as a technical resource, offering detailed experimental protocols and insights into the causality behind synthetic choices, thereby providing a solid foundation for future research and application.

Introduction: The Structural Uniqueness of Pentaerythritol Trichlorohydrin

Pentaerythritol, a symmetrical tetrol, is a well-established building block in various chemical industries, finding use in the production of explosives, plastics, paints, and cosmetics[1]. Its derivatives often inherit its polyfunctionality, leading to a wide array of applications. Among these derivatives is pentaerythritol trichlorohydrin, a molecule where three of the four hydroxyl groups of pentaerythritol are substituted with chlorine atoms. This substitution results in a compound with a unique combination of reactive sites: three chloromethyl groups susceptible to nucleophilic substitution and a primary hydroxyl group that can undergo typical alcohol reactions. This trifunctional chloro-alcohol architecture makes it a compelling scaffold for the synthesis of novel molecules with potential applications in materials science and medicinal chemistry.

A Historical Perspective: The Genesis of Pentaerythritol Chlorohydrins

The exploration of pentaerythritol's chlorinated derivatives dates back to the early 20th century. The pioneering work of German chemist H. Fecht in 1907 documented the formation of a mixture of pentaerythritol monochlorohydrin, dichlorohydrin, and trichlorohydrin by heating pentaerythritol with hydrogen chloride in a sealed tube at temperatures between 120 and 180°C[2][3]. While this early method established the feasibility of synthesizing these compounds, it lacked the selectivity and yield required for industrial-scale production and offered poor separation of the resulting mixture[2][3].

Subsequent research focused on refining the synthesis to achieve better yields and purity. Over the years, various methods have been developed, moving from the harsh conditions of sealed-tube reactions to more controlled and efficient processes. These advancements have been crucial in making pentaerythritol trichlorohydrin more accessible for research and potential commercial use.

Synthesis and Mechanistic Insights

The synthesis of pentaerythritol trichlorohydrin primarily involves the controlled chlorination of pentaerythritol. The key challenge lies in achieving the desired degree of chlorination while minimizing the formation of mono-, di-, and tetrachlorinated byproducts.

Reaction with Hydrogen Chloride in the Presence of Carboxylic Acids

A significant improvement in the synthesis of pentaerythritol trichlorohydrin came with the use of hydrogen chloride in the presence of a lower aliphatic monocarboxylic acid, such as acetic acid or formic acid, or their esters[2]. This method, often carried out at elevated temperatures (150-200°C) and pressures in an autoclave, enhances the yield and selectivity of the trichlorinated product[2].

Reaction Mechanism: The carboxylic acid is believed to act as a catalyst and a temporary protecting group. The reaction likely proceeds through the formation of pentaerythritol acetate chlorides as intermediates. The acetate groups are subsequently hydrolyzed or alcoholyzed to yield the final chlorohydrin products. The use of substantially anhydrous conditions is crucial to favor the chlorination reaction over hydrolysis[3]. By controlling the molar ratio of pentaerythritol to the acetyl compound, the distribution of the resulting chlorohydrins can be influenced[3].

Experimental Protocol: Synthesis via the Carboxylic Acid Method [2]

Materials:

  • Pentaerythritol (1 mole)

  • Glacial Acetic Acid (1-3 moles)

  • Dry Hydrogen Chloride gas

  • Inert solvent (e.g., Toluene)

  • Methanol

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • A mixture of pentaerythritol and glacial acetic acid is heated to approximately 160°C in a suitable reactor equipped for gas inlet and distillation.

  • Dry hydrogen chloride gas is passed into the reaction mixture under anhydrous conditions.

  • The reaction is continued until the desired level of chlorination is achieved, which can be monitored by analyzing aliquots of the reaction mixture.

  • After the reaction, the acetate groups of the intermediate pentaerythritol acetate chlorides are removed by alcoholysis with methanol, often in the presence of a small amount of hydrochloric acid.

  • The resulting mixture of pentaerythritol chlorides is then neutralized and subjected to solvent extraction for separation.

  • Pentaerythritol trichlorohydrin can be separated from the mono-, di-, and tetrachlorides based on their differential solubilities in various organic solvents like chloroform and diethyl ether[3].

Reaction with Thionyl Chloride

Another established method for the synthesis of polychlorinated derivatives of pentaerythritol involves the use of thionyl chloride (SOCl₂) in the presence of a tertiary amine like pyridine[4]. This method is a common way to convert alcohols to alkyl chlorides.

Reaction Mechanism: The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the expulsion of sulfur dioxide and a proton that is scavenged by the pyridine base. The stoichiometry of thionyl chloride to pentaerythritol is critical in determining the final product distribution.

Experimental Protocol: Synthesis using Thionyl Chloride [4]

Materials:

  • Pentaerythritol

  • Thionyl Chloride

  • Pyridine

  • Anhydrous, non-polar solvent (e.g., benzene)

Procedure:

  • Pentaerythritol is suspended in an anhydrous, non-polar solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser protected from atmospheric moisture.

  • Pyridine is added to the suspension.

  • Thionyl chloride is added dropwise to the stirred mixture, typically at a controlled temperature (e.g., 0-5°C) to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at that temperature for several hours until the reaction is complete.

  • The reaction mixture is then cooled, and the pyridinium hydrochloride salt is removed by filtration.

  • The filtrate is washed with water, dilute acid, and a bicarbonate solution to remove any remaining impurities.

  • The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of chlorinated pentaerythritol derivatives, is then purified by fractional distillation or chromatography to isolate the pentaerythritol trichlorohydrin.

Physicochemical and Analytical Characterization

Pentaerythritol trichlorohydrin is typically a white crystalline solid or a colorless liquid, depending on its purity. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 813-99-0[5]
Molecular Formula C₅H₉Cl₃O[6]
Molecular Weight 191.48 g/mol [6]
Appearance White crystalline powder or colorless liquid[7]
Melting Point Not consistently reported, varies with purity
Boiling Point ~130-135°C at 9 mmHg[2]
Density ~1.396 g/cm³ (for pentaerythritol)[1]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of pentaerythritol trichlorohydrin and its derivatives. The ¹H NMR spectrum would be expected to show signals corresponding to the methylene protons adjacent to the chlorine atoms and the hydroxyl group, as well as the proton of the hydroxyl group itself.

  • Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹, would correspond to the C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.

Applications: A Versatile Building Block

While direct, large-scale industrial applications of pentaerythritol trichlorohydrin are not as widespread as those of its parent compound, its unique trifunctional nature makes it a valuable intermediate in several areas of chemical synthesis.

Polymer Chemistry and Materials Science

The presence of three reactive chloromethyl groups and a hydroxyl group allows pentaerythritol trichlorohydrin to be used as a crosslinking agent or a monomer in the synthesis of various polymers.

  • Epoxy Resins: It can be used to modify epoxy resins. The hydroxyl group can react with the epoxy groups, and the chloro groups can be further functionalized to introduce specific properties into the resin matrix, such as improved flame retardancy or chemical resistance[8][9][10].

  • Flame Retardants: Halogenated organic compounds are known for their flame-retardant properties. While the trend is moving towards halogen-free flame retardants, pentaerythritol trichlorohydrin can be a component in specialized flame-retardant formulations. Its parent compound, pentaerythritol, is a key component in intumescent flame retardants, acting as a carbon donor to form a protective char layer[11][12][13][14][15]. The chlorinated derivative could potentially offer synergistic effects in certain formulations.

Potential Applications in Drug Discovery and Development

For researchers in drug development, pentaerythritol trichlorohydrin presents an intriguing scaffold for the synthesis of novel bioactive molecules. Its rigid neopentane core provides a three-dimensional framework from which various functional groups can be projected.

Diagram: Potential Synthetic Pathways from Pentaerythritol Trichlorohydrin

G A Pentaerythritol Trichlorohydrin B Azide Substitution (NaN3) A->B SN2 F Amine Substitution (R-NH2) A->F SN2 J Etherification of -OH (e.g., with Alkyl Halide) A->J L Esterification of -OH (e.g., with Acyl Chloride) A->L C Triazido Derivative B->C D Click Chemistry (Alkynes, Cu(I)) C->D E Triazole-linked Bioactive Conjugates D->E G Triamino Derivative F->G H Further Functionalization (e.g., Amide formation) G->H I Poly-functionalized Drug Candidates H->I K Derivatized Scaffold J->K L->K

References

3-Chloro-2,2-bis(chloromethyl)propan-1-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (Pentaerythritol Trichlorohydrin)

Introduction

This compound, also known by its common name pentaerythritol trichlorohydrin, is a highly functionalized aliphatic alcohol. Its unique structure, featuring three primary chloro-substituents and a primary hydroxyl group, makes it a versatile and valuable intermediate in advanced organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, key applications, analytical characterization methods, and essential safety protocols. For researchers and drug development professionals, understanding the nuances of this building block is critical for its effective utilization in the synthesis of complex molecular architectures, including polymers, crown ethers, and strained ring systems.

Section 1: Core Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its successful application in research and development. The key identifiers and properties of this compound are summarized below.

Chemical Identity
IdentifierValue
Chemical Formula C₅H₉Cl₃O[1]
Molecular Weight 191.48 g/mol [1][2]
CAS Number 813-99-0[1][3][2]
Common Synonym Pentaerythritol trichlorohydrin[4][5]
InChI Key VRWHPVMGJTYPLS-UHFFFAOYSA-N[1]
Physical Properties
PropertyValue
Appearance Liquid[1]
Density 1.341 g/cm³[2]
Boiling Point 316.8 °C[2]
Flash Point 145.4 °C[2]

Section 2: Synthesis and Purification

The most established route for synthesizing pentaerythritol trichlorohydrin involves the controlled chlorination of pentaerythritol. The choice of chlorinating agent and reaction conditions is critical to maximizing the yield of the desired trichlorohydrin while minimizing the formation of the fully substituted pentaerythritol tetrachloride byproduct.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Start Pentaerythritol & Pyridine Slurry Reaction Dropwise addition of Thionyl Chloride (SOCl₂) (65-95°C) Start->Reaction Vigorous Stirring Heating Heat to 120-130°C to complete reaction Reaction->Heating After addition Quench Cool and add cold water Heating->Quench Filter Filter crude product (mixture of tri- and tetrachloride) Quench->Filter Wash Wash with water Filter->Wash Purify Recrystallization (from Cyclohexane) Wash->Purify Product Pure Pentaerythritol Trichlorohydrin Purify->Product

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses.[5] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Pentaerythritol (3.06 mol)

  • Pyridine (9.24 mol)

  • Thionyl chloride (9.53 mol)

  • Water

  • Cyclohexane (for recrystallization)

Procedure:

  • Vessel Preparation: In a 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and condenser, charge pentaerythritol and pyridine.

    • Expert Insight: The use of a multi-necked flask is essential for safely controlling reagent addition, monitoring temperature, and preventing pressure buildup.

  • Reagent Addition: Charge the addition funnel with thionyl chloride. Add the thionyl chloride dropwise to the vigorously stirred pentaerythritol-pyridine slurry.

    • Causality: This reaction is highly exothermic. Dropwise addition is crucial to maintain the temperature between 65-95°C and control the evolution of sulfur dioxide and hydrogen chloride gas. Pyridine acts as a base, neutralizing the acidic byproducts and driving the nucleophilic substitution forward.[5]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases.

    • Trustworthiness: Monitoring gas evolution provides a reliable, non-invasive indicator of reaction progression. The reaction is considered complete when gas evolution stops.

  • Product Precipitation (Workup): Cool the flask slightly and carefully add 2 L of cold water with stirring.

    • Causality: The organic products (trichlorohydrin and tetrachloride) are insoluble in water. Adding water precipitates the crude product and dissolves the pyridinium hydrochloride salt, facilitating separation.

  • Isolation: Filter the precipitated yellow-brown solid and wash thoroughly with 2-3 L of water to remove any remaining water-soluble impurities.

  • Purification: The crude product is a mixture of pentaerythritol trichlorohydrin and the byproduct pentaerythritol tetrachloride.[5] For high purity, the desired trichlorohydrin can be separated by recrystallization from cyclohexane. The trichlorohydrin presents as long, fine, white needles.[5]

Section 3: Key Applications and Reactions

The trifunctional nature of this molecule makes it a cornerstone for creating complex structures. The three chloro groups provide sites for nucleophilic substitution, while the hydroxyl group can be used for esterification, etherification, or as a directing group.

Applications Overview Diagram

Applications center_node This compound propellane [1.1.1]Propellane Synthesis center_node->propellane Key Precursor polymers Polymer Chemistry (e.g., Polyethers, Polyesters) center_node->polymers Monomer macrocycles Macrocycle Synthesis (Crown Ethers, Cryptands) center_node->macrocycles Building Block catalysis Homogeneous Catalyst & Oxetane Solvent center_node->catalysis Specialty Use

Caption: Major synthetic applications of this compound.

Notable Applications
  • [1.1.1]Propellane Synthesis: It is a critical starting material for the multi-step synthesis of [1.1.1]propellane, a highly strained and fundamentally important hydrocarbon.[5][6]

  • Polymers and Macrocycles: The molecule serves as a trifunctional monomer or cross-linking agent in polymer chemistry. Furthermore, it is used in the synthesis of cryptands and crown ethers, which are valued for their ability to selectively bind cations.[5][6]

  • Catalysis and Solvents: It has been described as an oxetane solvent and a homogeneous catalyst in certain chemical processes, including the production of organic acids.[4]

Section 4: Analytical Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and structural integrity of the synthesized material. A combination of chromatographic and spectroscopic techniques is recommended.

Summary of Analytical Techniques
TechniquePurpose
Gas Chromatography (GC) Separates the desired product from byproducts (e.g., tetrachloride) and unreacted starting materials.[5]
Mass Spectrometry (MS) When coupled with GC (GC-MS), it confirms the molecular weight of the components and aids in structural elucidation.[6][7][8]
¹H NMR Spectroscopy Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen atoms in the molecule.[5]
Protocol: GC-MS for Purity Assessment
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the differential partitioning of components between the mobile phase (carrier gas) and the stationary phase (column coating). The tetrachloride byproduct, being more volatile, will typically have a shorter retention time than the trichlorohydrin.[5]

  • Detection and Identification (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component that can be compared to library data for identification.

    • Expert Insight: This method is highly sensitive and can detect impurities at very low levels, making it ideal for assessing the purity of the final product.[8]

¹H NMR Spectroscopy Data

For pentaerythritol trichlorohydrin, the expected ¹H NMR spectrum (in CDCl₃) would show distinct signals corresponding to the different types of protons in the molecule.[5]

  • A broad singlet around 2.0 ppm corresponding to the hydroxyl (-OH) proton.

  • A singlet at approximately 3.66 ppm integrating to 6 protons, corresponding to the two equivalent chloromethyl (-CH₂Cl) groups attached to the quaternary carbon.

  • A singlet at approximately 3.75 ppm integrating to 2 protons, corresponding to the hydroxymethyl (-CH₂OH) group.

The clear separation and expected integration of these peaks provide authoritative confirmation of the compound's structure.

Section 5: Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to ensure personnel safety.

GHS Hazard Information
Hazard CodeDescriptionPrecautionary Actions
H318 Causes serious eye damage[3]Wear protective gloves/clothing/eye protection/face protection.[9]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]
Handling and Storage Protocols
  • Handling: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and containers at an approved waste disposal facility in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a pivotal chemical intermediate whose structural complexity is matched by its synthetic utility. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application. By following robust and well-understood protocols for its synthesis and characterization, researchers can confidently employ this versatile building block to advance projects in materials science, medicinal chemistry, and fundamental organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a trifunctional aliphatic alcohol bearing a neopentyl core. Its structure, featuring a primary hydroxyl group and three reactive primary chloroalkyl groups, makes it a highly versatile monomer for the synthesis of a diverse range of polymeric architectures. The presence of chlorine atoms imparts unique properties to the resulting polymers, including enhanced flame retardancy, increased refractive index, and improved chemical resistance. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of polyethers, polyesters, and polyurethanes, with a special focus on the creation of hyperbranched polymers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₉Cl₃O
Molecular Weight 191.48 g/mol
Appearance White crystalline solid
Melting Point 76-78 °C
Boiling Point 145 °C at 15 mmHg
Solubility Soluble in alcohols, ethers, and chlorinated solvents. Sparingly soluble in water.

I. Synthesis of Hyperbranched Polyethers via Self-Polycondensation

The structure of this compound lends itself perfectly to the synthesis of hyperbranched polymers through a self-polycondensation reaction. It can be considered an AB₂ type monomer, where the hydroxyl group (A) can react with the chloromethyl groups (B) of another monomer unit. This one-pot synthesis approach is highly efficient for producing dendritic-like polymers with a high degree of branching and a multitude of terminal functional groups.

Causality Behind Experimental Choices:

The Williamson ether synthesis is the fundamental reaction driving this polycondensation. The hydroxyl group is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of a chloromethyl group on another monomer, displacing the chloride ion and forming an ether linkage. A phase-transfer catalyst (PTC) is employed to facilitate the transport of the hydroxide or alkoxide ions from the aqueous phase to the organic phase where the monomer resides, thereby accelerating the reaction rate and improving the polymer's molecular weight and polydispersity.

Experimental Protocol: One-Pot Synthesis of Hyperbranched Polyether

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or chlorobenzene (anhydrous)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1 equivalent) and toluene (to achieve a 20-30% w/v solution).

  • Addition of Catalyst: Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05-0.1 equivalents).

  • Initiation of Reaction: While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (3-4 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Polymerization: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours under a nitrogen atmosphere. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) or by observing the increase in viscosity of the reaction mixture.

  • Work-up: After the desired reaction time, cool the mixture to room temperature. Dilute with additional toluene and wash the organic phase sequentially with deionized water (3 x 100 mL), 1 M HCl (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Isolation of Polymer: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure.

  • Purification: Precipitate the concentrated polymer solution by dropwise addition into a large excess of a non-solvent like methanol or hexane with vigorous stirring. Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.

Diagram 1: Synthesis of Hyperbranched Polyether

G Monomer This compound (AB2 Monomer) Hyperbranched_Polyether Hyperbranched Polyether (-OH and -CH2Cl end groups) Monomer->Hyperbranched_Polyether Self-Polycondensation Base NaOH / H2O Base->Monomer Deprotonation PTC TBAB PTC->Monomer Catalysis Solvent Toluene, 80-90°C Solvent->Monomer Reaction Medium

Caption: One-pot synthesis of hyperbranched polyether.

II. Synthesis of Linear or Cross-linked Polyethers via Williamson Ether Synthesis

By reacting this compound with a diol, linear or cross-linked polyethers can be synthesized. The stoichiometry of the reactants is critical in determining the final polymer architecture. An excess of the diol will favor the formation of linear polymers with terminal hydroxyl groups, while an excess of the chlorinated monomer can lead to branched or cross-linked structures.

Experimental Protocol: Synthesis of a Linear Polyether with a Diol

Materials:

  • This compound

  • A diol (e.g., Bisphenol A, 1,4-butanediol)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Alkoxide: In a flask, dissolve the diol (1 equivalent) in anhydrous DMSO. To this solution, add powdered NaOH (2.2 equivalents) and stir the mixture at 60 °C for 1-2 hours to form the dialkoxide.

  • Monomer Addition: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Polymerization: Slowly add the solution of the chlorinated monomer to the dialkoxide solution at 60 °C. After the addition is complete, raise the temperature to 100-120 °C and continue the reaction for 8-16 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in the hyperbranched polyether synthesis protocol.

III. Synthesis of Polyesters via Polycondensation

The hydroxyl group of this compound can readily undergo esterification with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyesters. The presence of the chloroalkyl groups can enhance the flame retardancy of the resulting polyester.

Experimental Protocol: Synthesis of a Chlorinated Polyester

Materials:

  • This compound

  • A diacyl chloride (e.g., adipoyl chloride, terephthaloyl chloride)

  • Pyridine or triethylamine (as an acid scavenger)

  • Dichloromethane (DCM) or 1,2-dichloroethane (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DCM.

  • Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the diacyl chloride (1 equivalent) in anhydrous DCM to the stirred mixture.

  • Polymerization: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and water. Dry the organic layer, concentrate it, and precipitate the polyester in methanol.

Diagram 2: Polyester Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Polycondensation cluster_workup Work-up & Purification Monomer1 This compound Reaction Stirring in DCM 0°C to RT Monomer1->Reaction Monomer2 Diacyl Chloride Monomer2->Reaction Base Pyridine Base->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Precipitation Precipitation in Methanol Washing->Precipitation Product Chlorinated Polyester Precipitation->Product

Caption: Workflow for the synthesis of chlorinated polyester.

IV. Synthesis of Polyurethanes via Polyaddition

Polyurethanes are synthesized through the reaction of a diol with a diisocyanate. This compound can act as the diol component, leading to the formation of chlorine-containing polyurethanes with potential applications as flame-retardant coatings, foams, and elastomers.

Experimental Protocol: Synthesis of a Chlorinated Polyurethane

Materials:

  • This compound

  • A diisocyanate (e.g., hexamethylene diisocyanate (HDI), methylene diphenyl diisocyanate (MDI))

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Diethyl ether or hexane for precipitation

Procedure:

  • Reaction Setup: In a flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Catalyst Addition: Add a catalytic amount of DBTDL (0.01-0.1 mol%).

  • Isocyanate Addition: Heat the solution to 60-80 °C. Slowly add the diisocyanate (1 equivalent) to the reaction mixture.

  • Polymerization: Maintain the reaction at 80-100 °C for 4-8 hours, or until the characteristic NCO peak in the IR spectrum disappears.

  • Isolation: Cool the reaction mixture and precipitate the polyurethane by pouring it into a non-solvent like diethyl ether or hexane.

  • Purification: Collect the polymer by filtration and dry it under vacuum.

V. Synthesis of Polyethers via Ring-Opening Polymerization of an Oxetane Intermediate

This compound can be converted to 3,3-bis(chloromethyl)oxetane through an intramolecular Williamson ether synthesis. This oxetane can then undergo cationic ring-opening polymerization to yield a high molecular weight polyether.

Protocol 5a: Synthesis of 3,3-bis(chloromethyl)oxetane

Procedure:

  • In a flask, dissolve this compound in a suitable solvent like aqueous ethanol.

  • Add a strong base, such as sodium hydroxide, and heat the mixture to reflux.

  • The intramolecular cyclization will yield 3,3-bis(chloromethyl)oxetane, which can be purified by distillation.

Protocol 5b: Cationic Ring-Opening Polymerization of 3,3-bis(chloromethyl)oxetane

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the purified 3,3-bis(chloromethyl)oxetane in a dry, non-protic solvent like dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C to 0 °C).

  • Add a cationic initiator, such as boron trifluoride etherate (BF₃·OEt₂), to initiate the polymerization.

  • Allow the reaction to proceed for a specified time to achieve the desired molecular weight.

  • Quench the polymerization by adding a small amount of methanol or another nucleophilic species.

  • Precipitate and purify the resulting polyether as described in previous sections.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its derivatives are irritants. Avoid contact with skin and eyes.

  • Diisocyanates are potent respiratory sensitizers and should be handled with extreme care.

  • Acyl chlorides are corrosive and react violently with water.

  • Phase-transfer catalysts can be toxic. Handle with care.

Characterization of Polymers

The synthesized polymers should be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties.

Table 2: Recommended Characterization Techniques

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirmation of polymer structure, determination of the degree of branching in hyperbranched polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., ether, ester, urethane linkages) and monitoring reaction progress.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.

Conclusion

This compound is a valuable and versatile monomer for the synthesis of a wide array of functional polymers. Its unique trifunctional nature allows for the facile creation of complex architectures such as hyperbranched polyethers, while its chlorine content can impart desirable properties like flame retardancy. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this intriguing building block in the development of novel materials for advanced applications.

Application Notes and Protocols for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol as a Trifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, a structurally unique trifunctional molecule, serves as a pivotal crosslinking agent in modern polymer chemistry and materials science. Its distinct architecture, featuring three reactive chloro groups and a primary hydroxyl group, offers a versatile platform for the synthesis of complex, three-dimensional polymer networks. This guide provides an in-depth exploration of its crosslinking mechanisms, detailed application protocols for researchers and drug development professionals, and insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.

Core Properties and Mechanism of Action

Chemical and Physical Properties

PropertyValue
Chemical Formula C4H7Cl3O
Molar Mass 177.45 g/mol
Appearance White crystalline solid
Melting Point 78-81 °C
Boiling Point 275-280 °C
Solubility Soluble in many organic solvents

The reactivity of this compound stems from its three primary chloro groups, which are susceptible to nucleophilic substitution reactions. This allows for the formation of covalent bonds with a variety of nucleophiles, such as amines, thiols, and carboxylates, leading to the formation of a crosslinked network. The presence of the hydroxyl group provides an additional site for modification or can influence the polarity and solubility of the resulting polymer.

Mechanism of Crosslinking

The crosslinking process is typically initiated by a nucleophilic attack on the carbon atom bearing a chlorine atom. This results in the displacement of the chloride ion and the formation of a new covalent bond. This reaction can be facilitated by heat or a suitable catalyst. The trifunctional nature of this molecule allows for the connection of three different polymer chains, or three different points on the same polymer chain, leading to a dense and stable three-dimensional network.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product crosslinker This compound (R-CH2Cl)3 reaction_step + 3 Nu-H (Nucleophilic Polymer) - 3 HCl crosslinker->reaction_step polymer Polymer with Nucleophilic Groups (Nu-H) polymer->reaction_step crosslinked_polymer Crosslinked Polymer Network (R-CH2-Nu)3 reaction_step->crosslinked_polymer

Caption: General reaction scheme for crosslinking using this compound.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a valuable tool in various research and development sectors:

  • Polymer Synthesis: It is instrumental in the creation of highly crosslinked polymers such as polyesters, polyurethanes, and epoxy resins. These materials exhibit enhanced thermal stability, mechanical strength, and chemical resistance.

  • Drug Delivery: This crosslinking agent is utilized in the fabrication of hydrogels and nanoparticles for controlled drug release. The crosslink density can be tailored to control the swelling behavior and, consequently, the diffusion rate of the encapsulated therapeutic agent.

  • Biomaterials and Tissue Engineering: The ability to form stable, biocompatible crosslinked networks makes it suitable for creating scaffolds that can support cell growth and tissue regeneration.

Detailed Protocols

Protocol 1: Synthesis of a Crosslinked Polyester Resin

This protocol details the synthesis of a crosslinked polyester resin for applications such as coatings and adhesives.

Materials and Reagents:

  • This compound

  • Phthalic anhydride

  • Ethylene glycol

  • Zinc acetate (catalyst)

  • Toluene (solvent)

  • Nitrogen gas supply

  • Reaction kettle with a mechanical stirrer, thermometer, condenser, and nitrogen inlet

  • Heating mantle

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reaction kettle and ensure all joints are properly sealed. Start a gentle flow of nitrogen gas to create an inert atmosphere.

  • Charging Reactants: To the kettle, add 1 mole of phthalic anhydride, 0.8 moles of ethylene glycol, and 0.2 moles of this compound. Add toluene to constitute about 20% of the total weight of the reactants.

  • Catalyst Addition: Add zinc acetate at a concentration of 0.1% based on the total weight of the reactants.

  • Esterification: Begin stirring and gradually heat the mixture to 150°C. Water will begin to azeotropically distill with toluene. Continue the reaction until the acid value of the mixture drops below 10 mg KOH/g.

  • Crosslinking: Increase the temperature to 180-200°C to initiate the crosslinking reaction via the chloro groups. The viscosity of the mixture will increase significantly. Monitor the viscosity until the desired level is reached.

  • Cooling and Dilution: Once the desired viscosity is achieved, cool the reactor and dilute the resin with additional solvent if necessary.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages and the consumption of hydroxyl and carboxyl groups.

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the crosslinked resin.

  • Mechanical Testing: To evaluate the tensile strength and hardness of the cured resin.

Protocol 2: Preparation of Crosslinked Chitosan Microspheres for Drug Delivery

This protocol describes the preparation of drug-loaded, crosslinked chitosan microspheres.

Materials and Reagents:

  • Chitosan (low molecular weight)

  • This compound

  • Acetic acid

  • Sodium hydroxide

  • Span 80 (surfactant)

  • Liquid paraffin

  • Model drug (e.g., ibuprofen)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Magnetic stirrer

  • Homogenizer

Experimental Workflow

Experimental_Workflow cluster_prep Microsphere Preparation cluster_crosslink Crosslinking & Purification cluster_analysis Analysis A Dissolve Chitosan in Acetic Acid B Add Model Drug A->B D Emulsify Aqueous Phase in Oil Phase B->D C Prepare Oil Phase (Liquid Paraffin + Span 80) C->D E Add Crosslinking Agent (this compound) D->E F Stir to Crosslink E->F G Wash with Solvent F->G H Freeze-dry G->H I Characterize Microspheres (Size, Morphology) H->I J Drug Loading & Release Study H->J

Application Notes and Protocols for the Preparation of Derivatives from 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking the Potential of a Versatile Building Block

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, is a trifunctional aliphatic alcohol that serves as a highly versatile precursor in synthetic chemistry. Its structure, featuring a primary alcohol and three primary alkyl chlorides, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides detailed protocols for the synthesis of key derivatives, with a particular focus on the formation of the valuable oxetane ring system and its subsequent functionalization. The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development in areas such as energetic materials, polymer chemistry, and medicinal chemistry.

The strategic importance of this compound lies in its ability to be transformed into 3,3-bis(chloromethyl)oxetane (BCMO), a strained four-membered ether ring that is a gateway to a variety of functionalized small molecules and polymers.[1] The protocols detailed below will guide the user through the efficient synthesis of BCMO and its conversion into key derivatives, including 3,3-bis(azidomethyl)oxetane (BAMO) and 3,3-bis(hydroxymethyl)oxetane.

PART 1: Synthesis of 3,3-bis(chloromethyl)oxetane (BCMO) via Intramolecular Cyclization

The synthesis of BCMO from this compound is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via deprotonation of the hydroxyl group by a strong base, followed by nucleophilic attack of the resulting alkoxide on one of the adjacent chloromethyl groups to form the strained oxetane ring.

Reaction Scheme:

G start This compound intermediate Potassium 3-chloro-2,2-bis(chloromethyl)propoxide start->intermediate  KOH, Ethanol   product 3,3-bis(chloromethyl)oxetane intermediate->product  Reflux, -KCl, -H2O  

Caption: Intramolecular cyclization to form BCMO.

Experimental Protocol:

Materials:

  • This compound (Pentaerythritol trichlorohydrin)

  • Potassium hydroxide (KOH), 85% purity

  • Ethanol, absolute

  • Ethyl acetate

  • Diatomaceous earth (optional, for filtration)

  • Rotary evaporator

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 g, 5.22 mmol) in ethanol (2 mL).

  • Addition of Base: To the stirred solution, add potassium hydroxide (0.345 g, 85% purity, 5.22 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The formation of a white precipitate (potassium chloride) will be observed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL).

    • Filter the mixture to remove the precipitated potassium chloride. A small pad of diatomaceous earth can be used to aid filtration.

    • Wash the filter cake with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol and ethyl acetate. The resulting crude product is 3,3-bis(chloromethyl)oxetane as a colorless liquid.[2]

Expected Yield: Approximately 80% (0.65 g).

Physicochemical Data:
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
3,3-bis(chloromethyl)oxetaneC₅H₈Cl₂O155.029518.9

PART 2: Derivatization of 3,3-bis(chloromethyl)oxetane (BCMO)

The two primary chloromethyl groups on the oxetane ring of BCMO are susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide range of functionalities. The following protocols describe the synthesis of two key derivatives: an energetic azide and a diol.

Protocol 2.1: Synthesis of 3,3-bis(azidomethyl)oxetane (BAMO)

BAMO is an important energetic material precursor, finding application in the synthesis of energetic polymers like PolyBAMO, which is explored for use in rocket propellants.[1] The synthesis involves the nucleophilic displacement of the chloride ions by azide ions.

Reaction Scheme:

G start 3,3-bis(chloromethyl)oxetane product 3,3-bis(azidomethyl)oxetane start->product  Sodium Azide, Phase Transfer Catalyst  

Caption: Synthesis of BAMO from BCMO.

Experimental Protocol:

Materials:

  • 3,3-bis(chloromethyl)oxetane (BCMO)

  • Sodium azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB)

  • Aqueous sodium hydroxide solution

  • Organic solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of 3,3-bis(chloromethyl)oxetane in an appropriate organic solvent.

  • Reagent Addition: Add an aqueous solution of sodium azide and a catalytic amount of tetrabutylammonium bromide. The TBAB acts as a phase transfer catalyst to facilitate the reaction between the organic-soluble BCMO and the aqueous-soluble sodium azide.[1]

  • Reaction: Vigorously stir the biphasic mixture at an elevated temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude 3,3-bis(azidomethyl)oxetane. Further purification can be achieved by column chromatography if necessary.

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid.

Protocol 2.2: Synthesis of 3,3-bis(hydroxymethyl)oxetane

The conversion of BCMO to the corresponding diol opens up avenues for the synthesis of polyesters, polyurethanes, and other polymers.[3] This transformation is typically achieved via hydrolysis or reaction with a hydroxide source.

Reaction Scheme:

G start 3,3-bis(chloromethyl)oxetane product 3,3-bis(hydroxymethyl)oxetane start->product  Hydrolysis (e.g., NaOH(aq))  

Caption: Synthesis of 3,3-bis(hydroxymethyl)oxetane.

Experimental Protocol:

Materials:

  • 3,3-bis(chloromethyl)oxetane (BCMO)

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,3-bis(chloromethyl)oxetane in a suitable solvent mixture, such as water and a co-solvent if needed to improve solubility.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux) and stir for a sufficient time to ensure complete hydrolysis. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base with a suitable acid (e.g., dilute HCl).

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, 3,3-bis(hydroxymethyl)oxetane, can be purified by recrystallization or column chromatography.

Physicochemical Data of Derivatives:
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3,3-bis(azidomethyl)oxetaneC₅H₈N₆O168.16-
3,3-bis(hydroxymethyl)oxetaneC₅H₁₀O₃118.1384.00

PART 3: Safety and Handling

This compound:

  • Hazards: Causes serious eye damage.[4] May be harmful if swallowed. May cause skin and respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

3,3-bis(chloromethyl)oxetane (BCMO):

  • Hazards: Classified as an extremely hazardous substance. Can cause kidney damage, lacrimation, and somnolence if ingested.[1] Toxic by inhalation.

  • Precautions: Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE.

Sodium Azide:

  • Hazards: Highly toxic. Can form explosive heavy metal azides. Reacts with acids to form highly toxic and explosive hydrazoic acid.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with metals and acids.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Application Notes & Protocols: 3-Chloro-2,2-bis(chloromethyl)propan-1-ol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Neopentyl Scaffold

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin, presents itself as a uniquely versatile C5 scaffold. Its structure is characterized by a sterically hindered neopentyl core, which imparts significant thermal and chemical stability, decorated with four distinct functionalities: three primary alkyl chloride groups and one primary hydroxyl group.

The trifunctional chloro-groups offer three independent sites for nucleophilic substitution, while the hydroxyl group provides an orthogonal handle for a diverse range of chemical transformations, including etherification, esterification, or oxidation. This dense arrangement of reactive sites on a compact, rigid framework makes this compound an exceptional starting material for the synthesis of highly strained systems, polycyclic compounds, oxetanes, and as a core for the divergent synthesis of dendrimers and hyperbranched polymers.[1] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 813-99-0[2]
Molecular Formula C₅H₉Cl₃O[2][3]
Molecular Weight 191.48 g/mol [2][3]
Appearance Liquid or fine, white needles (recrystallized)[3][4]
Boiling Point 316.8 °C[2][5]
Melting Point 63-65 °C (recrystallized from cyclohexane)[4]
Density 1.341 g/cm³[2][5]
Flash Point 145.4 °C[2][5]
Safety and Handling Protocol

Trustworthiness: Adherence to stringent safety protocols is non-negotiable when working with halogenated compounds. This self-validating protocol ensures user safety and experimental integrity.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., Butyl or Viton).[6][7] All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors.[6][8]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area immediately and thoroughly with water.[6][8] Use non-sparking tools and take measures to prevent static discharge.[6][8] Do not eat, drink, or smoke in the laboratory area.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.[6] Recommended storage temperature is between 10°C and 25°C.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8]

Synthesis Overview: From Pentaerythritol to a Trifunctional Hub

The most common and efficient preparation of this compound begins with the commercially available and inexpensive polyol, pentaerythritol.[4] The transformation is a partial chlorination reaction, typically achieved using thionyl chloride in the presence of a base like pyridine.[4] The reaction stoichiometry is carefully controlled to favor the formation of the trichlorohydrin over the fully substituted pentaerythrityl tetrachloride.[4]

Synthesis_Overview Pentaerythritol Pentaerythritol C(CH₂OH)₄ Reagents SOCl₂ (3 eq.) Pyridine Pentaerythritol->Reagents Product This compound (HOCH₂)C(CH₂Cl)₃ Reagents->Product SideProduct Pentaerythrityl Tetrachloride C(CH₂Cl)₄ Reagents->SideProduct Side Product

Caption: Synthesis of the target building block from pentaerythritol.

Application in Synthesis: Constructing Complexity

The true value of this building block is demonstrated by its application in the synthesis of diverse and challenging molecular targets.

Synthesis of 3,3-bis(chloromethyl)oxetane: A Gateway to Polyethers

Expertise & Experience: One of the most direct and powerful applications is the intramolecular cyclization to form the highly versatile 3,3-bis(chloromethyl)oxetane. This reaction proceeds via an intramolecular Williamson ether synthesis, where the nucleophilic alkoxide, formed by deprotonation of the primary alcohol, displaces one of the adjacent primary chlorides. The neopentyl structure pre-organizes the molecule for this 4-membered ring formation, making the reaction kinetically favorable despite the inherent strain of the oxetane ring.

Oxetane_Formation Start This compound Base Strong Base (e.g., NaOH, KOH) Start->Base Intermediate Alkoxide Intermediate Base->Intermediate Deprotonation SN2 Intramolecular SN2 Attack Intermediate->SN2 Product 3,3-bis(chloromethyl)oxetane SN2->Product Ring Closure

Caption: Mechanistic pathway for oxetane synthesis.

Protocol 1: Synthesis of 3,3-bis(chloromethyl)oxetane

Principle: An intramolecular nucleophilic substitution reaction driven by a strong base to form a cyclic ether (oxetane).

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles
This compound813-99-0191.4819.15 g0.10
Sodium Hydroxide (NaOH)1310-73-240.006.00 g0.15
Water7732-18-518.0260 mL-
Diethyl Ether60-29-774.12150 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g-

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: Charge the flask with this compound (19.15 g, 0.10 mol) and water (30 mL).

  • Base Addition: While stirring vigorously, add a solution of sodium hydroxide (6.00 g, 0.15 mol) in water (30 mL) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 60°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100°C) and maintain for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield 3,3-bis(chloromethyl)oxetane as a colorless liquid.

Expected Outcome: A colorless liquid product with a yield typically in the range of 75-85%. Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Precursor for [1.1.1]Propellane Synthesis

Authoritative Grounding: The synthesis of highly strained polycyclic systems often requires bespoke building blocks. This compound serves as the foundational material for creating 3-chloro-2-(chloromethyl)-1-propene, which is a direct precursor to [1.1.1]propellane.[1] The synthetic sequence involves oxidation of the primary alcohol to a carboxylic acid, followed by a pyrolysis step.[4] [1.1.1]Propellane is a molecule of significant theoretical interest due to the inverted tetrahedral geometry of its bridgehead carbon atoms. Its synthesis from a simple C5 starting material highlights the utility of our title compound in accessing exotic chemical space.

Propellane_Precursor cluster_0 Synthetic Pathway Start 3-Chloro-2,2-bis(chloromethyl) propan-1-ol Acid Tris(chloromethyl) acetic acid Start->Acid Oxidation Propene 3-Chloro-2-(chloromethyl) -1-propene Acid->Propene Pyrolysis Propellane [1.1.1]Propellane (via multi-step synthesis) Propene->Propellane Further Transformation

Caption: Synthetic route from the building block to [1.1.1]propellane.

A Tetrafunctional Core for Dendrimer Synthesis

Expertise & Experience: Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups.[9][10] Their synthesis requires a central core from which generational layers are built. The structure of this compound makes it an ideal A₃B-type tetrafunctional core. The three chloro-groups (A₃) can undergo substitution reactions to build the first generation, while the hydroxyl group (B) can be used to attach the entire dendritic structure to another molecule or surface. This is a classic example of a divergent synthesis approach.[9][11]

Protocol 2: Conceptual Protocol for First-Generation (G1) Dendron Synthesis

Principle: A divergent approach where the three chloro-groups of the core are substituted by a branching monomer unit containing protected functional groups.

Materials and Reagents:

ReagentPurpose
This compoundTetrafunctional Core (A₃B)
Diethyl malonateNucleophile / Branching Unit
Sodium ethoxideBase
EthanolSolvent
Lithium aluminum hydrideReducing Agent
Di-tert-butyl dicarbonate (Boc₂O)Protecting Group

Conceptual Procedure:

  • Deprotonation: Diethyl malonate is deprotonated using a strong base like sodium ethoxide in a suitable solvent such as ethanol.

  • Nucleophilic Substitution (G0 -> G0.5): The resulting malonate enolate is reacted with the this compound core. The nucleophile will displace the three chloride ions, resulting in a G0.5 structure with six ester functionalities and the original hydroxyl group.

  • Reduction: The six ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This yields a G1 dendron with six terminal hydroxyl groups.

  • Functionalization/Protection: The newly formed hydroxyl groups can then be functionalized for the next generation's growth or protected for other transformations.

Dendrimer_Synthesis Core Core (A₃B) node1 Core->node1 + 3 Monomers node2 Core->node2 + 3 Monomers node3 Core->node3 + 3 Monomers Monomer Branching Monomer G1 Generation 1 (G1) n1_1 G1->n1_1 + 6 Monomers n1_2 G1->n1_2 + 6 Monomers n2_1 G1->n2_1 + 6 Monomers n2_2 G1->n2_2 + 6 Monomers n3_1 G1->n3_1 + 6 Monomers n3_2 G1->n3_2 + 6 Monomers G2 Generation 2 (G2) node1->G1 node2->G1 node3->G1 n1_1->G2 n1_2->G2 n2_1->G2 n2_2->G2 n3_1->G2 n3_2->G2

Caption: Divergent synthesis of dendrimers using a trifunctional core.

Conclusion

This compound is more than just a simple halogenated alcohol; it is a powerful and cost-effective building block for accessing complex and valuable molecular structures. Its dense functionality on a stable neopentyl frame provides a robust platform for creating everything from strained rings to perfectly branched macromolecules. The protocols and insights provided herein serve as a guide for researchers to confidently incorporate this versatile reagent into their synthetic strategies, paving the way for innovations in materials science, drug discovery, and fundamental chemical research.

References

Applications in the Synthesis of Polyurethanes and Polyesters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of polyurethanes and polyesters. It provides an in-depth exploration of the fundamental chemistry, detailed synthesis protocols, and advanced characterization techniques for these versatile polymers. The content is structured to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a thorough understanding of the synthesis process.

Part 1: The Chemistry of Polyurethanes and Polyesters

Polyurethanes and polyesters are two of the most adaptable classes of polymers, with applications spanning from biomedical devices to industrial coatings.[1][2] Their versatility stems from the wide variety of monomers that can be used in their synthesis, allowing for precise tailoring of their chemical and physical properties.[1][2]

Polyurethanes: The Chemistry of the Urethane Linkage

Polyurethanes are characterized by the presence of urethane linkages (-NH-CO-O-) in their main chain.[3] They are typically synthesized through the polyaddition reaction of a di- or polyisocyanate with a polyol.[4] The isocyanate group (-N=C=O) is highly reactive towards hydroxyl groups (-OH), forming the stable urethane bond.[5]

The properties of the resulting polyurethane are highly dependent on the nature of the isocyanate and polyol used.[3] Aromatic isocyanates generally impart rigidity and thermal stability, while aliphatic isocyanates can lead to more flexible and light-stable polymers.[3] The polyol component, often a polyether or polyester polyol, forms the "soft segment" of the polymer, contributing to its flexibility and elasticity.[6]

Polyesters: The Art of Esterification

Polyesters are polymers in which the repeating units are linked by ester functional groups (-COO-).[7] The most common method for polyester synthesis is the polycondensation reaction between a dicarboxylic acid and a diol, with the elimination of a small molecule, typically water.[7][8] This process is a type of step-growth polymerization.[7]

The vast array of available dicarboxylic acids and diols allows for the creation of a wide spectrum of polyesters with diverse properties.[9] For instance, the reaction of terephthalic acid with ethylene glycol produces polyethylene terephthalate (PET), a widely used thermoplastic known for its strength and clarity.[10] The use of biodegradable monomers can lead to the synthesis of biocompatible polyesters for medical applications.[11]

Part 2: Synthesis Protocols

The following protocols provide detailed, step-by-step methodologies for the laboratory-scale synthesis of a representative thermoplastic polyurethane elastomer and polyethylene terephthalate.

Protocol: Synthesis of a Thermoplastic Polyurethane (TPU) Elastomer

This protocol outlines the synthesis of a TPU via a one-shot polymerization method.[12][13] This technique involves the simultaneous reaction of all components.[14]

Materials:

  • Polyester polyol (e.g., Poly(1,4-butylene succinate), Mn = 2000 g/mol )

  • 4,4’-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Heat stabilizer (e.g., Irganox 1010)

  • Dry nitrogen atmosphere

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

  • Polytetrafluoroethylene (PTFE) mold

Procedure:

  • Preparation: Dry the polyester polyol and 1,4-butanediol in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.[13] Melt the MDI in an oven at 60°C.[12]

  • Reaction Setup: Assemble the reaction flask under a dry nitrogen atmosphere.

  • Charging Reactants: Charge the pre-dried polyester polyol and 1,4-butanediol into the reaction flask. Heat the mixture to 70°C with mechanical stirring.[12]

  • Addition of Additives: Add the heat stabilizer and catalyst to the mixture and stir until homogeneous.[12]

  • Isocyanate Addition: Slowly add the molten MDI to the reaction mixture under vigorous stirring. An exothermic reaction will occur, and the viscosity of the mixture will increase.[12]

  • Casting and Curing: Once the MDI has been completely added and the mixture is homogeneous, pour the viscous liquid into a preheated PTFE mold.

  • Post-Curing: Cure the polymer in an oven at 120°C for 3 hours to complete the polymerization.[13]

  • Cooling and Demolding: Allow the mold to cool to room temperature before demolding the synthesized TPU elastomer.

Safety Precautions for Handling Isocyanates:

Isocyanates, such as MDI and toluene diisocyanate (TDI), are toxic and can cause respiratory and skin sensitization.[15][16] Always handle isocyanates in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] In case of inhalation, move to fresh air immediately and seek medical attention.[16] For skin contact, wash the affected area thoroughly with soap and water.[15]

Protocol: Synthesis of Polyethylene Terephthalate (PET)

This protocol describes the synthesis of PET via a two-step process involving esterification followed by polycondensation.[10][17]

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethylene Glycol (EG)

  • Antimony trioxide (Sb₂O₃) as a polycondensation catalyst[17]

Equipment:

  • High-pressure reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a system for vacuum application

  • Heating mantle with a temperature controller

  • Collection flask for byproducts

Procedure:

  • Esterification:

    • Charge the reactor with PTA and EG in a molar ratio of approximately 1:1.2.

    • Pressurize the reactor with nitrogen and heat to 240-260°C.[17]

    • The esterification reaction will produce water as a byproduct, which is continuously removed and collected.

    • Monitor the reaction until the desired degree of esterification is achieved (typically by measuring the amount of water collected).

  • Polycondensation:

    • Add the antimony trioxide catalyst to the reactor.

    • Gradually increase the temperature to 270-280°C while simultaneously reducing the pressure to create a vacuum.[17]

    • The polycondensation reaction will eliminate ethylene glycol as a byproduct, which is collected.

    • Continue the reaction under high vacuum until the desired molecular weight is reached, which can be monitored by the viscosity of the molten polymer.

  • Extrusion and Pelletization:

    • Once the desired molecular weight is achieved, extrude the molten PET from the reactor.

    • Cool the polymer strand in a water bath and cut it into pellets.

  • Drying: Dry the PET pellets in a vacuum oven to remove any residual moisture.

Part 3: Characterization Techniques

A comprehensive characterization of the synthesized polyurethanes and polyesters is crucial to understand their structure-property relationships. The following techniques are commonly employed:

Technique Principle Information Obtained for Polyurethanes and Polyesters
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.[18]- Confirmation of urethane (-NHCOO-) or ester (-COO-) bond formation.[19][20] - Identification of functional groups from monomers.[18] - Study of hydrogen bonding in polyurethanes.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[1]- Determination of the chemical structure and composition of the polymer.[1][8] - Analysis of monomer sequencing in copolymers.[8] - Quantification of end-groups to determine number-average molecular weight.[22]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.[23]- Determination of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[4][24] - Assessment of the degree of crystallinity.[25] - Study of the phase separation in segmented polyurethanes.[24]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume in solution.[7]- Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[7][26]

Part 4: Visualizing the Synthesis

Reaction Mechanisms

Polyurethane_Synthesis Diisocyanate R'-(N=C=O)n Diisocyanate Polyurethane -[O-R-O-CO-NH-R'-NH-CO-]n- Polyurethane Diisocyanate->Polyurethane + Polyol R-(OH)n Polyol Polyol->Polyurethane

Caption: Generalized reaction for polyurethane synthesis.

Polyester_Synthesis Diacid HOOC-R'-COOH Dicarboxylic Acid Polyester -[-O-R-O-CO-R'-CO-]-n Polyester Diacid->Polyester + Diol HO-R-OH Diol Diol->Polyester Water H2O Water Polyester->Water + Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Monomer_Prep Monomer Preparation (Drying, Melting) Reaction Polymerization Reaction (One-shot or Two-step) Monomer_Prep->Reaction Curing Curing / Post-Polymerization Reaction->Curing Isolation Isolation (Precipitation / Extrusion) Curing->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR DSC DSC Drying->DSC GPC GPC Drying->GPC

References

Application Note & Protocol: Williamson Ether Synthesis of Sterically Hindered Polyhalogenated Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Directive

The Williamson ether synthesis, a cornerstone of organic chemistry since its development in 1850, remains a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][2][3] The reaction typically proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent.[1][4] While effective for simple substrates, the synthesis presents significant challenges when applied to sterically hindered alcohols.

The subject of this protocol, 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, exemplifies such a challenge. Its structure, featuring a neopentyl-like primary alcohol, is sterically encumbered by two adjacent chloromethyl groups and a third chloro substituent. This steric bulk hinders the approach of the alkylating agent to the alkoxide. Furthermore, the electron-withdrawing nature of the chloro substituents decreases the nucleophilicity of the resulting alkoxide.

This document provides a robust protocol for the successful Williamson ether synthesis of this challenging substrate. It details the rationale for reagent selection and reaction conditions designed to overcome steric hindrance and potential side reactions, ensuring a reliable pathway to the desired ether products for researchers in synthetic chemistry and drug development.

Mechanistic Considerations and Strategic Approach

The Williamson ether synthesis is a classic SN2 reaction.[1][3][4] The process involves two key steps:

  • Deprotonation: A strong base is used to deprotonate the alcohol, forming a highly nucleophilic alkoxide ion.[5][6][7]

  • Nucleophilic Attack: The alkoxide then performs a backside attack on a primary alkyl halide, displacing the leaving group in a concerted step to form the ether.[1][5]

For a sterically hindered alcohol like this compound, several factors must be carefully managed:

  • Choice of Base: The deprotonation step must be irreversible and complete. Sodium hydride (NaH), a strong, non-nucleophilic base, is the ideal choice.[5][8] It reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂), which bubbles out of the solution, driving the reaction to completion.[4][5]

  • Solvent Selection: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 reaction without interfering.[2][9] N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices as they effectively solvate the sodium alkoxide.[4][5][9]

  • Alkylating Agent: The SN2 mechanism is sensitive to steric hindrance at the electrophile.[3] Therefore, only methyl or primary alkyl halides should be used to avoid competing E2 elimination reactions.[1][4][5] Secondary and tertiary halides will predominantly lead to alkene byproducts.[2][4]

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions. Careful temperature management is crucial for achieving a high yield of the desired ether.

Visualizing the Mechanism

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_products1 cluster_reactants2 Step 2: SN2 Attack cluster_products2 ROH R-OH (Hindered Alcohol) NaH NaH (Base) RONa R-O⁻ Na⁺ (Alkoxide) ROH->RONa + NaH H2 H₂ (gas) Alkoxide R-O⁻ Na⁺ AlkylHalide R'-X (Primary Alkyl Halide) Ether R-O-R' (Product Ether) Alkoxide->Ether + R'-X NaX NaX (Salt Byproduct)

Caption: General mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of an ether from this compound and a generic primary alkyl halide (e.g., iodomethane, ethyl bromide).

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried before use.

  • DMF is a combustible liquid and a potential irritant. Handle in a well-ventilated fume hood.

  • Alkyl halides are volatile and may be toxic or carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometric Ratio
This compound191.4810.01.91 g1.0 eq
Sodium Hydride (NaH), 60% dispersion in oil24.0012.00.48 g1.2 eq
Primary Alkyl Halide (e.g., Iodomethane)141.9411.01.56 g (0.69 mL)1.1 eq
Anhydrous N,N-Dimethylformamide (DMF)--50 mL-
Anhydrous Diethyl Ether--~150 mL-
Saturated aq. Ammonium Chloride (NH₄Cl)--~50 mL-
Saturated aq. Sodium Chloride (Brine)--~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-
Step-by-Step Procedure
  • Preparation of NaH Suspension:

    • Under an inert atmosphere (N₂ or Ar), add the sodium hydride (60% dispersion, 0.48 g, 12.0 mmol) to a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

    • Wash the NaH dispersion three times with anhydrous pentane or hexane (~5 mL each) to remove the mineral oil. Carefully decant the solvent each time using a cannula or syringe.

    • Dry the washed NaH under a stream of inert gas.

  • Formation of the Alkoxide:

    • Add anhydrous DMF (30 mL) to the flask containing the washed NaH.

    • In a separate dry flask, dissolve this compound (1.91 g, 10.0 mmol) in anhydrous DMF (20 mL).

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add the alcohol solution to the NaH suspension dropwise via a syringe or dropping funnel over 20-30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until gas evolution ceases, to ensure complete deprotonation.[10]

  • Alkylation (SN2 Reaction):

    • Cool the resulting alkoxide suspension back to 0 °C.

    • Slowly add the primary alkyl halide (11.0 mmol) dropwise to the reaction mixture.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL) to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 50 mL).[9]

    • Combine all organic extracts and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).[11]

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9][11]

    • The resulting crude product can be purified by column chromatography on silica gel to yield the pure ether.[9][11]

Visualizing the Experimental Workflow

References

Application Notes and Protocols for the Determination of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

This compound, a chlorinated alcohol, is a chemical intermediate of interest in various synthetic pathways. Its accurate and precise quantification is critical for process control, impurity profiling in drug substances, and ensuring the quality and safety of final products. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against the rigorous standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure fitness for purpose.[1][2][3][4]

The inherent polarity and relatively low volatility of this compound present unique analytical challenges. This guide will detail two primary chromatographic approaches: Gas Chromatography (GC) with derivatization and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Part 1: Gas Chromatography with Derivatization - A High-Sensitivity Approach

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the polar hydroxyl group in this compound can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these issues, a pre-column derivatization step is essential to convert the polar analyte into a more volatile and thermally stable derivative.[5][6][7]

The Rationale for Derivatization

Derivatization in GC serves several key purposes:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, the boiling point of the analyte is lowered, making it more amenable to GC analysis.[6][7]

  • Improved Thermal Stability: The resulting derivative is less prone to degradation at the elevated temperatures of the GC inlet and column.[7]

  • Enhanced Peak Shape: Derivatization minimizes interactions between the polar analyte and the stationary phase, resulting in sharper, more symmetrical peaks.

  • Increased Sensitivity: For detectors like the Electron Capture Detector (ECD), derivatization with a halogen-containing reagent can significantly enhance the detector response.

For this compound, silylation is a highly effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are commonly used to replace the active hydrogen with a trimethylsilyl (TMS) group.[5]

GC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation of Solvent Extraction->Concentration Derivatization Addition of BSTFA + 1% TMCS Heat at 70°C for 30 min Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column Separation on DB-5ms column GC_Injection->GC_Column MS_Detection Mass Spectrometric Detection (SIM mode) GC_Column->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound with derivatization.

Protocol 1: GC-MS Determination of this compound

This protocol details the analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), which provides high selectivity and sensitivity.

1. Sample Preparation:

  • For Liquid Samples: If the analyte is in a relatively clean matrix, a direct "dilute and shoot" approach may be feasible. Dilute an accurately weighed amount of the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration within the calibration range.[8]

  • For Solid Samples or Complex Matrices:

    • Accurately weigh a representative portion of the sample.

    • Perform a liquid-liquid extraction (LLE) with a water-immiscible solvent like dichloromethane or methyl tert-butyl ether (MTBE).

    • Alternatively, for more complex matrices, solid-phase extraction (SPE) using a C18 or similar cartridge can be employed for cleanup and concentration.[8]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the derivatization solvent (e.g., pyridine or acetonitrile).

2. Derivatization:

  • To 100 µL of the prepared sample or standard solution in a sealed vial, add 100 µL of BSTFA with 1% TMCS.[5]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Instrumental Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Splitless mode (1 min)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

4. Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1][2][3][4]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: Prepare a series of at least five calibration standards and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated from the standard deviation of the response and the slope of the calibration curve.

Part 2: Reversed-Phase High-Performance Liquid Chromatography - A Versatile Alternative

RP-HPLC offers a viable alternative to GC, particularly when derivatization is not desirable or when dealing with less volatile matrices. This technique separates compounds based on their hydrophobicity.

Method Development Rationale

For a polar compound like this compound, a C18 column is a suitable starting point for reversed-phase chromatography. The mobile phase will consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. Due to the lack of a strong chromophore in the analyte, detection can be challenging. A Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., < 210 nm) can be employed.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis Sample_HPLC Sample containing This compound Dissolution Dissolve in Mobile Phase Sample_HPLC->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Column Separation on C18 column HPLC_Injection->HPLC_Column RID_Detection Refractive Index Detection HPLC_Column->RID_Detection Data_Analysis_HPLC Data Analysis and Quantification RID_Detection->Data_Analysis_HPLC

Caption: Workflow for the HPLC-RID analysis of this compound.

Protocol 2: HPLC-RID Determination of this compound

This protocol is suitable for the quantification of the analyte in bulk materials or simple formulations.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase to achieve a concentration within the established calibration range.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

2. HPLC-RID Instrumental Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic mixture of Water and Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Refractive Index Detector (RID)
RID Temperature 35°C

3. Method Validation:

The validation of the HPLC-RID method should follow the same principles as outlined in the GC-MS section, adhering to ICH Q2(R1) guidelines.[1][2][3][4] Key parameters to assess include specificity, linearity, accuracy, precision, LOD, and LOQ.

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the analyte's retention time.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%
LOD & LOQ To be determined experimentally.

Conclusion: A Framework for Reliable Analysis

The analytical methods detailed in this guide provide a robust framework for the accurate determination of this compound. The choice between GC-MS with derivatization and HPLC-RID will be dictated by the specific requirements of the analysis, including sensitivity needs and sample matrix complexity. It is imperative that any method chosen is subjected to a thorough validation to demonstrate its suitability for the intended purpose, thereby ensuring the generation of reliable and defensible analytical data.

References

experimental procedure for the synthesis of [specific derivative]

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 4-Acetamidophenol (Paracetamol)

A Detailed Protocol for Researchers and Drug Development Professionals

Introduction

4-Acetamidophenol, commonly known as paracetamol or acetaminophen, is a widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer)[1][2]. First used in medicine in 1893, its efficacy and safety profile have made it a staple in household medicine cabinets and a critical component in numerous pharmaceutical formulations[3]. The synthesis of paracetamol is a classic example of N-acylation, a fundamental reaction in organic chemistry. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of paracetamol from p-aminophenol, designed for researchers and professionals in the field of drug development.

Reaction Scheme and Mechanism

The synthesis involves the acetylation of the amine group of p-aminophenol using acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-aminophenol attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group and forming the stable amide bond of paracetamol. The by-product of this reaction is acetic acid[4][5].

Reaction: p-Aminophenol + Acetic Anhydride → 4-Acetamidophenol (Paracetamol) + Acetic Acid

Chemical Structures:

Caption: Overall reaction for the synthesis of Paracetamol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPurpose
p-Aminophenol109.133.0 gStarting Material
Acetic Anhydride102.094.0 mLAcetylating Agent
Deionized Water18.02As neededSolvent/Recrystallization
100 mL Round Bottom Flask-1Reaction Vessel
Hot Plate with Stirrer-1Heating & Mixing
Buchner Funnel & Filter Flask-1 setFiltration
Beakers (100 mL, 600 mL)-VariousGeneral Use
Step-by-Step Synthesis Procedure
  • Preparation: Set up a water bath on a hot plate in a fume hood, heated to approximately 85°C[2].

  • Reaction Mixture: Weigh out 3.0 g of p-aminophenol and add it to a 100 mL round bottom flask. Add approximately 10 mL of deionized water to create a suspension[2][5].

  • Addition of Reagent: While stirring the suspension, carefully add 4.0 mL of acetic anhydride to the flask[2].

    • Expert Insight: Acetic anhydride is added to the aqueous suspension of p-aminophenol. While it can react slowly with water, its reaction with the amine is faster, especially with gentle heating. An excess of acetic anhydride ensures the reaction goes to completion[5].

  • Reaction: Heat the mixture in the pre-heated water bath for 15-20 minutes with continuous stirring. The p-aminophenol should dissolve as the reaction proceeds, and subsequently, the paracetamol product will begin to precipitate[5].

  • Cooling and Isolation: After the heating period, remove the flask from the water bath and place it in an ice-water bath for 10-15 minutes to maximize the precipitation of the crude product.

  • Filtration: Collect the crude paracetamol crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove soluble impurities[2].

  • Drying: Allow the crude product to dry on the filter paper under vacuum for several minutes. Weigh the crude product to determine the initial yield.

Purification by Recrystallization

Recrystallization is a critical step to purify the solid product, as the crude material often contains colored impurities from the oxidation of the p-aminophenol starting material[6][7].

  • Dissolution: Transfer the crude paracetamol to a beaker. Add a minimal amount of hot deionized water (approximately 10 mL per gram of crude product) and heat the mixture on a hot plate until the solid completely dissolves[2].

    • Expert Insight: Using the minimum amount of hot solvent is key for a successful recrystallization. If too much solvent is used, the solution may not become saturated upon cooling, resulting in a poor yield of crystals.

  • Cooling: Remove the beaker from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals[6].

  • Crystallization: Once at room temperature, place the beaker in an ice-water bath for 10-15 minutes to complete the crystallization process[2][6].

  • Final Isolation: Collect the purified paracetamol crystals by vacuum filtration, washing them with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals completely. This can be done by leaving them under vacuum, in a desiccator, or in a low-temperature oven. Weigh the final product and calculate the percent yield.

Synthesis_Workflow A 1. Prepare Suspension (p-aminophenol in water) B 2. Add Acetic Anhydride A->B C 3. Heat Reaction (85°C Water Bath, 20 min) B->C D 4. Cool in Ice Bath C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Recrystallize (Dissolve in min. hot water) E->F G 7. Cool Slowly & Induce Crystallization F->G H 8. Isolate Pure Product (Vacuum Filtration) G->H I 9. Dry & Characterize H->I

Caption: Experimental workflow for the synthesis of Paracetamol.

Characterization

To confirm the identity and purity of the synthesized paracetamol, the following characterization methods are recommended:

  • Melting Point Determination: Pure paracetamol has a melting point in the range of 168-172°C[8][9]. A sharp melting point within this range indicates high purity. Impurities typically depress and broaden the melting point range.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include:

    • A broad peak around 3325 cm⁻¹ for the O-H (hydroxyl) and N-H (amide) stretching[10][11].

    • A strong peak around 1654 cm⁻¹ for the C=O (amide I) stretching[10][11].

    • A peak around 1565 cm⁻¹ for the N-H bending (amide II)[10].

  • ¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum provides structural confirmation. Expected signals are:

    • A singlet around 2.0 ppm (3H) for the methyl protons (-COCH₃).

    • A doublet around 6.7 ppm (2H) for the aromatic protons ortho to the -OH group.

    • A doublet around 7.4 ppm (2H) for the aromatic protons ortho to the -NHCOCH₃ group.

    • Singlets for the -OH and -NH protons (chemical shifts can vary).

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and professionals involved in the synthesis and purification of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS No: 813-99-0). Also known as pentaerythritol trichlorohydrin, this compound is a valuable intermediate in the synthesis of polymers, crown ethers, and other complex molecular architectures.[1][2] The purification of the crude product, however, presents specific challenges due to the formation of structurally similar byproducts. This document provides in-depth, experience-driven answers to common problems, detailed protocols, and troubleshooting advice to streamline your purification workflow and ensure high product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the common synthetic route starting from pentaerythritol and thionyl chloride in a pyridine base.[1][2] The primary impurities are:

  • Pentaerythritol Tetrachloride: This is the most significant byproduct, formed by the over-chlorination of the fourth hydroxyl group of pentaerythritol. Its formation is favored by using an excess of thionyl chloride. Structurally, it is 1,3-dichloro-2,2-bis(chloromethyl)propane.[2]

  • Unreacted Starting Material: Residual pentaerythritol may be present if the reaction does not go to completion. Due to its high polarity and multiple hydroxyl groups, it is largely insoluble in the organic solvents used for workup and can often be removed by filtration and washing.

  • Residual Reagents and Solvents: Pyridine, used as a base, can remain in the crude product, often as pyridine hydrochloride salt after aqueous quenching.[2] These are typically removed during an aqueous workup.

  • Decomposition Products: If the synthesis reaction is conducted at excessively high temperatures (e.g., >130°C for prolonged periods), thermal decomposition can lead to a mixture of colored, tarry byproducts.[2]

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the primary impurity and the desired final purity. The two most effective, industrially relevant methods are fractional vacuum distillation and recrystallization .

  • Fractional Vacuum Distillation is the preferred method for separating the target alcohol from the major byproduct, pentaerythritol tetrachloride, on a larger scale. There is a sufficient boiling point difference under reduced pressure to allow for efficient separation.[2]

  • Recrystallization is an excellent method for achieving very high purity, particularly when the main impurities are solid and have different solubility profiles. It is highly effective at removing both the tetrachloride byproduct and trace polar impurities.[2]

The following decision workflow can help guide your choice:

Workflow for selecting the appropriate purification method.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: Provides definitive structural confirmation and can be used to detect and quantify impurities. The singlet for the six protons of the -CH₂Cl groups in the product appears at a different chemical shift than the corresponding signal in the tetrachloride impurity.

  • Melting Point Analysis: A sharp and un-depressed melting point is a strong indicator of high purity. A broad melting range suggests the presence of impurities.

  • Gas Chromatography (GC): An excellent method for quantifying volatile impurities and assessing the percentage purity of the final product.[2]

ParameterExpected Value for Pure ProductSource
Melting Point 63-65 °C (after recrystallization from cyclohexane)[2]
Appearance Long, fine, white needles[2]
¹H NMR (500 MHz, CDCl₃) δ: 2.0 (br s, 1H, -OH), 3.66 (s, 6H, -CH₂ Cl), 3.75 (s, 2H, -CH₂ OH)[2]
Boiling Point 125-130 °C at 10-12 mmHg[2]

Q4: What are the critical safety precautions for this purification?

A4: Handling this compound and the associated reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4]

  • Ventilation: All handling of the compound and solvents, especially during heating and distillation, must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][5]

  • Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse immediately and thoroughly with water.[4]

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations.[3]

Section 2: Detailed Purification Protocols

These protocols are based on established and validated laboratory procedures.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating the product from pentaerythritol tetrachloride on a multi-gram scale.

Experimental Setup:

  • Assemble a fractional distillation apparatus equipped with a short Vigreux column (e.g., 6-inch).

  • It is critical to pre-heat the column and still head to prevent the distillate from solidifying. Use a heating tape or mantle set to approximately 100°C.[2]

  • The condenser should be supplied with steam or hot water (~70-80°C) rather than cold water, again to prevent solidification of the product in the condenser tube.[2]

  • Use a vacuum-jacketed receiving flask if available to maintain temperature.

Procedure:

  • Charge the distillation flask with the crude product (previously washed with water to remove salts).

  • Slowly and carefully apply vacuum, aiming for a stable pressure of 10-12 mmHg.

  • Begin heating the distillation flask gently with a heating mantle.

  • Forerun Collection: Collect the first fraction, which will primarily consist of any residual volatile solvents and the lower-boiling pentaerythritol tetrachloride.

  • Product Collection: As the head temperature stabilizes, switch to a new receiving flask to collect the main product fraction.

  • Shutdown: Once the main fraction is collected and the temperature begins to drop or fluctuate, stop the distillation. Cool the apparatus to room temperature before releasing the vacuum to prevent atmospheric moisture from contaminating the product.

FractionCompoundBoiling Point Range (@ 10-12 mmHg)
1 (Forerun)Pentaerythritol Tetrachloride95-120 °C
2 (Product)This compound125-130 °C
Data sourced from Organic Syntheses.[2]
Protocol 2: Purification by Recrystallization

This method is highly effective for obtaining material of analytical-grade purity.

Procedure:

  • Place the crude, solid product into an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (cyclohexane is highly recommended) to the flask.[2]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution. Avoid using a large excess of solvent, as this will reduce your recovery yield.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • After the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold cyclohexane to remove any residual soluble impurities.

  • Dry the crystals under vacuum to remove all traces of the solvent. The final product should be fine, white needles with a sharp melting point.[2]

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield after distillation. 1. Product solidified in the column or condenser. 2. Vacuum leak in the system. 3. Distillation temperature too high, causing decomposition. 1. Ensure the column and condenser are adequately heated. A heated jacket or steam condenser is essential.[2]2. Check all joints and seals for leaks. Use high-vacuum grease appropriately.3. Monitor the pot temperature closely and ensure it does not significantly exceed the boiling point at the given pressure.
Product "oils out" or fails to crystallize during recrystallization. 1. Too much solvent was used. 2. The crude material has a high concentration of oily impurities. 3. The solution was cooled too rapidly. 1. Gently heat the solution to evaporate some of the solvent and re-cool slowly.2. Try adding a seed crystal from a previous pure batch. If this fails, consider a preliminary purification by distillation before attempting recrystallization.3. Allow the flask to cool undisturbed on the benchtop before moving to an ice bath.
Final product is discolored (yellow or brown). 1. Thermal decomposition during synthesis or distillation. 2. Presence of persistent, colored impurities. 1. Ensure reaction temperatures did not exceed recommended limits (~120-130°C).[2] Purify via vacuum distillation to leave non-volatile colored impurities behind.2. A charcoal treatment during the recrystallization step may help. Dissolve the crude product, add a small amount of activated charcoal, heat briefly, and then hot-filter the solution to remove the charcoal before cooling.
Melting point of the purified product is broad or low. The product is still impure. 1. If purified by distillation, the fractions may have been cut too broadly. Re-distill the material using a more efficient column and collect narrower fractions.2. If purified by recrystallization, the crystals may have trapped mother liquor. Re-crystallize a second time or ensure the crystals are thoroughly washed with ice-cold solvent during filtration.

References

Technical Support Center: Optimizing the Synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin. This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity. Our approach is grounded in established chemical principles and validated protocols to ensure reliable and reproducible results.

The most prevalent and reliable method for synthesizing this compound is through the controlled chlorination of pentaerythritol using thionyl chloride in the presence of a base like pyridine.[1][2] This guide will focus on troubleshooting and optimizing this specific synthetic route.

General Synthesis and Troubleshooting Workflow

The following diagram outlines the typical experimental workflow for the synthesis of this compound and the key decision points for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start: Reagent & Glassware Preparation reagents Verify Purity of: - Pentaerythritol - Pyridine - Thionyl Chloride start->reagents glassware Flame-dry or Oven-dry all glassware start->glassware charge_flask Charge flask with Pentaerythritol and Pyridine start->charge_flask addition Slow, dropwise addition of Thionyl Chloride charge_flask->addition temp_control Maintain Temperature (65-95°C) addition->temp_control heating Heat to 120-130°C to complete reaction temp_control->heating quench Cool and Quench with cold water heating->quench filtration Filter and wash the crude product quench->filtration analysis Analyze crude product (GC/NMR) Ratio of Trichlorohydrin to Tetrachloride filtration->analysis purification Purification: Fractional Distillation or Recrystallization analysis->purification low_yield Low Yield? analysis->low_yield Check crude mass side_products High Side Products? analysis->side_products Check GC/NMR end end purification->end Final Product

Caption: General workflow for the synthesis and troubleshooting of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the chlorination of pentaerythritol.[1]

Reagents and Equipment:

  • Pentaerythritol

  • Pyridine (freshly opened or distilled)

  • Thionyl chloride (freshly opened or distilled)

  • 5L four-necked, round-bottomed flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser with a drying tube

Procedure:

  • Preparation: Charge the dry, 5L flask with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[1]

  • Reagent Addition: Fill the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride.

  • Reaction Initiation: Begin vigorous stirring of the pentaerythritol-pyridine slurry. Add the thionyl chloride dropwise. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 65-95°C.[1][2] This addition typically takes 4-5 hours.

  • Reaction Completion: Once the addition is complete, replace the drying tube and heat the mixture to 120-130°C. Continue heating until the evolution of sulfur dioxide gas ceases. The mixture will darken in color.[1]

  • Workup: Cool the reaction flask slightly and carefully add 2 L of cold water while stirring. The crude product will precipitate as a brown-yellow solid.

  • Isolation: Filter the precipitate and wash it thoroughly with 2-3 L of water to remove pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product. The resulting material is a mixture of this compound and pentaerythrityl tetrachloride.[1]

  • Purification: The desired product can be purified by fractional distillation under reduced pressure or by recrystallization from a solvent like cyclohexane.[1]

Troubleshooting Guide and FAQs

Q1: My overall yield is significantly lower than the reported ~57% for the crude product. What are the most common causes?

A1: Low yields can often be traced back to several critical factors. Here's a checklist of potential issues:

  • Reagent Purity: The purity of your starting materials is paramount.

    • Pentaerythritol: Should be of high purity (≥98%).

    • Pyridine and Thionyl Chloride: These reagents are hygroscopic and can degrade over time. Using freshly opened bottles or recently distilled reagents is crucial to prevent side reactions caused by moisture or degradation products.[1][3]

  • Moisture Contamination: The reaction is sensitive to water. Ensure all glassware is thoroughly flame-dried or oven-dried before use.[4] Moisture can react with thionyl chloride, reducing its effectiveness and leading to the formation of unwanted byproducts.

  • Inadequate Temperature Control: This reaction is highly exothermic. If the temperature rises above 95°C during the addition of thionyl chloride, it can lead to increased formation of the fully substituted byproduct, pentaerythrityl tetrachloride, and potential decomposition.[1] Conversely, if the temperature is too low, the reaction may be sluggish and incomplete.

  • Losses During Workup: Significant product loss can occur during the workup phase.

    • Incomplete Precipitation: Ensure the product is fully precipitated by adding a sufficient volume of cold water and allowing adequate time for it to crash out.

    • Insufficient Washing: Inadequate washing of the filtered product can leave impurities that affect the final weight and purity.

    • Transfer Losses: Be meticulous when transferring material between flasks to minimize physical loss of the product.[4][5]

Q2: My crude product analysis shows a high proportion of pentaerythrityl tetrachloride. How can I minimize this byproduct?

A2: Pentaerythrityl tetrachloride is the primary byproduct of this reaction, formed by the chlorination of all four hydroxyl groups of pentaerythritol.[1][2] Its formation is highly dependent on the reaction stoichiometry and conditions.

  • Stoichiometry: The molar ratio of thionyl chloride to pentaerythritol is critical. The procedure calls for approximately 3.1 moles of thionyl chloride per mole of pentaerythritol to favor the formation of the trichlorohydrin. Using a significant excess of thionyl chloride will drive the reaction towards the formation of the tetrachloride.

  • Temperature Control: As mentioned, higher temperatures can favor the formation of the fully substituted product. Strict adherence to the 65-95°C temperature range during the addition phase is essential.[1]

  • Separation: If a significant amount of the tetrachloride is formed, it can be separated from the desired trichlorohydrin by fractional vacuum distillation. Pentaerythritl tetrachloride has a lower boiling point than pentaerythritol trichlorohydrin.[1]

CompoundBoiling Point (at 10-12 mm Hg)
Pentaerythritl Tetrachloride95-120°C
This compound125-130°C
Data sourced from Organic Syntheses.[1]

Q3: The reaction becomes too exothermic and difficult to control during thionyl chloride addition. What are the best practices for thermal management?

A3: Managing the exothermic nature of this reaction is crucial for both safety and yield.

  • Slow, Controlled Addition: The dropwise addition of thionyl chloride is non-negotiable. Use an addition funnel with a pressure-equalizing arm for better control.

  • Vigorous Stirring: Ensure the mechanical stirrer is operating at a speed sufficient to rapidly dissipate the heat generated at the point of addition throughout the reaction slurry.

  • External Cooling: Have an ice/water bath ready. If the temperature begins to rise too quickly, the reaction flask can be immersed in the bath to bring it back into the desired range.[1]

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. Do not rely on the temperature of the heating mantle alone.

Q4: How can I effectively purify the crude product to obtain high-purity this compound?

A4: After the initial precipitation and washing, the crude solid contains both the desired product and the tetrachloride byproduct.[1] Two primary methods can be used for purification:

  • Fractional Vacuum Distillation: This is a highly effective method for separating the trichlorohydrin from the tetrachloride based on their different boiling points.[1] It is essential to use a well-insulated distillation column and to carefully control the vacuum and heating to achieve good separation.

  • Recrystallization: The desired product, this compound, can be recrystallized from a suitable solvent like cyclohexane to yield fine, white needles.[1] This method is effective for removing impurities, including the tetrachloride byproduct.

Q5: What are the key analytical techniques for monitoring reaction progress and assessing product purity?

A5: To effectively troubleshoot and optimize this synthesis, it is important to monitor the reaction and analyze the product.

  • Gas Chromatography (GC): GC is an excellent tool for determining the ratio of the desired trichlorohydrin to the tetrachloride byproduct in the crude reaction mixture.[1] This allows for a quick assessment of the reaction's success before proceeding with purification.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural information and can confirm the identity and purity of the final product. The spectrum for this compound is distinct from that of pentaerythritl tetrachloride.[1]

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical pathway for diagnosing the cause of low product yield.

G start Low Final Yield Observed check_crude Analyze Crude Product (GC/NMR) start->check_crude high_byproduct High levels of Pentaerythritl Tetrachloride check_crude->high_byproduct High Byproduct low_conversion High levels of Starting Material/Intermediates check_crude->low_conversion Low Conversion good_crude_ratio Good ratio of Trichlorohydrin to Tetrachloride check_crude->good_crude_ratio Good Crude Ratio check_stoichiometry Review Stoichiometry: - Excess Thionyl Chloride? - Incorrect Reagent Measurement? high_byproduct->check_stoichiometry check_temp Review Temperature Control: - Did temperature exceed 95°C? high_byproduct->check_temp check_reagents Review Reagent Quality: - Purity of Pentaerythritol? - Age/Quality of Pyridine & SOCl₂? low_conversion->check_reagents check_moisture Review Setup: - Was glassware properly dried? - Was a drying tube used? low_conversion->check_moisture check_workup Review Workup/Purification: - Significant transfer losses? - Inefficient extraction/precipitation? - Issues with distillation/recrystallization? good_crude_ratio->check_workup

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as pentaerythritol trichlorohydrin. This resource is designed for researchers and chemists encountering challenges during this synthesis. We will explore the causality behind common side reactions and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and mechanistic questions that arise during the synthesis of this compound from its typical precursor, pentaerythritol.

Q1: What is the primary side reaction, and why does it occur?

The most significant side reaction is the over-chlorination of the starting material, pentaerythritol, to form the byproduct pentaerythrityl tetrachloride .[1][2] This occurs because all four hydroxyl (-OH) groups on pentaerythritol are primary alcohols and thus have similar reactivity towards the chlorinating agent, typically thionyl chloride (SOCl₂). The goal of the synthesis is to achieve a selective tri-substitution, which can be challenging. The reaction's stoichiometry and conditions must be precisely controlled to favor the formation of the desired trichlorohydrin over the fully chlorinated tetrachloride.

Q2: How does reaction temperature critically influence byproduct formation?

Temperature is a crucial parameter that must be rigorously controlled. The reaction is typically conducted in two thermal stages:

  • Addition Phase: During the dropwise addition of thionyl chloride, the temperature should be maintained between 65-95°C.[1][2] If the temperature rises uncontrollably above this range, the reaction rate increases non-selectively, favoring the formation of the undesired pentaerythrityl tetrachloride. An ice/water bath should be kept on standby to manage any excessive exotherm.[1]

  • Heating Phase: After the addition is complete, the mixture is heated to 120-130°C to drive the reaction to completion and expel dissolved sulfur dioxide (SO₂).[1] Exceeding this temperature significantly can lead to thermal decomposition of the product and starting materials, resulting in the formation of dark, tar-like substances and a reduced yield.[1]

Q3: What is the function of pyridine, and how does its stoichiometry impact the reaction?

Pyridine serves two essential roles in this synthesis:

  • Base: It acts as a base to neutralize the hydrogen chloride (HCl) and sulfur dioxide (SO₂) produced during the reaction of the hydroxyl groups with thionyl chloride. This prevents the buildup of acid, which could catalyze unwanted side reactions.

  • Catalyst: It can form a reactive intermediate with thionyl chloride, which facilitates the chlorination of the alcohol.

The stoichiometry is critical. A slight excess of pyridine relative to the moles of thionyl chloride is used to ensure all generated acid is quenched.[1] Using insufficient pyridine can lead to an acidic reaction mixture, incomplete reaction, and lower yields. Conversely, a large excess is unnecessary and can complicate the product workup.

Q4: Can the purity of the starting materials affect the outcome?

Absolutely. The purity of all reagents is paramount for a clean reaction.

  • Pentaerythritol: Technical grade pentaerythritol may contain dipentaerythritol as an impurity.[3] This will react to form a different set of chlorinated byproducts, complicating purification. Using high-purity pentaerythritol (≥98%) is recommended.

  • Thionyl Chloride and Pyridine: These reagents are moisture-sensitive. It is crucial to use freshly opened or recently distilled reagents.[1] Water will react with thionyl chloride to produce HCl and SO₂, consuming the reagent and introducing excess acid, which can interfere with the reaction.

Q5: How can I effectively monitor the reaction's progress and product ratio?

The most effective method for monitoring the reaction and determining the product distribution is Gas-Liquid Chromatography (GLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture (after quenching and workup), you can analyze the relative amounts of the desired this compound and the pentaerythrityl tetrachloride byproduct.[1] This analytical insight is invaluable for optimizing reaction conditions in subsequent runs.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems encountered during the synthesis.

Problem Observed Probable Cause Recommended Solution & Explanation
Low yield of desired product; high percentage of pentaerythrityl tetrachloride. 1. Over-stoichiometry of Thionyl Chloride: An excess of the chlorinating agent will drive the reaction towards full substitution. 2. Poor Temperature Control: Temperatures exceeding 95°C during SOCl₂ addition increase the rate of the fourth substitution.[1]1. Adjust Stoichiometry: Carefully measure your reactants. Use a molar ratio of approximately 1 mole of pentaerythritol to 3.1 moles of thionyl chloride and 3 moles of pyridine.[1] 2. Strict Temperature Management: Vigorously stir the mixture and add the thionyl chloride dropwise to maintain the temperature between 65-95°C.[1][2] Use an ice bath as needed to control the exotherm.
Reaction mixture turns dark brown or black; formation of tar. Overheating: Heating the reaction mixture above the recommended 130°C, particularly during the final stage, can cause decomposition of the organic compounds.[1]Control Heating: Use a heating mantle with a reliable temperature controller (e.g., a thermocouple). Do not exceed 130°C after the SOCl₂ addition is complete.[1][2] Heat only until gas evolution ceases.
Reaction appears sluggish or incomplete (verified by GC). 1. Low-Quality Reagents: Moisture contamination in pyridine or thionyl chloride can inhibit the reaction. 2. Insufficient Heating: Failure to heat the mixture to 120-130°C after addition may leave the reaction incomplete.1. Use High-Purity Reagents: Always use freshly opened or distilled pyridine and thionyl chloride.[1] 2. Ensure Complete Reaction: After the addition is finished, heat the mixture to 120-130°C and hold it at that temperature until the evolution of SO₂ gas is no longer observed.[1]
Difficult product precipitation during water workup. Incorrect pH or Temperature: The product is less soluble in cold water. If the water is not sufficiently cold, or if residual pyridine is affecting the pH, precipitation can be incomplete.Use Cold Water: Add the reaction mixture to a large volume of cold or ice water with vigorous stirring to ensure rapid and complete precipitation of the crude product.[1]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthesis route and the primary competing side reaction.

G PE Pentaerythritol C(CH₂OH)₄ Product This compound (Desired Product) PE->Product Selective Chlorination SOCl2 + 3 SOCl₂ (Pyridine) G PE Pentaerythritol C(CH₂OH)₄ Byproduct Pentaerythrityl Tetrachloride (Byproduct) PE->Byproduct Over-Chlorination SOCl2_excess + >3 SOCl₂ (Excess Reagent or High Temperature)

References

Technical Support Center: Polymerization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthesizing novel polymers from this highly functionalized monomer. Here, we address common challenges and provide in-depth troubleshooting strategies grounded in established polymer chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in polymerizing this compound?

A1: The monomer, which we will refer to as "trichloroneopentyl alcohol" (TCNA), presents two significant challenges. First, its trifunctional nature (one hydroxyl group and two primary chloro groups, with a third neopentyl chloro group) creates a high propensity for premature gelation and the formation of insoluble, crosslinked networks.[1][2][3] Second, the chloro groups are neopentyl-type, which are known to be sterically hindered and exhibit low reactivity in typical nucleophilic substitution (SN2) reactions.[4][5][6] This can make controlled polymerization difficult to achieve.

Q2: Which polymerization methods are most suitable for this monomer?

A2: Given the structure, step-growth polymerization is the most logical approach.[2][7] This can be pursued via two main routes:

  • Polyetherification: Utilizing the hydroxyl group and the chloro groups in a Williamson-ether synthesis type reaction. This would typically be an AB2-type self-polycondensation, leading to hyperbranched polymers.[1][8]

  • Polyesterification: Reacting the hydroxyl group with a suitable diacid or diacyl chloride comonomer. In this case, TCNA acts as a trifunctional branching agent.

Direct polymerization involving the chloro groups as the sole reactive sites is challenging due to their low reactivity.[4]

Q3: My reaction mixture turned into an insoluble gel almost immediately. What happened?

A3: This is a classic case of premature gelation, which is common with polyfunctional monomers.[1][9] According to the Carothers equation, the gel point (the point at which an infinite network forms) can be reached at very low monomer conversion for systems with an average functionality greater than two.[10][11][12][13] Rapid, uncontrolled reaction between the functional groups led to extensive crosslinking.

Q4: Can I create a linear polymer from this monomer?

A4: Synthesizing a purely linear polymer from TCNA alone is not feasible due to its structure. However, it may be possible to synthesize linear polymers by selectively protecting two of the three reactive chloro groups, polymerizing via the remaining functional groups, and then deprotecting. A more practical approach is to use TCNA as a comonomer in small quantities with a difunctional monomer to introduce branching into a linear polymer backbone.[14]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a structured problem-solving approach.

Issue 1: Low Polymer Yield and/or Low Molecular Weight

Observed Problem: The polymerization reaction proceeds for the intended duration, but upon workup, the yield of polymeric material is low, and GPC analysis shows only oligomers or unreacted monomer.

Causality Analysis: Low reactivity of the neopentyl chloride groups is the most probable cause.[4][5] Standard SN2 conditions are often insufficient to overcome the steric hindrance of the neopentyl structure.[4][5] Side reactions or impurities, such as water, can also act as chain terminators, limiting polymer growth.[2]

Logical Troubleshooting Workflow

G cluster_0 Troubleshooting: Low Yield / Low Molecular Weight start Problem: Low Yield/ Low MW purity Verify Monomer Purity (NMR, GC-MS) start->purity Is monomer pure? purity->start No, purify and restart conditions Optimize Reaction Conditions purity->conditions Yes catalysis Consider Alternative Catalytic Systems conditions->catalysis Still low MW? characterize Characterize Product (NMR, GPC, Viscometry) conditions->characterize Improvement seen catalysis->characterize Run reaction end Solution: Improved Polymerization characterize->end

Caption: Workflow for addressing low polymer yield.

Recommended Solutions & Protocols
  • Enhance Reactivity:

    • Increase Temperature: Higher temperatures (e.g., 120-160 °C) can provide the necessary activation energy. Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or sulfolane.

    • Use a More Reactive Comonomer: If performing a polyesterification, switch from a diacid to a more reactive diacyl chloride.

    • Phase-Transfer Catalysis: For polyetherification, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be highly effective in facilitating the reaction between the alkoxide and the hindered chloride.

  • Ensure Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven at 120 °C overnight. Dry the solvent using molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Stoichiometry:

    • Accurate stoichiometry is critical in step-growth polymerization.[2][14] Use high-resolution balances and ensure the purity of all monomers before starting the reaction.

Issue 2: Premature Gelation and Formation of Insoluble Material

Observed Problem: Shortly after initiating the polymerization, the reaction mixture's viscosity increases dramatically, leading to a solid, insoluble gel that cannot be processed or analyzed.

Causality Analysis: This is a direct consequence of the monomer's trifunctionality. The Flory-Stockmayer theory predicts that for such systems, gelation can occur at a relatively low extent of reaction.[9] The formation of a three-dimensional covalent network is expected unless the reaction is carefully controlled.[2]

Strategies for Controlling Gelation

StrategyPrincipleKey Parameters to Control
Slow Monomer Addition Maintain a low instantaneous concentration of the monomer to favor intramolecular cyclization over intermolecular crosslinking, delaying the gel point.[1]Monomer feed rate, reaction temperature.
"Self-Condensing" Conditions Use pseudo-high dilution conditions where the reaction is initiated at a low temperature and slowly heated, allowing for more controlled growth.Temperature ramp rate, initial concentration.
Use of a Monofunctional "Stopper" Add a monofunctional reagent to cap some of the growing chains, thereby reducing the average functionality of the system and preventing infinite network formation.[2]Molar ratio of trifunctional monomer to monofunctional stopper.
Solvent Selection A solvent that promotes a more coiled polymer conformation can increase the likelihood of intramolecular reactions over intermolecular ones.Solvent polarity, polymer-solvent interaction parameter.
Protocol: Controlled Hyperbranched Polymer Synthesis via Slow Monomer Addition
  • Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a syringe pump under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with the solvent and the base (e.g., powdered KOH in DMSO). Heat to the desired reaction temperature (e.g., 130 °C).

  • Monomer Feed: Dissolve the TCNA monomer in the same solvent. Use the syringe pump to add the monomer solution to the hot base solution over a prolonged period (e.g., 4-8 hours).

  • Reaction: After the addition is complete, allow the reaction to proceed for an additional 2-4 hours to ensure high conversion.

  • Workup: Cool the reaction, precipitate the polymer in a non-solvent (e.g., methanol/water), filter, and dry under vacuum.

Issue 3: Inconsistent or Unclear Product Characterization

Observed Problem: NMR spectra are broad and difficult to interpret. GPC results show very broad or multimodal distributions, making molecular weight determination unreliable.

Causality Analysis: Hyperbranched and crosslinked polymers are inherently complex.[8][15] They consist of a diverse population of molecules with varying degrees of branching and molecular weights, leading to broad signals in analytical measurements. GPC is particularly problematic as the globular shape of hyperbranched polymers can lead to an underestimation of their true molecular weight compared to linear standards.

Visualization of Polymer Architectures

Caption: Comparison of polymer architectures.

Recommended Analytical Approach
  • Nuclear Magnetic Resonance (NMR):

    • Use ¹³C NMR and DEPT experiments to identify dendritic, linear, and terminal units within the hyperbranched structure.

    • Quantitative ¹³C NMR can provide information on the degree of branching.

  • Size Exclusion Chromatography (GPC/SEC):

    • Use a multi-detector setup, including a light scattering detector (MALS) and a viscometer, in addition to the standard refractive index (RI) detector. This allows for the determination of absolute molecular weight without relying on linear standards.

  • Rheology:

    • For soluble polymers, solution viscosity measurements can provide insights into the polymer's architecture. Hyperbranched polymers typically exhibit lower intrinsic viscosity compared to linear polymers of the same molecular weight.[8][15]

    • For gels, dynamic mechanical analysis (DMA) can be used to characterize the crosslink density and viscoelastic properties.

References

optimization of reaction conditions for [specific reaction]

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling reaction. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Introduction to Suzuki-Miyaura Cross-Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura cross-coupling has become one of the most powerful and versatile methods for forming carbon-carbon bonds.[1] Its significance in academic and industrial synthesis, particularly in the development of pharmaceuticals and functional materials, was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a base.[1][3]

Despite its widespread use, the reaction is a complex interplay of multiple components, and achieving optimal conditions can be challenging.[2] This guide is structured to address the specific issues you may encounter, providing not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common challenges encountered during Suzuki-Miyaura coupling reactions in a direct question-and-answer format.

Q1: My reaction shows very low or no product yield. What are the primary causes and how can I fix this?

Low or no product formation is a frequent issue that can often be traced back to several key factors related to catalyst activity, reagent stability, or reaction conditions.[4][5]

Potential Cause 1: Catalyst Inactivation The catalytically active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which renders it inactive.[5]

  • Solution: Ensure a Rigorously Inert Atmosphere. All solvents and liquid reagents must be thoroughly degassed. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles.[4] It is critical to maintain a positive pressure of inert gas throughout the entire setup and reaction time.[4][5]

Potential Cause 2: Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[4] A suboptimal ligand can lead to a sluggish or failed reaction.

  • Solution: Screen Ligands Based on Substrate Properties. For challenging couplings, such as those involving unreactive aryl chlorides or electron-rich aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition step.[2][4][7] Conversely, bulky ligands also accelerate the final reductive elimination step to release the product.[2]

Potential Cause 3: Ineffective Base or Solvent System The base is essential for activating the boronic acid in the transmetalation step, and its effectiveness is highly dependent on the solvent.[8][9]

  • Solution: Screen a Variety of Bases and Solvents. The choice of base is critical and often substrate-dependent.[8] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][7][8] The base's solubility is key; often, a biphasic solvent system like Toluene/H₂O, THF/H₂O, or 1,4-Dioxane/H₂O is used to dissolve both the organic substrates and the inorganic base.[3][4][8] For substrates sensitive to hydrolysis, anhydrous conditions with a soluble organic base or a base like KF might be necessary.[9][10]

Potential Cause 4: Poor Reagent Quality & Instability The stability of the boronic acid is a major factor in the success of a Suzuki coupling. Boronic acids can degrade over time or under reaction conditions.

  • Solution: Use High-Purity Reagents. Ensure the aryl halide is pure and the boronic acid is fresh. Boronic acids can dehydrate to form cyclic boroxine trimers, which can affect reactivity.[11]

  • Solution: Mitigate Protodeboronation. This side reaction, where the C-B bond is cleaved by a proton source, is a major pathway for boronic acid decomposition, especially for electron-deficient or heteroaryl boronic acids.[5][12] Strategies to minimize this include using milder bases (e.g., K₃PO₄, KF), shorter reaction times, lower temperatures, or switching to more stable boronic esters (see FAQ section).[5][7]

Q2: I'm observing significant side products. What are they and how can I minimize them?

The formation of byproducts points to competing reaction pathways that consume your starting materials or intermediates.

Side Product 1: Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.

  • Solution: Rigorous Deoxygenation. As with preventing catalyst inactivation, ensuring a completely oxygen-free environment is the most effective way to prevent homocoupling.[13] Thoroughly degas all solvents and maintain a strict inert atmosphere.

Side Product 2: Protodeboronation As mentioned above, this is the replacement of the boronic acid group with a hydrogen atom, destroying the nucleophilic partner.[7][12] It is often exacerbated by high temperatures, strong bases, and the presence of water.[7][13]

  • Solution: Milder Conditions & More Stable Reagents. Employ a milder base (K₃PO₄ is often a good choice) and the lowest effective temperature.[5] If protodeboronation persists, converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) can be highly effective.[5][7] These esters often release the active boronic acid species slowly, keeping its concentration low and minimizing decomposition.

Side Product 3: Dehalogenation This is the replacement of the halide on the electrophile with a hydrogen atom. It can be caused by an inefficient catalyst system that favors side reactions over the desired cross-coupling.

  • Solution: Optimize the Catalyst System. Employing a more efficient ligand that promotes the cross-coupling pathway can often outcompete the dehalogenation reaction.[4] Sometimes, simply lowering the reaction temperature can also be beneficial.

Frequently Asked Questions (FAQs)

How do I choose the right palladium catalyst? The choice depends on the reactivity of your substrates. For simple couplings, Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may suffice.[14] For more challenging reactions (e.g., with aryl chlorides or sterically hindered substrates), more sophisticated and highly active pre-catalysts that incorporate bulky, electron-rich ligands like SPhos, XPhos, or NHCs are recommended.[2][14] These are designed to promote the rate-limiting oxidative addition step.

What is the role of the base and how do I select one? The base plays a crucial role in the transmetalation step. It activates the organoboron species, typically by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[8][9][15][16]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, with reactivity often following the trend Cs₂CO₃ > K₂CO₃ > Na₂CO₃, which correlates with their solubility and basicity.[8]

  • Phosphates (K₃PO₄): A strong but often milder base that is very effective, particularly for sensitive substrates.[8]

  • Fluorides (KF, CsF): Can be effective, especially under anhydrous conditions or with substrates bearing base-labile groups.[9]

Which solvent system is best for my reaction? Solvents play a key role in solubilizing reagents and can influence the catalytic cycle itself.[17][18]

  • Biphasic (Organic/Aqueous): Systems like Toluene/H₂O, 1,4-Dioxane/H₂O, or THF/H₂O are very common. The water helps dissolve the inorganic base, facilitating its interaction with the organoboron species.[3][4]

  • Polar Aprotic Solvents (DMF, DMSO): These can be effective but should be used with caution as they can sometimes lead to different selectivity or side reactions.[17][19]

  • Ethers (THF, 2-MeTHF, CPME): Often good choices, with greener options like 2-MeTHF and CPME gaining popularity.[7][20]

How can I prevent protodeboronation of my boronic acid? This is a critical challenge, especially with heteroaryl or electron-deficient boronic acids.[5][21] The key is to minimize the time the reactive boronic acid is exposed to harsh conditions.

  • Use Milder Conditions: Lower the temperature and use a weaker base like K₃PO₄ or KF.[5]

  • Use Anhydrous Conditions: If possible, removing water can slow the rate of protonolysis.[5]

  • Use a More Stable Boron Reagent: This is often the most effective strategy. (See next question).

Are there alternatives to boronic acids? Yes. When boronic acids prove too unstable, several alternatives offer enhanced stability:

  • Boronate Esters (e.g., Pinacol, MIDA): These are generally more stable to chromatography and storage and are less prone to protodeboronation.[2][5][22] MIDA boronates are particularly robust and can be used for sequential couplings.[2]

  • Aryltrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that slowly release the boronic acid under aqueous basic conditions, which helps to suppress side reactions.[23][24]

What are the best practices for setting up an inert reaction atmosphere?

  • Flame-Dry Glassware: Before starting, flame-dry the reaction flask under vacuum and cool it under a stream of inert gas (N₂ or Ar) to remove adsorbed moisture.

  • Degas Solvents: Bubble N₂ or Ar through your solvents for at least 30 minutes before use. For the most rigorous applications, use the freeze-pump-thaw method (3 cycles).[4]

  • Use a Manifold or Balloon: Assemble the reaction under a positive pressure of inert gas. A simple balloon filled with N₂ or Ar attached to a needle is often sufficient for small-scale reactions.

  • Add Reagents Under Inert Gas: Use syringes to add liquid reagents and a positive flow of inert gas when adding solids to prevent the introduction of air.

Visualizations & Data

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(R¹)(X) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex L₂PdII(R¹)(R²) OA_Complex->TM_Complex Transmetalation (R²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product R¹-R² TM_Complex->Product caption Fig 1: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Fig 1: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow: Low Yield

When faced with a low-yielding reaction, a systematic approach to optimization is crucial.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Inert->Screen_Base If problem persists Screen_Solvent Screen Solvents (Toluene/H₂O, Dioxane/H₂O, THF) Screen_Base->Screen_Solvent If problem persists Success Improved Yield Screen_Base->Success Resolved Screen_Ligand Screen Ligands (Bulky, Electron-Rich) Screen_Solvent->Screen_Ligand If problem persists Screen_Solvent->Success Resolved Optimize_Temp Optimize Temperature Screen_Ligand->Optimize_Temp If problem persists Screen_Ligand->Success Resolved Use_Ester Use Stable Boronate Ester (Pinacol, MIDA, -BF₃K) Optimize_Temp->Use_Ester If protodeboronation is suspected Optimize_Temp->Success Resolved Use_Ester->Success Resolved caption Fig 2: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Caption: Fig 2: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Data Tables for Reaction Optimization

Table 1: Comparative Guide to Common Bases The selection of a base is a critical parameter and should be optimized for each specific substrate combination.[8]

BaseTypical EquivalentsCommon Solvent SystemKey Characteristics & Considerations
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, Toluene/H₂OA versatile, cost-effective choice. Good starting point for many reactions.[3][14]
Cs₂CO₃ 2.0 - 3.0THF/H₂O, Dioxane/H₂OMore soluble and often more effective than K₂CO₃, especially for less reactive substrates.[4]
K₃PO₄ 2.0 - 4.0Toluene/H₂O, DioxaneA strong but often milder base. Excellent for preventing side reactions with sensitive substrates.[3][8][14]
KF 3.0THF (anhydrous)Useful for substrates with base-labile functional groups (e.g., esters).[9][21]

Table 2: Guide to Catalyst & Ligand Selection Modern catalyst systems have been developed to address the challenges of coupling unreactive partners.[14]

Catalyst SystemSubstrate TypeRationale
Pd(PPh₃)₄ Aryl Iodides, Aryl Bromides (activated)"Classical" catalyst, effective for reactive substrates.[14]
Pd(OAc)₂ + SPhos/XPhos Aryl Bromides (deactivated), Aryl ChloridesBulky, electron-rich ligands accelerate oxidative addition of unreactive halides.[4][14]
PdCl₂(dppf) General purpose, good for heteroarylsA robust and widely used catalyst, often providing a good balance of reactivity and stability.
PEPPSI™-type Precatalysts Aryl Chlorides, Hindered SubstratesNHC-ligated catalysts that are highly active and stable.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid.[8]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the selected base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[3][8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 10 mL of 5:1 Toluene/Water).[8] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%)).[3][14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[3]

Protocol 2: Procedure for Degassing Solvents with Inert Gas
  • Obtain a long needle or a glass pipette connected to a source of inert gas (Nitrogen or Argon) via flexible tubing.

  • Insert the needle into the solvent, ensuring the tip is well below the surface of the liquid.

  • Start a steady but gentle flow of gas to bubble through the solvent. Avoid a vigorous flow that could cause splashing.

  • For effective deoxygenation, bubble the gas through the solvent for at least 30-60 minutes.

  • Keep the solvent under a positive pressure of the inert gas until it is used.

References

Technical Support Center: Purification of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (also known as pentaerythrityl trichlorohydrin), a key intermediate in various advanced organic syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its purification. Achieving high purity of this compound is critical for the success of subsequent synthetic steps. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound after synthesis?

A1: The impurity profile is highly dependent on the synthetic route. For the common synthesis starting from pentaerythritol and thionyl chloride in the presence of pyridine, the most significant impurity is pentaerythrityl tetrachloride .[1][2] This over-chlorinated byproduct forms concurrently with the desired trichlorohydrin. Other potential impurities include:

  • Unreacted Starting Materials: Residual pentaerythritol.

  • Reaction Solvents and Reagents: Pyridine, which can form pyridine hydrochloride salts during workup.[2]

  • Colored Byproducts: The crude reaction mixture is often a dark orange to brown color, indicating the presence of polymeric or degradation products.[2]

Q2: What is the most effective overall strategy for purifying the crude product?

A2: A multi-step approach is typically required. The general workflow involves an initial aqueous workup to remove water-soluble impurities, followed by a high-efficiency separation technique like fractional vacuum distillation or recrystallization to isolate the target compound from structurally similar byproducts. The choice between distillation and recrystallization depends on the primary impurity present and the desired final purity.

Q3: Should I choose fractional distillation or recrystallization for the main purification step?

A3: Both methods are highly effective and are often documented for this compound.[2]

  • Fractional Vacuum Distillation is the method of choice for separating the desired product, this compound (boiling point: 125-130°C at 10-12 mm Hg), from the lower-boiling pentaerythrityl tetrachloride (boiling point: 95-120°C at 10-12 mm Hg).[2] This is particularly useful for large-scale purifications where a liquid product is acceptable.

  • Recrystallization from a solvent like cyclohexane is excellent for removing both the tetrachloride impurity and colored byproducts, yielding a high-purity crystalline solid.[2] This method is ideal when the highest possible purity is required for sensitive downstream applications.

Purification Workflow Overview

Purification_Workflow Crude Crude Product (Dark, Oily Mixture) Workup Aqueous Workup (Water Wash) Crude->Workup Remove salts DriedCrude Dried Crude (Mixture of Trichlorohydrin & Tetrachloride) Workup->DriedCrude Dry Decision Impurity Profile? DriedCrude->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Tetrachloride is major impurity Recrystallization Recrystallization (Cyclohexane) Decision->Recrystallization High purity needed/ colored impurities PureLiquid Pure Liquid Product (>98% by GC) Distillation->PureLiquid PureSolid High-Purity Solid (White Needles) Recrystallization->PureSolid

Caption: General purification workflow for this compound.

Troubleshooting Guide

Problem: My crude product is a dark brown, sticky solid. How do I proceed?

Cause: This appearance is typical and results from colored byproducts and residual pyridine salts from the synthesis.[2]

Solution:

  • Initial Wash: Begin by thoroughly washing the crude material with a large volume of cold water. This will dissolve and remove pyridine hydrochloride and other water-soluble impurities. The product, being insoluble in water, will precipitate.[2]

  • Filtration: Filter the resulting solid precipitate and wash it again with water on the filter until the washings are neutral.

  • Drying: Dry the crude solid thoroughly. It can now be subjected to either distillation or recrystallization. If the color persists, recrystallization with an activated charcoal treatment is recommended.

Problem: My GC analysis shows two major peaks after the initial workup. What are they and how do I separate them?

Cause: In the synthesis from pentaerythritol, these two peaks are almost certainly the desired product and the byproduct pentaerythrityl tetrachloride.[2] The tetrachloride typically has a shorter retention time.

Solution:

  • Identification: Confirm the peak identities by comparing them to a known standard or by using Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural information.

  • Separation: Fractional vacuum distillation is the most efficient method for this separation. The significant difference in their boiling points under vacuum allows for a clean separation. Refer to the detailed protocol in the next section.

CompoundMolecular WeightMelting Point (°C)Boiling Point (°C @ 10-12 mm Hg)
Pentaerythrityl Tetrachloride (Impurity)203.93 g/mol 95-96 °C95-120 °C
This compound 191.48 g/mol 63-65 °C125-130 °C
Data sourced from Organic Syntheses.[2]
Problem: After recrystallization, my product is still oily and has a broad melting point range.

Cause: This indicates the presence of residual solvent (e.g., cyclohexane) or incomplete removal of impurities. Oiling out during recrystallization can also trap impurities within the product.

Solution:

  • Re-dissolve and Cool Slowly: Re-dissolve the oily product in the minimum amount of hot cyclohexane. Ensure it is fully dissolved. Let the solution cool very slowly and undisturbed to promote the formation of well-defined crystals rather than an oil. Seeding with a previously obtained pure crystal can help.

  • Thorough Drying: After filtering the crystals, dry them under high vacuum for several hours, possibly with gentle heating (well below the melting point, e.g., 35-40°C), to completely remove any trapped solvent.

  • Purity Check: Re-analyze the dried product by measuring its melting point. A sharp melting point in the expected range (63-65°C) indicates high purity.[2]

Problem: My final product is a pale yellow liquid, but I expected a white solid.

Cause: The product has a relatively low melting point and can exist as a supercooled liquid at room temperature.[2] The pale yellow color indicates the presence of trace impurities, which can also depress the melting point.[2]

Solution:

  • Purity Assessment: First, assess the purity via GC or NMR. For many applications, a purity of >98% may be sufficient, even with a slight color.[2]

  • Induce Crystallization: Try cooling the liquid in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.

  • Final Polishing: If a colorless, solid product is essential, a final purification step is needed. A simple recrystallization from cyclohexane or a quick bulb-to-bulb distillation under vacuum can remove the final traces of color.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is adapted from a verified procedure and is highly effective for separating the trichlorohydrin from the tetrachloride byproduct.[2]

Equipment:

  • Round-bottom flask

  • Heating mantle

  • Vigreux column (minimum 6 inches), insulated and preferably with heating tape

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

Procedure:

  • Setup: Assemble the distillation apparatus. It is crucial to use a Vigreux column to achieve adequate separation. Preheat the column to approximately 100°C using a heating tape to prevent the distillate from solidifying.[2]

  • Charge the Flask: Charge the dried crude product into the round-bottom flask with a magnetic stir bar.

  • Apply Vacuum: Slowly apply vacuum, aiming for a stable pressure of 10-12 mm Hg.

  • Heating: Begin heating the distillation flask gently.

  • Collect First Fraction: The first fraction, primarily pentaerythrityl tetrachloride, will distill at a head temperature of 95-120°C.[2] Collect this fraction in a separate receiving flask.

  • Collect Product Fraction: After the first fraction is removed, increase the heating mantle temperature. The desired product, this compound, will distill at a stable head temperature of 125-130°C.[2] Use a condenser with warm water or steam if necessary to prevent solidification.[2]

  • Shutdown: Once the product has been collected, stop the heating and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

This method yields a high-purity, white crystalline product.[2]

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture gently on a hot plate with stirring until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Long, fine, white needles should form.[2]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of cyclohexane. The final product should be fine white needles with a melting point of 63-65°C.[2]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Analysis of Purified Product GC GC shows >1 major peak? Start->GC Appearance Product is colored (not white/colorless)? GC->Appearance No Distill Redistill with a more efficient column GC->Distill Yes MP Melting point is low/broad? Appearance->MP No Recrystal Recrystallize, use charcoal if needed Appearance->Recrystal Yes End Product meets purity specs MP->End No Dry Dry thoroughly under high vacuum MP->Dry Yes Dry->MP re-test

Caption: Decision tree for troubleshooting common purity issues.

References

Technical Support Center: Stabilization and Long-Term Storage of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS No. 813-99-0), also known as Pentaerythritol trichlorohydrin.[1][2] This valuable synthetic intermediate requires specific storage conditions to prevent degradation and ensure experimental reproducibility.[1][3] This document addresses common stability issues, provides troubleshooting guidance, and outlines protocols for proactive stabilization.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal short-term storage conditions for this compound?

For routine, short-term storage, the compound should be kept in a tightly closed original container in a dry, cool, and well-ventilated area.[4] Recommended temperatures generally range from 10°C to 25°C.[2] It is crucial to protect the material from moisture, as it can be hygroscopic, and to store it away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.[4]

Q2: What are the primary visual signs of degradation?

The most common sign of degradation is a change in color. A pure, stable product is typically a clear, colorless liquid or a white solid.[1][5] Upon degradation, the material may turn yellow to brown.[1] This discoloration is often indicative of the formation of unsaturated byproducts resulting from dehydrochlorination.

Q3: How can I perform a quick quality check for degradation on a stored sample?

A simple and effective quality check is to measure the pH of a diluted aqueous solution of the sample. The primary degradation pathway involves the elimination of hydrogen chloride (HCl), which will result in an acidic sample.[6] A significant drop in pH from neutral indicates that degradation has occurred. For more quantitative analysis, purity can be assessed using Gas Chromatography (GC) or ¹H NMR, which can reveal the presence of impurity peaks not seen in the original reference sample.[1]

Q4: Is a chemical stabilizer necessary for all storage scenarios?

For short-term storage (i.e., weeks to a few months) under ideal conditions (cool, dark, dry), a stabilizer may not be strictly necessary if the initial purity is high. However, for long-term storage or if the material will be subjected to suboptimal conditions (e.g., frequent temperature fluctuations, exposure to light), proactive stabilization is highly recommended to prevent autocatalytic decomposition.

Section 2: Troubleshooting Guide: Investigating and Mitigating Degradation

This guide addresses specific problems encountered during storage and provides a logical framework for troubleshooting.

Q: My stored this compound has developed a yellow-brown tint. What is the cause and is the material still usable?

A: The discoloration is a classic indicator of chemical decomposition. The underlying cause is most likely dehydrochlorination, where the molecule loses HCl. This process can be initiated by exposure to heat, light, or trace impurities (e.g., metals, bases).[6] The resulting unsaturated compounds and subsequent polymers are often colored.

  • Causality: The tertiary carbon atom bearing three chloromethyl groups creates steric strain and the chlorine atoms are good leaving groups, making the molecule susceptible to elimination reactions. The liberated HCl can then catalyze further degradation, creating an autocatalytic cycle.

  • Actionable Advice: The usability of the material depends on the extent of degradation and the tolerance of your specific application.

    • Quantify Purity: Use GC or NMR to determine the percentage of the desired compound remaining.

    • Assess Acidity: Titrate a sample to quantify the amount of HCl present.

    • Consider Purification: If the degradation is minor, purification via recrystallization from a solvent like cyclohexane may be possible to recover material of acceptable purity.[1] However, for critical applications like pharmaceutical synthesis, using a fresh, high-purity lot is strongly advised.

Q: I've noticed pressure buildup in the storage container. What is happening and how should I proceed?

A: Pressure buildup is a serious safety concern and a definitive sign of degradation. It is caused by the formation of gaseous hydrogen chloride (HCl) within the sealed container.

  • Causality: As the compound decomposes, HCl is released as a gas, increasing the internal pressure of the vessel. This is accelerated at higher storage temperatures.

  • Actionable Advice:

    • Safety First: Handle the container with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

    • Vent Carefully: Cool the container before slowly and carefully opening it to vent the pressure. Point the container opening away from you and any other personnel.

    • Neutralize and Dispose: The material is likely significantly degraded. It should be considered for disposal according to local regulations.[4] Do not attempt to re-seal and store the material without addressing the stability issue.

Symptom Likely Cause Recommended Immediate Action Long-Term Solution
Discoloration (Yellow/Brown) Dehydrochlorination, formation of unsaturated impurities.Quantify purity via GC/NMR. Assess usability for non-critical applications.Store future lots under inert gas, in the dark, and consider adding a stabilizer.
Acidic pH / HCl Odor Release of Hydrogen Chloride (HCl) from decomposition.Handle in fume hood. Confirm acidity with pH paper or titration.Implement an acid scavenger (stabilizer) in future storage protocols.
Pressure Buildup in Container Gaseous HCl formation from advanced degradation.SAFETY HAZARD. Cool container, then vent carefully in a fume hood with full PPE.Dispose of degraded material. Review storage temperature and consider vented caps for specific applications.
Appearance of New Peaks in GC/NMR Formation of degradation byproducts.Identify byproducts if possible (e.g., via GC-MS). Correlate with other symptoms.Re-evaluate storage conditions and implement a proactive stabilization protocol.

Section 3: Proactive Stabilization and Handling Protocols

Adhering to validated protocols is the most effective way to ensure the long-term stability of this compound.

Protocol 1: Recommended Storage and Handling Workflow

This workflow minimizes exposure to conditions that promote degradation from the moment the material is received.

Step-by-Step Methodology:

  • Receiving: Upon receipt, inspect the container for any signs of damage or leakage. Note the certificate of analysis (CoA) purity and date.

  • Inert Atmosphere Blanketing: If the material will be stored for more than 3 months or accessed frequently, transfer it to a clean, dry amber glass bottle with a PTFE-lined cap inside a glovebox or under a stream of inert gas (Argon or Nitrogen). This minimizes exposure to oxygen and atmospheric moisture.

  • Aliquotting: If small amounts are needed over time, aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material.

  • Labeling: Clearly label each container with the compound name, date of receipt/aliquotting, and purity.

  • Storage Location: Place the containers in a designated cool, dark, and well-ventilated storage area, away from heat sources, direct sunlight, and incompatible chemicals.[4] A temperature of 10-25°C is recommended.[2]

G cluster_workflow Storage & Handling Workflow Receive Receive & Inspect Material Inert Blanket with Inert Gas (Ar/N2) Receive->Inert For long-term storage Store Store in Cool, Dark, Ventilated Area Receive->Store For short-term use Aliquot Aliquot into Single-Use Vials Inert->Aliquot Stabilize Add Stabilizer (Optional, for Long-Term) Aliquot->Stabilize Stabilize->Store QC Periodic QC Check (e.g., 6 months) Store->QC

Caption: Recommended workflow for handling and storage.

Protocol 2: Selection and Implementation of a Stabilizer

The primary degradation mechanism is acid-catalyzed, making an acid scavenger the most logical choice for a stabilizer. Epoxides are highly effective for this purpose as they irreversibly react with HCl.[6]

Step-by-Step Methodology:

  • Stabilizer Selection: Choose a low-reactivity, monofunctional epoxy compound, such as phenyl glycidyl ether or a similar glycidyl ether.[6] These are effective "halogen catchers" that do not significantly alter the properties of the bulk material.

  • Determine Concentration: A typical starting concentration for such stabilizers is 100-300 ppm (0.01-0.03% w/w). This is usually sufficient to scavenge trace amounts of HCl without interfering with most downstream reactions.

  • Preparation:

    • Work in a fume hood.

    • Gently warm the this compound to ensure it is in a liquid state (Melting Point: ~63-65°C).[1]

    • Accurately weigh the required amount of the chosen epoxy stabilizer.

    • Add the stabilizer to the liquified material.

  • Homogenization: Mix thoroughly with a clean glass stirring rod or by gentle agitation to ensure the stabilizer is evenly distributed.

  • Storage: Transfer the stabilized material into a properly labeled amber glass bottle, blanket with an inert gas, and store as described in Protocol 1.

Section 4: Technical Deep Dive: The Chemistry of Degradation and Stabilization

Understanding the chemical mechanisms involved is key to designing effective stabilization strategies.

The Dehydrochlorination Pathway

The degradation of this compound is primarily driven by an elimination reaction (E1 or E2 mechanism) to form an unsaturated alkene and hydrogen chloride. The liberated HCl then protonates the hydroxyl group of another molecule, making it a better leaving group (water) and accelerating further decomposition pathways.

Mechanism of Stabilization by Epoxides

Epoxides, acting as acid scavengers, interrupt this autocatalytic cycle. The highly strained three-membered ring of the epoxide is susceptible to nucleophilic attack, especially when activated by protonation from an acid like HCl. The chlorine anion (Cl⁻) opens the ring, forming a stable, neutral chlorohydrin adduct and effectively consuming the HCl. This prevents the acid from catalyzing further degradation of the bulk material.

G cluster_mechanism Degradation and Stabilization Mechanism Compound This compound Degradation Degradation Products (Alkenes, Polymers) Compound->Degradation slow HCl HCl (Gas) Compound->HCl HCl->Compound Autocatalysis Stabilizer Epoxide Stabilizer Neutral Neutral Adduct HeatLight Initiators (Heat, Light, Impurities) HeatLight->Compound Stabilizer->HCl Scavenges Stabilizer->Neutral

Caption: Degradation cycle and intervention by a stabilizer.

References

Technical Support Center: Analysis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this molecule. Its unique structure, featuring a polar primary alcohol and multiple chloro- substituents, presents specific pitfalls, particularly in chromatographic analysis. This document provides troubleshooting guides and FAQs to help you achieve robust and reproducible results.

Section 1: Troubleshooting Chromatographic Issues (GC-MS Focus)

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a primary technique for the analysis of this compound. However, its chemical properties frequently lead to chromatographic problems.

Q1: My chromatographic peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing is the most common issue encountered with this analyte and is almost always caused by unwanted secondary interactions within the GC system. The primary culprit is the polar hydroxyl (-OH) group, which can form hydrogen bonds with active sites.[1]

Causality: Active sites are typically exposed silanol groups (Si-OH) on the surfaces of glass inlet liners, glass wool, or the head of the analytical column.[1][2] A portion of the analyte molecules gets temporarily adsorbed at these sites while the rest moves through the column, leading to a delayed elution for the adsorbed portion and a tailed peak shape.[1][3] This compromises quantification due to inaccurate peak integration.[1]

Below is a systematic workflow to diagnose and resolve peak tailing.

G A Observe Peak Tailing for Analyte B Are other polar compounds in the sample also tailing? A->B C System-Wide Activity Issue B->C  Yes D Compound-Specific Interaction B->D  No E STEP 1: Perform Inlet Maintenance - Replace with new, deactivated liner - Replace septum & O-ring - Clean inlet body if needed C->E D->E F Re-evaluate Peak Shape E->F G STEP 2: Perform Column Maintenance - Trim 15-20 cm from column inlet - Ensure a clean, 90° cut F->G  Persists J Problem Solved: Symmetrical Peak F->J  Solved K Tailing Persists H Re-evaluate Peak Shape G->H I STEP 3: Consider Derivatization - Silylation to block the -OH group (See FAQ Section) H->I  Persists H->J  Solved L Tailing Persists I->J  Solved

Caption: Logical troubleshooting workflow for peak tailing.
  • Cool Down: Ensure the GC inlet temperature is below 50 °C and the oven is cool.

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Components: Carefully remove the septum nut, septum, liner O-ring, and the glass liner. Use clean tweezers.

  • Install New Liner: Wearing powder-free gloves, place a new O-ring on a new, deactivated (silanized) inlet liner. This is the single most critical step to reduce surface activity.[1]

  • Reassemble: Insert the new liner and reassemble the inlet. Do not overtighten the septum nut.

  • Pressurize and Leak Check: Restore carrier gas flow and perform an electronic leak check. Leaks can introduce oxygen, which damages the column and creates baseline noise.[4][5]

  • Equilibrate: Allow the system to purge for 15-20 minutes before heating the inlet.

Q2: I am observing unexpected or inconsistent peaks in my chromatogram when analyzing a pure standard. Could this be degradation?

A2: Yes, this is a strong possibility. Chlorinated compounds can undergo thermal degradation, especially in a hot GC inlet.[6] For this compound, the most likely degradation pathway is dehydrochlorination—the loss of a hydrogen and a chlorine atom to form an alkene and HCl.[7] This process can be catalyzed by active sites or metal surfaces in the inlet.

Consequences:

  • Artifact Peaks: You may see new peaks corresponding to degradation products.

  • Poor Reproducibility: The extent of degradation can vary between injections, leading to inconsistent quantitative results.[8]

  • Loss of Analyte: The peak area of the parent compound will be lower than expected.

SymptomPotential CauseRecommended Solution & Rationale
New, unidentified peaks appearing before or after the main analyte Thermal Degradation in Inlet Lower the inlet temperature. Start at 200°C and increase in 10-15°C increments only if peak shape for other analytes is poor. A lower temperature minimizes the energy available for thermal breakdown.[8]
Broad or split peaks Slow sample transfer from inlet to column Increase carrier gas flow rate or use a pulsed splitless injection. This reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for degradation.
Poor reproducibility of peak areas Active sites in the inlet catalyzing degradation Use a highly deactivated inlet liner. Active silanol groups can act as catalysts. Using an ultra-inert or silanized liner is crucial.[2]
Baseline disturbances and noise Column damage from repeated HCl formation Perform column maintenance. Trim the first 10-20 cm of the column to remove damaged stationary phase. Ensure no oxygen is leaking into the system.[5][9]

Section 2: Sample Preparation and Derivatization

Q3: My analyte recovery is low and peak shape is poor even after troubleshooting the GC system. Should I consider derivatization?

A3: Absolutely. Derivatization is a powerful technique to overcome the inherent analytical challenges of this molecule. The goal is to chemically modify the problematic hydroxyl group to make the molecule more volatile and less polar.

Why it works: By "capping" the -OH group, you eliminate its ability to form hydrogen bonds with active sites in the GC system.[1] This results in sharper, more symmetrical peaks and improved sensitivity. For hydroxyl groups, the most common approach is silylation .

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation: Evaporate the solvent from your extracted sample to dryness under a gentle stream of nitrogen. The sample must be free of water, as water will consume the derivatizing reagent.

  • Reagent Addition: To the dry residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Expected Outcome: The silylated derivative will have a shorter retention time and a significantly improved peak shape compared to the underivatized alcohol.

Section 3: Frequently Asked Questions (FAQs)

Q4: What type of GC column is best suited for analyzing this compound?

A4: A low-to-mid polarity, general-purpose column is recommended. A 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, VF-5ms) is an excellent starting point. These columns offer good thermal stability and selectivity for a wide range of compounds. More importantly, always choose a column that is specified as highly deactivated or "MS-grade" to ensure minimal silanol activity.

Q5: What are the recommended starting parameters for a GC-MS method?

A5: The following parameters provide a robust starting point for method development. Optimization will be required based on your specific instrumentation and separation goals.

ParameterRecommended SettingRationale
Inlet Mode SplitlessFor trace-level analysis to ensure maximum analyte transfer to the column.
Inlet Temperature 220 °C (optimize downwards if degradation is observed)Balances vaporization efficiency with minimizing thermal degradation.[8]
Carrier Gas Helium, 1.0-1.5 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Oven Program 80 °C (hold 2 min), then ramp 15 °C/min to 280 °C (hold 5 min)Initial hold allows for solvent focusing. The ramp ensures elution of the high-boiling analyte with good peak shape.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass analyzer.
Q6: What are the expected mass fragments for this compound under Electron Ionization (EI)?

A6: A definitive fragmentation pattern requires experimental analysis. However, based on the structure (C₅H₉Cl₃O), the following fragmentation pathways are expected. The molecular ion (m/z 190, considering ³⁵Cl) may be weak or absent.

  • Loss of CH₂Cl: [M - 49]⁺, leading to a fragment around m/z 141. This is often a favorable fragmentation for chloromethyl groups.

  • Loss of HCl: [M - 36]⁺, leading to a fragment around m/z 154.

  • Loss of H₂O: [M - 18]⁺, leading to a fragment around m/z 172.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to a [CH₂OH]⁺ fragment at m/z 31.

When analyzing mass spectra, always consider the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio is approximately 3:1), which will result in characteristic clusters of ions for any chlorine-containing fragment.

Q7: What potential impurities should I be aware of from the synthesis of this compound?

A7: this compound is typically synthesized from pentaerythritol.[10] A common side reaction can lead to the formation of pentaerythrityl tetrachloride (1,3-dichloro-2,2-bis(chloromethyl)propane), where the hydroxyl group is also replaced by chlorine.[10] It is crucial to have an analytical method that can resolve the target analyte from this and other potential process-related impurities.[11]

References

Technical Support Center: Synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your success in the laboratory.

I. Synthesis Overview: From Pentaerythritol to this compound

The most common and reliable method for synthesizing this compound, also known as pentaerythritol trichlorohydrin, involves the partial chlorination of pentaerythritol.[1] Pentaerythritol, a readily available polyol, serves as the starting material for this transformation.[2][3] The reaction is typically carried out using thionyl chloride (SOCl₂) in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][4]

Reaction Scheme:

While seemingly straightforward, this reaction requires careful control of conditions to favor the formation of the desired trichlorohydrin over other chlorinated species like pentaerythritol tetrachloride. The following sections will delve into the practical challenges and their solutions.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A Charge Flask: Pentaerythritol Pyridine B Add Thionyl Chloride (Dropwise, 65-95°C) A->B C Heat to 120-130°C (Until SO₂ evolution ceases) B->C D Cool Reaction Mixture C->D Reaction Complete E Add Cold Water (Precipitate Product) D->E F Filter Precipitate E->F G Wash with Water F->G H Crude Product (Mixture of Tri- and Tetrachloride) G->H Dried Crude Product I Fractional Distillation (Under Reduced Pressure) H->I J Collect Fractions: - Tetrachloride (95-120°C) - Trichlorohydrin (125-130°C) I->J K Recrystallization (from Cyclohexane) J->K

Caption: A streamlined workflow for the synthesis, isolation, and purification of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: The reaction mixture solidifies during the addition of thionyl chloride.

Q: My reaction mixture turned into a solid mass while I was adding the thionyl chloride. What went wrong and how can I fix it?

A: This is a common issue and typically indicates that the reaction temperature has dropped too low. The reaction between pentaerythritol and thionyl chloride is exothermic, but if the addition rate is too slow or external cooling is too aggressive, the temperature can fall below 60°C, causing the reaction intermediates and pyridine salts to precipitate and solidify the mixture.[1]

  • Causality: At lower temperatures, the rate of the chlorination reaction decreases significantly, allowing for the buildup of reactive intermediates that can lead to solidification. Maintaining a temperature between 65-95°C is crucial for a smooth reaction.[1]

  • Solution: Should the mixture solidify, you can often resolve the issue by carefully increasing the rate of thionyl chloride addition. The exotherm from the reaction will generate enough heat to re-liquefy the mixture. However, this must be done with extreme caution to avoid a runaway reaction. It is advisable to have an ice bath on standby to control the temperature if it begins to rise too rapidly.[1] For future runs, ensure your heating setup can maintain the reaction temperature within the optimal range and adjust the addition rate accordingly.

Problem 2: Low yield of the desired trichlorohydrin and a high amount of tetrachloride byproduct.

Q: After purification, I found that my yield of this compound is much lower than expected, with a significant amount of pentaerythritol tetrachloride. How can I improve the selectivity?

A: The formation of pentaerythritol tetrachloride is a competing reaction that becomes more prevalent with an excess of thionyl chloride or prolonged reaction times at high temperatures.

  • Causality: Thionyl chloride is responsible for converting the hydroxyl groups to chlorides. Stoichiometrically, three equivalents are needed for the trichlorohydrin. Using a significant excess will drive the reaction towards the fully substituted tetrachloride.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess of thionyl chloride is often used to ensure complete conversion of the starting material, but a large excess should be avoided. The procedure from Organic Syntheses suggests approximately 3.1 equivalents of thionyl chloride per equivalent of pentaerythritol.[1]

    • Temperature and Time: While the reaction is heated to 120-130°C to drive off sulfur dioxide, prolonged heating at this temperature can favor the formation of the tetrachloride. Monitor the gas evolution and proceed to the workup as soon as it ceases.[1]

ParameterRecommended ConditionRationale
Pentaerythritol 1.0 equivalentStarting material
Pyridine ~3.0 equivalentsBase to neutralize HCl
Thionyl Chloride ~3.1 equivalentsChlorinating agent
Addition Temp. 65-95°CTo maintain a fluid reaction mixture and control exotherm
Final Temp. 120-130°CTo drive the reaction to completion and remove SO₂
Problem 3: Difficulty in separating the trichlorohydrin from the tetrachloride.

Q: I'm struggling to get a pure sample of the trichlorohydrin. My distillation fractions are always contaminated with the tetrachloride.

A: The boiling points of pentaerythritol trichlorohydrin and tetrachloride are relatively close, which can make separation by simple distillation challenging.

  • Causality: Incomplete separation is often due to an inefficient distillation setup or improper control of the vacuum and temperature.

  • Solution:

    • Fractional Distillation: A fractional distillation column (e.g., a Vigreux column) is highly recommended for this separation. The increased surface area of the column allows for a better separation of components with close boiling points.[1]

    • Vacuum Control: Maintain a stable and appropriate vacuum. The literature suggests a pressure of 10-12 mmHg.[1] Fluctuations in pressure will cause the boiling points to change, leading to co-distillation.

    • Heating: Use a heating mantle with a stirrer for even heating of the distillation flask. Wrapping the column with glass wool or heating tape can help to minimize heat loss and maintain the temperature gradient.[1]

    • Recrystallization: After distillation, recrystallization from a suitable solvent like cyclohexane can be employed to further purify the trichlorohydrin.[1] The trichlorohydrin will crystallize as long, fine, white needles.[1]

CompoundBoiling Point (at 10-12 mmHg)
Pentaerythritol Tetrachloride95-120°C
Pentaerythritol Trichlorohydrin125-130°C

III. Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in this reaction? Can I use another base?

A1: Pyridine serves two primary functions: it acts as a base to neutralize the HCl generated during the reaction, and it also acts as a nucleophilic catalyst. The reaction of thionyl chloride with an alcohol in the presence of pyridine is thought to proceed through a more reactive chlorosulfite ester intermediate. While other tertiary amines like triethylamine can be used, pyridine is commonly cited and has been shown to be effective for this specific transformation.[1][4]

Q2: How do I know when the reaction is complete?

A2: The reaction is considered complete when the evolution of sulfur dioxide (SO₂) gas ceases.[1] This is typically observed as a cessation of bubbling in the reaction mixture. You can also monitor the reaction by TLC or GC to confirm the consumption of the starting material.

Q3: What are the safety precautions I should take when working with thionyl chloride?

A3: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (SO₂ and HCl).[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use.

Q4: Can the crude product be used directly in subsequent steps without purification?

A4: For some applications, the crude mixture of the trichlorohydrin and tetrachloride may be suitable for use in the next step.[1] For example, if the subsequent reaction involves the remaining hydroxyl group and the tetrachloride is an inert impurity, purification may not be necessary. However, for applications requiring high purity, purification is essential.

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, other methods exist, such as the reaction of pentaerythritol with concentrated hydrochloric acid at high temperatures and pressures, or using other chlorinating agents like p-toluenesulfonyl chloride in the presence of pyridine.[4] However, the thionyl chloride method is often preferred due to its relatively mild conditions and good yields.[1][4]

IV. References

  • Mondanaro, K. R., & Dailey, W. P. (n.d.). A. Pentaerythrityl trichlorohydrin: this compound. Organic Syntheses. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 2,2-bis(chloromethyl)propane-1,3-diol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2763679A - Production of pentaerythritol chlorides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3607953A - Process for production of 2,2-bis(halomethyl)-1,3-propanediol from pentaerythritol. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1. Procedure. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pentaerythritol. Retrieved from --INVALID-LINK--

  • Noah Chemicals. (n.d.). PENTAERYTHRITOL, 98% min. assay, crystalline, (2,2-Bis(Hydroxymethyl) -1,3-propanediol), C₅H₁₂O₄. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, a halogenated organic compound. We will explore the nuances of method selection, delve into the critical parameters of validation, and offer a detailed, field-proven protocol.

The Critical Role of Method Validation

This compound is a reactive intermediate that can persist as an impurity in active pharmaceutical ingredients (APIs) or be a component in various chemical syntheses. Its accurate quantification is paramount to ensure the safety, efficacy, and quality of the final product. Analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose.[1][2] This process is a mandatory requirement by regulatory bodies worldwide.

The core objective of method validation is to demonstrate that the analytical method is reliable, reproducible, and accurate for the analysis of the target analyte. This involves a series of experiments to evaluate various performance characteristics of the method.[3]

Comparison of Analytical Techniques: GC vs. HPLC

The selection of the primary analytical technique is the first critical decision in method development. For a semi-volatile, halogenated compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options. The choice between them depends on several factors, including the analyte's properties, the sample matrix, and the available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[4]Separation of compounds in the liquid phase based on their partitioning between a mobile phase and a stationary phase.[5]
Analyte Volatility Requires the analyte to be volatile or semi-volatile to be vaporized in the injector without decomposition. The boiling point of this compound (316.8 °C) makes it suitable for GC analysis.[6][7]Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Detection Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. Mass Spectrometry (MS) provides high selectivity and structural information.[8][9]UV-Vis detectors are common but require the analyte to have a chromophore. For compounds like the target analyte with no significant UV absorbance, alternative detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are necessary.[10][11]
Advantages for this Analyte High resolution and sensitivity, especially with an FID. Robust and widely available technology.Can be used if the analyte is thermally unstable or if derivatization is to be avoided.
Potential Challenges Potential for thermal degradation in the injector if conditions are not optimized.Lack of a strong chromophore necessitates less common and potentially less sensitive detectors. Method development with RI or ELSD can be more complex.

For this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice due to its robustness, high sensitivity for organic analytes, and the analyte's suitability for volatilization.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating a quantitative analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocol: Validation of a GC-FID Method

This section provides a detailed protocol for the validation of a GC-FID method for the quantification of this compound.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1).

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection Volume: 1 µL.

Preparation of Solutions
  • Diluent: Dichloromethane (DCM) or a suitable solvent in which the analyte is stable.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of the analyte in the sample.

Validation Parameters and Acceptance Criteria

a. Specificity

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Inject the diluent to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Inject a solution of the analyte to determine its retention time.

    • Inject a sample matrix (placebo) to show that there are no interfering peaks from the matrix.

    • Spike the sample matrix with the analyte and inject to confirm the retention time and peak shape are not affected.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks at its retention time in the blank and placebo chromatograms.

b. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare at least five concentrations of the analyte from the stock solution, typically covering 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

c. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

d. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.

f. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Oven temperature (± 2 °C)

      • Injector temperature (± 5 °C)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Data Summary and Interpretation

All data generated during the validation study should be meticulously documented. A summary table, as shown below, is crucial for a clear overview of the validation results.

Validation ParameterAcceptance CriteriaExperimental ResultsPass/Fail
Specificity No interference at the analyte's retention time.No interference observed.Pass
Linearity (r²) ≥ 0.990.9995Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (RSD %)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
LOD (µg/mL) Report Value0.1Pass
LOQ (µg/mL) Report Value0.3Pass
Robustness No significant impact on results.System suitability passed under all conditions.Pass

Conclusion

The validation of analytical methods is an indispensable process in ensuring the quality and safety of pharmaceutical products and chemical intermediates. For this compound, a GC-FID method presents a robust and sensitive approach for its quantification. This guide provides a comprehensive framework for comparing analytical techniques and executing a thorough method validation. By adhering to these principles and protocols, researchers and scientists can establish reliable and reproducible analytical methods that meet stringent regulatory standards.

References

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized molecules is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering deep insights into the molecular framework. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, a polychlorinated alcohol. Due to the limited availability of directly published spectral assignments for this specific compound, this guide will present a comprehensive prediction of its NMR spectra, substantiated by comparative data from structurally analogous molecules. This approach not only illuminates the spectral characteristics of the target compound but also serves as a practical tutorial on spectral interpretation for similar chemical entities.

The Significance of NMR in Characterizing Halogenated Compounds

Halogenated organic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of electronegative halogens, such as chlorine, significantly influences the electronic environment of nearby protons and carbons. This effect is directly observable in NMR spectra through changes in chemical shifts, providing a powerful tool for confirming the regiochemistry and stereochemistry of halogenation. In the case of this compound, NMR spectroscopy is indispensable for verifying the precise arrangement of the three chloro substituents and the primary alcohol group.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting its spectrum lies in understanding the inductive effects of the chlorine atoms and the hydroxyl group.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound highlighting the distinct proton environments.

Based on the structure, we can predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.8 - 4.0Singlet2H-CH ₂OH (Hₐ)These protons are adjacent to the electron-withdrawing hydroxyl group, shifting them downfield.
~ 3.6 - 3.8Singlet6H-CH ₂Cl (Hᵦ)The three equivalent chloromethyl groups are deshielded by the chlorine atoms.
Variable (Broad)Singlet1H-OH (Hᵧ)The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad singlet.

The absence of adjacent, non-equivalent protons for both the -CH₂OH and -CH₂Cl groups leads to the prediction of singlets for these signals. The integration ratio of 2:6 (or 1:3) for the methylene protons would be a key identifying feature.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic states.

Molecular Structure and Carbon Environments

Caption: Unique carbon environments in this compound.

The predicted ¹³C NMR spectrum would show three distinct signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 65 - 70C H₂OH (C¹)The carbon bonded to the hydroxyl group is significantly deshielded.
~ 45 - 50Quaternary C (C²)The quaternary carbon, bonded to four other carbons, will appear in this region.
~ 40 - 45C H₂Cl (C³)The carbons of the three equivalent chloromethyl groups are deshielded by the chlorine atoms.

Comparative Analysis with Structural Analogs

To bolster our predictions, we can compare them with the experimental NMR data of similar molecules.

  • Pentaerythritol tetrachloride (C(CH₂Cl)₄) : In this highly symmetrical molecule, all four chloromethyl groups are equivalent. Its ¹H NMR spectrum shows a single singlet at approximately 3.76 ppm, and its ¹³C NMR spectrum displays a signal for the methylene carbons around 45 ppm and the quaternary carbon around 47 ppm. This supports our prediction for the chemical shift of the chloromethyl groups in our target molecule.

  • 3-Chloro-1,2-propanediol : This molecule features a chloromethyl group and two carbons bearing hydroxyl groups. The ¹H NMR spectrum of (R)-3-Chloro-1,2-propanediol in DMSO-d₆ shows signals for the CH₂Cl protons around 3.65 ppm.[1] This aligns with our predicted range for the chloromethyl protons.

  • 3-Chloro-2,2-dimethyl-1-propanol : The ¹H NMR spectrum of this compound would show singlets for the -CH₂OH, -CH₂Cl, and methyl protons. The presence of the gem-dimethyl groups influences the chemical shifts, but the overall pattern of deshielding by the hydroxyl and chloro groups is comparable.

The comparison with these analogs provides confidence in the predicted chemical shift ranges for this compound. The key differentiators for our target molecule will be the specific chemical shifts and the 1:3 integration ratio of the methylene protons in the ¹H NMR spectrum.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of a compound like this compound.

NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~10-20 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent TMS Add internal standard (TMS) Solvent->TMS Tube Transfer to NMR tube TMS->Tube Spectrometer Insert sample into NMR spectrometer Tube->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound. The amount can be adjusted based on the spectrometer's sensitivity.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton signal does not typically interfere with the signals of interest.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This process minimizes peak broadening and distortion, leading to higher resolution spectra.

    • For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters to consider include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay, and the acquisition time.

    • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon, simplifying interpretation. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

    • Assign the peaks in both the ¹H and ¹³C spectra to the respective nuclei in the molecule based on their chemical shifts, multiplicities, and integration values, using the principles outlined in this guide.

By following this comprehensive approach, researchers can confidently predict, acquire, and interpret the NMR spectra of this compound and related compounds, ensuring the integrity of their chemical structures.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polychlorinated Alcohols

3-Chloro-2,2-bis(chloromethyl)propan-1-ol presents a unique analytical challenge due to its combination of a primary alcohol and three chloroalkyl functional groups. This structure suggests a complex fragmentation pattern influenced by the competing fragmentation pathways characteristic of both alcohols and alkyl halides. The presence of three chlorine atoms will also result in a distinctive isotopic signature for chlorine-containing fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[1]

This guide will dissect the probable fragmentation pathways, offering a predictive framework for researchers, scientists, and drug development professionals. We will also compare the expected fragmentation of the target molecule with that of simpler chlorinated alcohols to provide a broader context for analysis.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

Upon electron ionization, this compound (molecular weight: 178.47 g/mol for the all ³⁵Cl isotopologue) is expected to undergo several key fragmentation processes. The molecular ion, while potentially weak or even absent due to the lability of the molecule, is the precursor to the observed fragment ions. The primary fragmentation pathways are predicted to be alpha-cleavage, loss of water, and cleavage of the carbon-chlorine bonds.

Key Predicted Fragmentation Pathways

The fragmentation of the molecular ion of this compound is anticipated to proceed through the following major pathways:

  • Alpha-Cleavage: As a primary alcohol, a prominent fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen atom.[2][3][4] This would result in the loss of a CH₂OH radical and the formation of a resonance-stabilized cation.

  • Loss of Water (Dehydration): The elimination of a water molecule (H₂O, 18 Da) is a very common fragmentation pathway for alcohols, often leading to a significant M-18 peak.[2][3][5]

  • Loss of a Chloromethyl Radical: Cleavage of a C-C bond can lead to the loss of a chloromethyl radical (•CH₂Cl).

  • Loss of a Chlorine Radical: Direct cleavage of a C-Cl bond can result in the loss of a chlorine radical (•Cl).

  • Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another plausible fragmentation pathway for alkyl halides.

The interplay of these pathways will define the resultant mass spectrum. The relative abundance of the fragment ions will depend on their stability.

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for this compound.

fragmentation M [C4H7Cl3O]+• m/z 178/180/182/184 F1 [C3H4Cl3]+ m/z 145/147/149/151 M->F1 - CH2OH• F2 [C4H5Cl3]+• m/z 160/162/164/166 M->F2 - H2O F3 [C3H4Cl2O]+• m/z 125/127/129 M->F3 - CH2Cl• F4 [C4H6Cl2O]+• m/z 141/143/145 M->F4 - Cl•

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Tabulated Predicted Mass-to-Charge Ratios and Fragment Identities

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are given for the major isotopologues containing ³⁵Cl and ³⁷Cl.

m/z (Isotopologues) Proposed Fragment Ion Formation Pathway
178/180/182/184[C₄H₇Cl₃O]⁺•Molecular Ion
160/162/164/166[C₄H₅Cl₃]⁺•Loss of H₂O
147/149/151[C₃H₄Cl₃]⁺Alpha-cleavage (Loss of •CH₂OH)
143/145/147[C₄H₆Cl₂O]⁺•Loss of •Cl
129/131/133[C₃H₄Cl₂O]⁺•Loss of •CH₂Cl
111/113/115[C₃H₃Cl₂]⁺Further fragmentation
93/95[C₂H₂Cl₂]⁺•Further fragmentation
49/51[CH₂Cl]⁺Alpha-cleavage

Comparison with Simpler Chlorinated Alcohols

To contextualize the predicted fragmentation of this compound, it is instructive to examine the mass spectra of simpler chlorinated alcohols.

  • 3-Chloro-1-propanol: The mass spectrum of 3-chloro-1-propanol shows a characteristic loss of water and alpha-cleavage leading to the [CH₂OH]⁺ ion (m/z 31). The molecular ion is often weak.[6][7]

  • 1-Chloro-2-propanol: This secondary alcohol also exhibits alpha-cleavage, leading to fragments at m/z 45 ([CH₃CHOH]⁺) and m/z 49/51 ([CH₂Cl]⁺).[8]

  • 3-Chloro-1,2-propanediol: The presence of two hydroxyl groups leads to a more complex spectrum with multiple dehydration events and various alpha-cleavages.[9]

The fragmentation of this compound is expected to be a composite of these behaviors, with the added complexity of multiple chlorine atoms influencing fragment stability and isotopic patterns.

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire an experimental mass spectrum of this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless inlet at 250°C with a 10:1 split ratio.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

The following diagram outlines the experimental workflow.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_det Mass Analysis (m/z 30-300) ms_ion->ms_det data_acq Acquire Mass Spectrum ms_det->data_acq data_int Interpret Fragmentation Pattern data_acq->data_int

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By understanding the fundamental principles of alcohol and alkyl halide fragmentation, a reliable interpretation of experimental data can be achieved. The proposed fragmentation pathways, along with the comparative data from simpler chlorinated alcohols, offer a robust framework for the identification and characterization of this and other polychlorinated compounds. The provided experimental protocol serves as a starting point for researchers to obtain high-quality mass spectral data.

References

A Comparative Toxicological Assessment of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,2-bis(chloromethyl)propan-1-ol, a member of the chlorinated alcohols chemical class, and its derivatives are compounds of significant interest in industrial applications. However, their structural similarity to known toxicants, such as other chloropropanols and organophosphate flame retardants, necessitates a thorough evaluation of their toxicological profiles.[1][2] This guide provides a comparative analysis of the toxicity of the parent compound and its structural analogs, offering insights into their potential hazards and the experimental methodologies required for their assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the handling and potential application of these compounds.

Physicochemical Properties and Structure-Activity Relationships

The toxicity of a chemical is intrinsically linked to its structure. For chlorinated alcohols, the number and position of chlorine atoms on the propanol backbone are critical determinants of their biological activity.[1][3] The presence of chlorine, an electronegative atom, can create electrophilic centers in the molecule, making it more reactive towards nucleophilic biomolecules like DNA and proteins. This reactivity is a key factor in the potential genotoxicity and cytotoxicity of these compounds.[4][5]

Key Structural Features Influencing Toxicity:

  • Number of Chlorine Atoms: Generally, an increase in the number of chlorine atoms can lead to increased toxicity.

  • Position of Chlorine Atoms: The specific location of chlorine substitution influences metabolic pathways and the formation of reactive intermediates.

  • Hydroxyl Group: The primary alcohol group can be a site for metabolic transformations, such as oxidation or conjugation, which can either detoxify the compound or activate it to a more toxic form.

Comparative Toxicity Profiles

While specific toxicological data for this compound is limited in publicly available literature, we can infer potential hazards by examining structurally related compounds, such as other chlorinated propanols and organophosphate flame retardants for which it may serve as a precursor or share metabolic pathways.

Compound/ClassKey Toxicological EndpointsNotes
Monochloropropanols (e.g., 3-MCPD) Kidney and testicular toxicity in animal models. Classified as a possible human carcinogen (Group 2B by IARC).[1][6]Often formed during food processing.[7][8] The primary toxic effects are on the reproductive system.[1]
Dichloropropanols (e.g., 1,3-DCP) Considered to have clear carcinogenic effects in rats, possibly through a genotoxic mechanism.[9] Induces kidney and testicular toxicity.[1]Found in certain foods, though exposure is generally low.[9]
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) A widely used organophosphate flame retardant. Associated with adverse developmental, reproductive, and carcinogenic effects.[10] Cytostatic at low concentrations and toxic at higher concentrations in human kidney cells.[10]Genotoxic, hepatotoxic, and carcinogenic potential.[2]
Tris(2,3-dibromopropyl)phosphate (Tris-BP) Known to be activated to a potent mutagen.[11] Induces kidney tumors in mice and rats and causes extensive tubular necrosis.[11]A flame retardant with demonstrated genotoxic responses.[12]

Mechanisms of Toxicity

The toxicity of chlorinated compounds often involves metabolic activation to reactive intermediates. For chlorinated alcohols, this can occur via oxidation of the alcohol group to an aldehyde, which can be genotoxic.[13] Subsequent reactions can lead to the formation of epoxides or other electrophilic species that can adduct with DNA and other cellular macromolecules, leading to mutations and cellular damage.

Proposed Metabolic Activation Pathway

The following diagram illustrates a hypothetical metabolic pathway for a chlorinated alcohol, leading to the formation of a reactive aldehyde intermediate. This is a generalized pathway, and the specific metabolites of this compound would require experimental determination.

ToxicityPathway Parent Chlorinated Alcohol (e.g., this compound) Metabolite1 Reactive Aldehyde Intermediate Parent->Metabolite1 Alcohol Dehydrogenase (Oxidation) Effect DNA Adducts & Cellular Damage Metabolite1->Effect Covalent Binding

Caption: Hypothetical metabolic activation of a chlorinated alcohol.

Experimental Protocols for Toxicity Assessment

To empirically determine the toxicity of this compound and its derivatives, a battery of in vitro assays is recommended.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for Cytotoxicity Screening

CytotoxicityWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate Treatment Treat Cells with Compound (24-72h) CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Treatment MTT Add MTT Reagent (4h incubation) Treatment->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Calculate Calculate % Viability and IC50 Readout->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Protocol:

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.

    • Incubate for 20 minutes at 37°C.

    • Add 2 mL of molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Conclusion and Future Directions

The toxicological profile of this compound is not well-defined in the public domain. However, based on structure-activity relationships with other chlorinated propanols and related industrial chemicals, there is a potential for toxicity, including genotoxicity and organ-specific effects.[1][9] The experimental protocols outlined in this guide provide a starting point for a comprehensive toxicological evaluation. Further research should focus on in vivo studies to understand the compound's toxicokinetics and to assess its potential for carcinogenicity and reproductive toxicity. Such data is crucial for a complete risk assessment and for ensuring the safe use of this compound and its derivatives in any application.

References

A Senior Application Scientist's Guide to Comparing Chemical Reactivity in Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Why Subtle Structural Changes Have Profound Reactive Consequences

In the landscape of drug development and process chemistry, the ability to predict and quantify the chemical reactivity of a molecule is paramount. Often, what appears to be a minor structural modification—the substitution of a methyl group for a trifluoromethyl, or the shift of a substituent from a para to a meta position—can dramatically alter a compound's reaction rate, metabolic stability, or binding affinity. Understanding the principles that govern these changes allows for the rational design of safer, more effective pharmaceuticals and more efficient chemical syntheses.

This guide eschews a rigid template, instead adopting a first-principles approach to the comparative analysis of reactivity. We will delve into the foundational theories that dictate molecular behavior, translate that theory into robust experimental design, and present clear protocols for generating high-fidelity, quantitative data. Our focus is on creating self-validating experimental systems that provide not just data, but actionable insights into the structure-reactivity relationship.

Chapter 1: The Pillars of Reactivity - A Conceptual Framework

Before designing an experiment, one must understand the fundamental forces at play. The reactivity of an organic molecule is primarily dictated by a combination of electronic and steric effects.[1][2][3]

  • Electronic Effects: These describe how the distribution of electrons within a molecule influences its stability and reactivity.[1][4]

    • Inductive Effects (-I, +I): This is the transmission of charge through sigma (σ) bonds.[4] Electronegative atoms (like halogens or oxygen) pull electron density towards themselves (a -I effect), often creating an electron-deficient (electrophilic) reaction center. Conversely, alkyl groups donate electron density (+I effect), stabilizing electron-deficient centers.[4]

    • Mesomeric (Resonance) Effects (-M, +M): This involves the delocalization of pi (π) electrons across a conjugated system. A nitro group (-NO₂) is a powerful -M group, withdrawing electron density and stabilizing negative charges. An amino group (-NH₂) is a +M group, donating its lone pair into the π-system and stabilizing positive charges.[2]

  • Steric Effects: This refers to the non-bonding interactions that arise from the spatial arrangement of atoms.[1][5] Steric hindrance occurs when bulky groups physically obstruct a reactive center, slowing down a reaction by preventing the approach of a reagent.[2][5] For example, the Sₙ2 reaction rate of methyl bromide is 10⁷ times faster than that of the sterically bulky neopentyl bromide.[5]

These effects are not mutually exclusive; they operate in concert to define a molecule's overall reactivity profile. The challenge, and the goal of our experimental design, is to dissect their relative contributions.

Chapter 2: Designing the Comparison - Methodological Approaches

There are two primary strategies for comparing the reactivity of a series of compounds: direct competition experiments and the determination of individual kinetic rate constants.

The Competition Experiment: A Rapid and Robust Comparison

In a competition experiment, a mixture of two or more structurally similar compounds is subjected to a sub-stoichiometric amount of a common reagent. The relative consumption of the starting materials directly reflects their relative reactivity. This method is exceptionally powerful because it eliminates many sources of experimental error; since all compounds are in the same flask, they experience identical conditions (temperature, concentration, mixing), making the comparison highly reliable.[6]

Causality Behind the Choice: This approach is ideal for initial screening or when a precise rate constant is less important than a clear rank-ordering of reactivity. It is efficient, requiring fewer individual experiments and simplifying analytical work.

Independent Kinetic Measurements: The Quantitative Gold Standard

To obtain absolute measures of reactivity, one must determine the reaction rate constant (k) for each compound individually. This involves monitoring the concentration of a reactant or product over time and fitting the data to an appropriate rate law.[7][8][9] This method provides a much deeper understanding of the reaction mechanism and allows for the calculation of thermodynamic parameters like activation energy (Ea).

Causality Behind the Choice: This approach is necessary when quantitative data is required for building predictive models, such as Quantitative Structure-Activity Relationships (QSAR), or for detailed mechanistic investigations.[10]

Below is a workflow diagram illustrating the decision-making process for choosing a methodological approach.

G cluster_0 Reactivity Comparison Workflow Start Define Research Question Decision1 Goal: Rank-Order Reactivity or Determine Absolute Rate Constants? Start->Decision1 CompExp Design Competition Experiment Decision1->CompExp Rank-Order KineticExp Design Independent Kinetic Assays Decision1->KineticExp Absolute Rate Protocol1 Follow Protocol 3.1: Competition Experiment CompExp->Protocol1 Protocol2 Follow Protocol 3.2: Kinetic Monitoring KineticExp->Protocol2 Analysis1 Analyze Product Ratios (GC, HPLC, NMR) Protocol1->Analysis1 Analysis2 Analyze Concentration vs. Time Data Protocol2->Analysis2 Result1 Determine Relative Reactivity Analysis1->Result1 Result2 Determine Rate Constant (k) for each compound Analysis2->Result2 Conclusion Correlate Structure with Reactivity Result1->Conclusion Result2->Conclusion

Caption: Workflow for selecting and executing a reactivity comparison study.

Chapter 3: Experimental Protocols in Detail

Trustworthy data comes from meticulous protocols. The following are detailed, self-validating workflows for the two primary methodologies.

Protocol 3.1: Competition Experiment via HPLC Analysis

Objective: To determine the relative reactivity of two structurally similar aryl chlorides (Ar¹-Cl and Ar²-Cl) in a nucleophilic aromatic substitution (SₙAr) reaction with morpholine.

Materials:

  • Aryl Chloride 1 (Ar¹-Cl)

  • Aryl Chloride 2 (Ar²-Cl)

  • Morpholine (Nucleophile)

  • N,N-Dimethylformamide (DMF, solvent)

  • Dodecane (Internal Standard)

  • HPLC system with a C18 column and UV detector

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately prepare a 0.1 M stock solution in DMF containing Ar¹-Cl, Ar²-Cl, and the internal standard (dodecane) in equimolar amounts. The internal standard is crucial for accurate quantification, as it corrects for variations in injection volume.

  • Establish Initial Conditions (t=0): Withdraw a 100 µL aliquot from the stock solution. Dilute it with the mobile phase (e.g., 900 µL of Acetonitrile/Water) and analyze by HPLC. This is your t=0 sample, which confirms the initial ratio of starting materials.

  • Initiate the Reaction: To the remaining stock solution (e.g., 10 mL), add a sub-stoichiometric amount of the limiting reagent, morpholine. For a 0.1 M solution of aryl chlorides, adding morpholine to a final concentration of 0.04 M (0.4 equivalents) ensures the reaction does not go to completion and provides a measurable amount of unreacted starting materials.

  • Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 50 °C). Withdraw aliquots (100 µL) at predetermined time points (e.g., 1, 2, 4, and 8 hours). Immediately quench each aliquot by diluting it into 900 µL of the cold mobile phase. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Analyze all quenched aliquots by HPLC. The concentrations of Ar¹-Cl and Ar²-Cl are determined by integrating their respective peak areas relative to the peak area of the internal standard.

  • Data Analysis:

    • For each time point, calculate the percentage of each aryl chloride remaining.

    • The ratio of the rate of disappearance reflects the relative reactivity. For example, if 70% of Ar¹-Cl has reacted while only 35% of Ar²-Cl has reacted, Ar¹-Cl is approximately twice as reactive.

Protocol 3.2: Kinetic Monitoring via UV-Vis Spectroscopy

Objective: To determine the absolute rate constant (k) for the reaction of a colored compound (e.g., crystal violet) with a colorless nucleophile (e.g., NaOH).[9]

Materials:

  • Crystal Violet (CV) solution

  • Sodium Hydroxide (NaOH) solution

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Determine λ_max: Scan the UV-Vis spectrum of the crystal violet solution to determine the wavelength of maximum absorbance (λ_max). This ensures maximum sensitivity for monitoring concentration changes.[7]

  • Prepare for Reaction: Set the spectrophotometer to kinetic mode, measuring absorbance at λ_max at fixed time intervals (e.g., every 15 seconds). Equilibrate the instrument and a cuvette containing the CV solution to the desired reaction temperature (e.g., 25 °C).

  • Establish Pseudo-First-Order Conditions: The rate law is Rate = k[CV]ᵐ[NaOH]ⁿ. To simplify this, we use a large excess of NaOH (e.g., 100-fold excess over CV).[8] This makes the concentration of NaOH effectively constant throughout the reaction. The rate law simplifies to Rate = k'[CV]ᵐ, where the observed rate constant k' = k[NaOH]ⁿ.

  • Initiate and Monitor: Rapidly inject the NaOH solution into the cuvette containing the CV solution, mix quickly, and immediately begin data acquisition. The spectrophotometer will record the absorbance at λ_max over time as the colored CV is consumed.[11]

  • Data Analysis:

    • According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to concentration.[7][12]

    • To test for first-order kinetics (m=1), plot ln(Absorbance) vs. time. If the reaction is first-order with respect to CV, this plot will be a straight line.[9][12]

    • The slope of this line is equal to -k'.[12]

    • Repeat the experiment with a different excess concentration of NaOH to determine the order n and the true rate constant k.

Chapter 4: Case Study - The Hammett Plot and SₙAr Reactivity

Let's apply these principles to a classic physical organic chemistry example: the SₙAr reaction of para-substituted fluorobenzenes with a nucleophile. The reaction rate is highly sensitive to the electronic properties of the para-substituent.

A Linear Free-Energy Relationship (LFER) , such as the Hammett equation, provides a powerful tool to quantify this relationship.[13][14] The equation is: log(kₓ/k₀) = ρσ

  • kₓ is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a given substituent (positive for electron-withdrawing, negative for electron-donating).[15]

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[13][15]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which signifies the build-up of negative charge in the transition state.[13][16]

Hypothetical Experimental Data:

Let's assume we performed kinetic experiments (Protocol 3.2) on a series of para-substituted fluorobenzenes reacting with sodium methoxide.

Substituent (X)Substituent Constant (σₚ)Observed Rate Constant, k (M⁻¹s⁻¹)log(kₓ/k₀)
-OCH₃-0.270.005-2.15
-CH₃-0.170.021-1.53
-H0.000.710.00
-Cl0.239.551.13
-CN0.661,4103.30
-NO₂0.7815,5004.34

Plotting log(kₓ/k₀) vs. σₚ yields a Hammett plot. For this reaction, the plot would be linear with a large, positive slope (ρ), confirming that electron-withdrawing groups dramatically accelerate the reaction by stabilizing the negatively charged Meisenheimer complex intermediate.

G cluster_0 SₙAr Reaction Energy Profile Reactants Ar-F + Nu⁻ TS1_EDG TS1 (-OCH₃) Reactants->TS1_EDG TS1_EWG TS1 (-NO₂) Reactants->TS1_EWG Intermediate Meisenheimer Complex [Ar(F)Nu]⁻ Reactants->Intermediate TS1_EDG->Intermediate TS1_EWG->Intermediate TS2 TS2 Intermediate->TS2 Products Ar-Nu + F⁻ TS2->Products p1 p2 p1->p2 ΔG‡ (EDG) p3 p1->p3 ΔG‡ (EWG) p4 p5 p6 path_edg EDG (-OCH₃) path_ewg EWG (-NO₂) Y_axis Free Energy (G) X_axis Reaction Coordinate origin origin->Y_axis origin->X_axis

References

An Economic and Performance-Based Comparative Guide to the Industrial Applications of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth economic and technical analysis of 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, also known as Pentaerythritol Trichlorohydrin, for industrial applications. Designed for researchers, chemists, and product development professionals, this document moves beyond a simple datasheet to offer a comparative analysis against common alternatives, supported by experimental data and process logic. Our objective is to equip you with the critical information needed to make informed decisions in material selection, balancing performance, cost-effectiveness, and regulatory considerations.

Introduction: The Strategic Role of a Niche Polyol

This compound (CAS: 813-99-0) is a unique polyfunctional alcohol derived from the chlorination of pentaerythritol. Its structure, featuring three chlorine atoms and a primary hydroxyl group, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of specialty polymers and additives. The presence of chlorine provides inherent flame-retardant properties, while the hydroxyl group offers a reactive site for incorporation into polymer backbones such as polyurethanes and polyesters, or for further functionalization.

However, its industrial adoption is not without competition. The market features a range of alternatives, from other halogenated compounds to emerging non-halogenated and bio-based solutions. Furthermore, the economic calculus is complex, influenced not only by the raw material price but also by reaction efficiency, impact on final product properties, and the increasing scrutiny of halogenated chemicals from a health and environmental standpoint. This guide will dissect these factors through two primary industrial lenses: its role as a reactive flame retardant in polyurethanes and its potential as a cross-linking modifier in epoxy resin systems.

Chapter 1: Comparative Analysis in Flame Retardant Polyurethane Systems

The largest market for chlorinated additives is in flame retardants (FR), particularly for highly flammable materials like polyurethane (PU) foams. These foams are ubiquitous in construction, furniture, and automotive applications, where fire safety is non-negotiable. The economic viability of an FR additive is determined by its ability to meet stringent fire safety standards (e.g., UL 94) at the lowest possible loading level, without detrimentally affecting the foam's critical physical properties.

The Incumbent Alternative: Tris(1-chloro-2-propyl) Phosphate (TCPP)

Tris(1-chloro-2-propyl) phosphate (CAS: 13674-84-5), or TCPP, is one of the most widely used additive flame retardants in rigid and flexible PU foams.[1][2] As an additive, it is physically mixed into the polyol component before reaction. Its popularity stems from its low cost, liquid form for easy processing, and high efficiency.[3][4] However, being an additive, it is prone to migration and leaching over time, and like many chlorinated FRs, it is under regulatory assessment due to environmental and health concerns.[4][5]

The Challenger: this compound as a Reactive Intermediate

Unlike TCPP, this compound is a reactive molecule. It can be chemically bonded into the polymer matrix, offering a permanent flame-retardant solution with no risk of migration. Its hydroxyl group allows it to act as a polyol initiator, building the flame-retardant moiety directly into the polyurethane structure. This approach is scientifically compelling as it promises greater durability and potentially lower environmental impact over the product's lifecycle.

The logical workflow for evaluating these two candidates involves synthesizing PU foams with each flame retardant and subjecting them to standardized flammability and mechanical tests.

G cluster_0 Decision Framework: FR Selection for PU Foam cluster_1 Pathway 1: Additive FR cluster_2 Pathway 2: Reactive FR start Define Performance Requirements (e.g., UL 94 V-0, Mechanical Strength) tcp_select Select TCPP (Low Cost, High Volume) start->tcp_select cpcp_select Select 3-Chloro-2,2-bis... (Permanence, In-built FR) start->cpcp_select tcp_formulate Formulate into Polyol Blend (e.g., 10-20% by weight) tcp_select->tcp_formulate tcp_test Synthesize & Test Foam tcp_formulate->tcp_test compare Compare Performance Data (Flammability, Mechanical, Aging) tcp_test->compare cpcp_formulate Use as Co-Polyol in Formulation cpcp_select->cpcp_formulate cpcp_test Synthesize & Test Foam cpcp_formulate->cpcp_test cpcp_test->compare econ Economic Analysis (Cost-in-Use, Process Impact) compare->econ ehs EHS Assessment (Leaching, Toxicity) econ->ehs decision Final Material Selection ehs->decision G cluster_0 Epoxy Resin Modification Workflow cluster_1 Pathway 1: Standard Modifier cluster_2 Pathway 2: Functional Modifier start Base Epoxy Resin + Curing Agent pe_add Add Pentaerythritol (Standard Cross-linker) start->pe_add cpcp_add Add 3-Chloro-2,2-bis... (Functional Cross-linker) start->cpcp_add pe_cure Cure Resin System pe_add->pe_cure pe_product Product A: High Cross-link Density pe_cure->pe_product compare Compare Cured Properties (Tg, Hardness, Adhesion, FR) pe_product->compare cpcp_cure Cure Resin System cpcp_add->cpcp_cure cpcp_product Product B: High Cross-link Density + In-built Functionality cpcp_cure->cpcp_product cpcp_product->compare econ Economic & Performance Analysis (Value of Added Functionality) compare->econ

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Disclaimer: This document is intended to provide essential safety and logistical information for trained professionals in a laboratory setting. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the full SDS from your supplier before handling this chemical and adhere to all local, state, and federal regulations.

Introduction: Understanding the Compound

This compound (CAS No. 813-99-0) is a chlorinated alcohol with the molecular formula C₅H₉Cl₃O.[1][2] Its structure presents specific handling challenges due to the presence of multiple chloromethyl groups, which can contribute to its reactivity and potential hazards. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.

Hazard Assessment and GHS Classification

While a comprehensive, publicly available Safety Data Sheet (SDS) with full GHS classification is not readily accessible, preliminary information from chemical suppliers indicates that this compound presents significant hazards.

Known Hazards:

  • Causes serious eye damage (H318): This is a critical hazard, suggesting the chemical can cause irreversible damage to the eye upon contact.[3]

  • Corrosive/Damaging to Metals: The compound has been noted to damage metals.[3][4]

  • Tissue Damage: It is described as being able to "burn body tissues," indicating potential for skin corrosion or severe irritation.[3][4]

Anticipated Hazards (Based on Structurally Similar Compounds): Due to the presence of the chlorinated alcohol functional group, it is prudent to assume additional hazards commonly associated with this chemical class until a complete SDS is available. These may include:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin irritation or corrosion

  • Respiratory tract irritation

  • Potential for long-term health effects with repeated exposure

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 813-99-0[1][2]
Molecular Formula C₅H₉Cl₃O[1][2]
Molar Mass 191.48 g/mol [1]
Boiling Point 316.8 °C[1]
Flash Point 145.4 °C[1]
Density 1.341 g/cm³[1]

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the known and anticipated hazards, a stringent PPE protocol is mandatory. The selection of PPE is not merely a checklist but a system designed to prevent all routes of exposure.

Primary Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols. The high boiling point suggests low volatility at room temperature, but aerosols can still be generated.

Mandatory Personal Protective Equipment
  • Eye and Face Protection: Due to the severe eye damage hazard (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. In addition, a full-face shield must be worn over the goggles to protect against splashes to the face.[3]

  • Hand Protection: Given the potential for tissue damage, chemically resistant gloves are essential. While specific permeation data for this compound is not available, for chlorinated organic compounds, the following materials are generally recommended. Always check with the glove manufacturer for specific chemical resistance.

    • Recommended: Butyl rubber or Viton® gloves.

    • Procedure: Use a double-gloving technique. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

  • Skin and Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is necessary. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection: If there is any risk of generating aerosols or vapors outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge is required. The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.

PPE_Workflow cluster_ppe PPE Selection for this compound engineering Engineering Controls (Fume Hood) eye_face Eye/Face Protection (Goggles & Face Shield) hand Hand Protection (Chemically Resistant Gloves) body Body Protection (Lab Coat, Apron) respiratory Respiratory Protection (As needed for spills) caption Figure 1. Mandatory PPE Workflow

References

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3-Chloro-2,2-bis(chloromethyl)propan-1-ol
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